Methyl 4-chloro-4-oxobutanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloro-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO3/c1-9-5(8)3-2-4(6)7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXOJMOGPYFZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061728 | |
| Record name | Butanoic acid, 4-chloro-4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1490-25-1 | |
| Record name | Methyl succinyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1490-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-chloro-4-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001490251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1490-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanoic acid, 4-chloro-4-oxo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 4-chloro-4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-4-oxobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 4-chloro-4-oxobutanoate (CAS: 1490-25-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Methyl 4-chloro-4-oxobutanoate. The information is curated to support research and development activities in the chemical and pharmaceutical sciences.
Core Properties and Specifications
This compound, with the CAS number 1490-25-1, is a reactive chemical intermediate.[1][2] Its utility in organic synthesis stems from the presence of two reactive functional groups: a methyl ester and an acyl chloride.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1490-25-1 | [1][2] |
| Molecular Formula | C₅H₇ClO₃ | [1][2] |
| Molecular Weight | 150.56 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 58-65 °C at 3 mmHg | [1][4] |
| Density | 1.223 - 1.230 g/mL at 20-25 °C | [1][4] |
| Refractive Index (n20/D) | 1.44 | [1][4] |
| Flash Point | 74 °C (165 °F) - closed cup | [4] |
| EINECS Number | 216-077-0 | [2] |
| Beilstein Registry Number | 970397 | [1] |
| Synonyms | Methyl succinyl chloride, 3-(Carbomethoxy)propionyl chloride, Methyl 3-(chloroformyl)propionate, Succinic acid monomethyl ester chloride | [1][3] |
Spectroscopic Data
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of mono-methyl succinate (B1194679) with oxalyl chloride.[5]
Materials:
-
Mono-methyl succinate (2.0 g)
-
Oxalyl chloride (3.9 g)
-
Dichloromethane (15 mL)
-
N,N-dimethylformamide (DMF, 1-2 drops, catalytic)
-
Single-neck round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Apparatus for concentration under reduced pressure (e.g., rotary evaporator)
Procedure:
-
In a single-neck round-bottom flask, dissolve 2.0 g of mono-methyl succinate in 15 mL of methylene (B1212753) chloride.
-
With stirring, add 3.9 g of oxalyl chloride dropwise to the solution.
-
Add 1-2 drops of N,N-dimethylformamide to the reaction mixture.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
After the reaction is complete, concentrate the reaction liquid under reduced pressure to yield the crude product. This procedure has been reported to yield approximately 2.1 g (91.3%) of this compound.[5]
Purification
Purification of the crude product is typically achieved through vacuum distillation. Given the boiling point of 58-65 °C at 3 mmHg, distillation under reduced pressure is necessary to prevent decomposition at higher temperatures.
Procedure:
-
Set up a standard vacuum distillation apparatus.
-
Transfer the crude this compound to the distillation flask.
-
Carefully apply vacuum and heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point and pressure.
Chemical Reactivity and Applications in Synthesis
The high reactivity of the acyl chloride functional group makes this compound a versatile reagent in organic synthesis, particularly in the construction of more complex molecules for pharmaceuticals and agrochemicals. It serves as a key intermediate in various chemical reactions.
Caption: Reactivity of this compound.
Potential Biological Relevance
Direct biological signaling pathways for this compound are not well-documented. However, its structural similarity to succinate, a key metabolic intermediate, suggests a potential for interaction with metabolic pathways. Succinate is a central component of the citric acid (TCA) cycle, a fundamental process for cellular energy production.[6]
The introduction of a molecule like this compound or its derivatives could theoretically influence cellular metabolism. For instance, it could act as a precursor to succinate or related metabolites, or potentially interfere with enzymes involved in the TCA cycle.
Caption: Potential interaction with the Citric Acid Cycle.
Safety and Handling
This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.[4] It should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place away from moisture, as it is water-reactive.
This guide is intended for informational purposes for qualified professionals and does not constitute a warranty of the product's suitability for any particular purpose. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. 4-クロロ-4-オキソ酪酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Methyl 4-Chloro-4-oxobutyrate | 1490-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-クロロ-4-オキソ酪酸メチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
physical and chemical properties of Methyl succinyl chloride
An In-depth Technical Guide to Methyl Succinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Methyl succinyl chloride (CAS No. 1490-25-1), also known by its IUPAC name methyl 4-chloro-4-oxobutanoate, is a bifunctional chemical reagent of significant interest in organic synthesis. Its structure, which incorporates both a highly reactive acyl chloride and a less reactive methyl ester, makes it a versatile building block for the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and use, and key safety information.
Chemical Identity and Structure
Methyl succinyl chloride is a derivative of succinic acid where one carboxylic acid group is converted to a methyl ester and the other to an acyl chloride.[1] This dual functionality allows for selective chemical transformations.[2]
| Identifier | Value | Reference |
| CAS Number | 1490-25-1 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 3-(Carbomethoxy)propionyl chloride, Methyl 3-(chloroformyl)propionate, Succinic acid monomethyl ester chloride | [1] |
| Molecular Formula | C₅H₇ClO₃ | [1] |
| Molecular Weight | 150.56 g/mol | [1] |
| SMILES | COC(=O)CCC(Cl)=O | |
| InChI Key | SRXOJMOGPYFZKC-UHFFFAOYSA-N |
Physical Properties
Methyl succinyl chloride is a combustible, colorless to pale yellow liquid with a pungent odor.[1] It is sensitive to moisture and should be handled with care. The key physical properties are summarized below.
| Property | Value | Reference |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 58-65 °C at 3 mmHg | |
| Density | 1.223 g/mL at 25 °C | |
| Refractive Index | n20/D 1.44 | |
| Flash Point | 74 °C (165.2 °F) - closed cup | |
| Solubility | No quantitative data available; reacts violently with water. Expected to be soluble in aprotic organic solvents like dichloromethane (B109758) and THF. |
Chemical Properties and Reactivity
The chemical behavior of methyl succinyl chloride is dominated by the high reactivity of the acyl chloride group, which is an excellent electrophile.[2]
Nucleophilic Acyl Substitution
The primary reaction pathway for methyl succinyl chloride is nucleophilic acyl substitution.[2] The acyl chloride group readily reacts with a wide range of nucleophiles, such as alcohols, amines, and thiols, to form corresponding esters, amides, and thioesters. This reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride leaving group. The methyl ester at the other end of the molecule is significantly less reactive, allowing for selective acylation.[2]
Friedel-Crafts Acylation
Methyl succinyl chloride is an effective reagent in Friedel-Crafts acylation reactions to introduce the 3-(methoxycarbonyl)propanoyl group onto an aromatic ring.[3] This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion.[3][4] The resulting aryl ketone is a valuable intermediate for the synthesis of pharmaceuticals and other complex organic molecules.
Sensitivity and Incompatibilities
Methyl succinyl chloride is highly sensitive to moisture and reacts violently with water, hydrolyzing to monomethyl succinate (B1194679) and hydrochloric acid.[1] It is incompatible with strong bases, alcohols, and oxidizing agents. Due to its reactivity, it must be stored under an inert atmosphere in a dry, cool, and well-ventilated area.
Experimental Protocols
Synthesis of Methyl Succinyl Chloride
A common laboratory-scale synthesis involves the reaction of monomethyl succinate with a chlorinating agent like oxalyl chloride or thionyl chloride.
Protocol: Synthesis from Monomethyl Succinate and Oxalyl Chloride [5]
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve monomethyl succinate (2.0 g) in anhydrous dichloromethane (15 mL).
-
To this solution, add 1-2 drops of N,N-dimethylformamide (DMF) to serve as a catalyst.
-
Slowly add oxalyl chloride (3.9 g) dropwise to the stirred solution at room temperature. Gas evolution (CO, CO₂) will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Once the reaction is complete, concentrate the reaction liquid under reduced pressure to remove the solvent and any excess oxalyl chloride.
-
The resulting residue is methyl succinyl chloride (yield: ~2.1 g, 91.3%). The product is often used in the next step without further purification.
Application in Acylation Reactions
The following is a general procedure for using methyl succinyl chloride in a Friedel-Crafts acylation reaction.
General Protocol: Friedel-Crafts Acylation of an Aromatic Compound [4][6]
-
In a dry, three-necked round-bottom flask equipped with an addition funnel, reflux condenser, and nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent such as dichloromethane or benzene.
-
Cool the suspension to 0 °C in an ice/water bath.
-
Add methyl succinyl chloride (1.0 equivalent) dropwise to the cooled suspension via the addition funnel.
-
After the addition is complete, add the aromatic substrate (e.g., benzene, toluene) (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.
-
Once all reagents are added, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aryl ketone product.
-
Purify the product as necessary, typically by column chromatography or recrystallization.
Applications in Synthesis
Methyl succinyl chloride is primarily used as an organic synthesis intermediate.[2] Its ability to introduce a four-carbon chain with two distinct carbonyl functionalities makes it a valuable precursor in the synthesis of:
-
Pharmaceutical Intermediates: It is a key starting material for various Active Pharmaceutical Ingredients (APIs).[2]
-
Heterocyclic Compounds: It can be used in cyclization reactions to form various heterocyclic systems.
-
Specialty Polymers and Materials: The bifunctional nature of the molecule allows it to be incorporated into polymer backbones or used as a cross-linking agent.
Safety and Handling
Methyl succinyl chloride is a corrosive and hazardous substance that requires strict safety protocols.
-
Hazards: Causes severe skin burns and eye damage. Contact with water liberates toxic hydrogen chloride gas.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat. All handling should be performed inside a chemical fume hood.[6]
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from moisture, heat, sparks, and open flames. Store in a tightly closed container under an inert atmosphere.[6]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention. For skin contact, wash off immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do NOT induce vomiting and call a physician immediately.
References
An In-depth Technical Guide to Methyl 3-(carbomethoxy)propionyl chloride
For professionals in research, chemical synthesis, and drug development, a thorough understanding of key reagents is paramount. This document provides a comprehensive overview of Methyl 3-(carbomethoxy)propionyl chloride, also known by synonyms such as Methyl 4-chloro-4-oxobutanoate and Methyl succinyl chloride.[1][2][3] This versatile bifunctional molecule serves as a crucial building block in the synthesis of more complex chemical entities.
Chemical Identity and Properties
Methyl 3-(carbomethoxy)propionyl chloride is a derivative of succinic acid, featuring both a methyl ester and an acyl chloride functional group. This dual reactivity makes it a valuable intermediate in organic synthesis.
| Property | Value |
| CAS Number | 1490-25-1 |
| Molecular Formula | C₅H₇ClO₃ |
| Molecular Weight | 150.56 g/mol [4][5][6] |
| Density | 1.223 g/mL at 25 °C[3] |
| Boiling Point | 92-93 °C at 18 mmHg[7] |
| Refractive Index | n20/D 1.44[3] |
| Purity | Typically available at 96% or 97% purity[3][4] |
| Canonical SMILES | COC(=O)CCC(=O)Cl[5] |
| InChI Key | SRXOJMOGPYFZKC-UHFFFAOYSA-N[5] |
Structural Formula
The structural formula of Methyl 3-(carbomethoxy)propionyl chloride is presented below. The molecule consists of a four-carbon chain, with a methyl ester group at one end and an acyl chloride group at the other.
Caption: Structural formula of Methyl 3-(carbomethoxy)propionyl chloride.
Experimental Protocols
Detailed methodologies for the synthesis and application of Methyl 3-(carbomethoxy)propionyl chloride are critical for reproducible results in a research setting.
Synthesis of Methyl 3-(carbomethoxy)propionyl chloride
A common and effective method for the preparation of Methyl 3-(carbomethoxy)propionyl chloride involves the reaction of methyl hydrogen succinate (B1194679) with thionyl chloride.[7]
Materials:
-
Methyl hydrogen succinate (264 g, 2 moles)
-
Thionyl chloride (290 ml, 4 moles)
Procedure:
-
In a 1-liter flask equipped with a reflux condenser, combine 264 g of methyl hydrogen succinate and 290 ml of thionyl chloride.[7]
-
Warm the resulting solution in a water bath maintained at 30-40 °C for 3 hours. Hydrogen chloride gas is evolved during this step, so the procedure should be performed in a well-ventilated fume hood.[7]
-
After the initial reaction, replace the reflux condenser with a modified Claisen still head.
-
Remove the excess thionyl chloride via distillation under reduced pressure on a steam bath.[7]
-
Distill the remaining residue to yield the final product, β-carbomethoxypropionyl chloride. The expected yield is between 270-278 g (90-93%).[7]
The synthesis workflow can be visualized as a two-step process starting from succinic anhydride.
Caption: Synthesis workflow for Methyl 3-(carbomethoxy)propionyl chloride.
Application in the Synthesis of Methyl N-(3-carbomethoxypropionyl)-4-chloroanthranilate
This protocol demonstrates the utility of Methyl 3-(carbomethoxy)propionyl chloride as an acylating agent in the synthesis of a more complex molecule.[8]
Materials:
-
Methyl 4-chloro-anthranilate (444 g)
-
Benzene (B151609) (1.3 L and 200 ml)
-
Pyridine (B92270) (199 ml)
-
3-carbomethoxy-propionyl chloride (406 g)
-
Chloroform (B151607) (3 L)
-
N Hydrochloric acid (1 L)
-
10% aqueous Sodium Bicarbonate (1 L)
Procedure:
-
Dissolve 444 g of methyl 4-chloro-anthranilate in 1.3 L of benzene and 199 ml of pyridine in a suitable reaction vessel.
-
Prepare a solution of 406 g of 3-carbomethoxy-propionyl chloride in 200 ml of benzene.
-
Add the 3-carbomethoxy-propionyl chloride solution dropwise to the methyl 4-chloro-anthranilate solution while stirring and cooling with an ice bath.[8]
-
Stir the mixture for 19 hours at room temperature.
-
Filter the mixture and evaporate the filtrate to obtain the crude product.
-
Take up the combined residues in 3 L of chloroform.
-
Wash the chloroform solution sequentially with water, 1 L of N hydrochloric acid, 1 L of 10% aqueous sodium bicarbonate, and again with water.[8]
-
Dry the organic layer, filter, and evaporate the solvent.
-
Recrystallize the resulting residue from acetonitrile to yield the purified methyl N-(3-carbomethoxypropionyl)-4-chloroanthranilate.[8]
This technical guide provides essential information for the safe and effective handling and application of Methyl 3-(carbomethoxy)propionyl chloride in a laboratory setting. Adherence to standard laboratory safety procedures is crucial when working with this and any other chemical reagent.
References
- 1. prepchem.com [prepchem.com]
- 2. Methyl 3-(chloroformyl)propionate | CAS 1490-25-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Methyl 4-chloro-4-oxobutyrate 97 1490-25-1 [sigmaaldrich.com]
- 4. 3-(CARBOMETHOXY)PROPIONYL CHLORIDE | 1490-25-1 | INDOFINE Chemical Company [indofinechemical.com]
- 5. 3-carbomethoxy-propionyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. store.p212121.com [store.p212121.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
Synthesis of Methyl 4-Chloro-4-Oxobutanoate from Monomethyl Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of methyl 4-chloro-4-oxobutanoate, a valuable bifunctional molecule and key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The guide provides a comparative analysis of two common synthetic routes from monomethyl succinate (B1194679), utilizing either thionyl chloride or oxalyl chloride as the chlorinating agent. Detailed experimental protocols, quantitative data, and a visualization of the reaction workflow are presented to assist researchers in selecting and executing the optimal synthetic strategy.
Introduction
This compound, also known as methyl succinyl chloride or 3-(carbomethoxy)propionyl chloride, is a reactive acyl chloride. Its structure incorporates both an ester and an acyl chloride functional group, making it a versatile building block for introducing a four-carbon chain with differential reactivity at each end. This guide focuses on its preparation from monomethyl succinate, a readily available starting material. The conversion of the carboxylic acid moiety of monomethyl succinate to an acyl chloride is typically achieved using standard chlorinating agents. This document provides a detailed comparison of the two most common reagents for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Comparative Data
The choice of chlorinating agent can significantly impact reaction conditions, yield, and purification strategy. Below is a summary of the quantitative data for the synthesis of this compound from monomethyl succinate using both thionyl chloride and oxalyl chloride.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Typical Yield | 90-93%[1] | 91.3%[2] |
| Purity | High, requires distillation | High, purification can be simpler |
| Reaction Temperature | 30-40°C[1] | Room Temperature |
| Reaction Time | 3 hours[1] | 2 hours[2] |
| Catalyst | None required | N,N-Dimethylformamide (DMF) |
| Byproducts | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) (both gaseous) | Carbon dioxide (CO₂), Carbon monoxide (CO), Hydrogen chloride (HCl) (all gaseous) |
| Work-up | Distillation to remove excess SOCl₂ and purify the product.[1] | Rotary evaporation to remove solvent and excess reagent.[2] |
Experimental Protocols
The following are detailed experimental procedures for the synthesis of this compound from monomethyl succinate using both thionyl chloride and oxalyl chloride.
Synthesis using Thionyl Chloride
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
-
Monomethyl succinate (264 g, 2 moles)
-
Thionyl chloride (290 ml, 4 moles)
-
Round-bottom flask (1 L) with ground-glass joints
-
Reflux condenser
-
Modified Claisen still head
-
Heating bath
-
Vacuum source
Procedure:
-
In a 1-L round-bottom flask equipped with a reflux condenser, combine monomethyl succinate (264 g, 2 moles) and thionyl chloride (290 ml, 4 moles).
-
Warm the mixture in a water bath at 30–40°C for 3 hours. It is crucial to perform this step in a well-ventilated fume hood as hydrogen chloride gas is evolved.
-
After the reaction is complete, replace the reflux condenser with a modified Claisen still head.
-
Remove the excess thionyl chloride on a steam bath under reduced pressure.
-
Distill the remaining liquid under reduced pressure to yield pure this compound. The product is a colorless liquid.
-
The yield of the purified product is typically between 270–278 g (90–93%).[1] The boiling point is reported as 92–93°C at 18 mmHg.[1]
Synthesis using Oxalyl Chloride
This protocol provides a milder alternative to the thionyl chloride method.[2]
Materials:
-
Monomethyl succinate (2.0 g)
-
Dichloromethane (B109758) (15 ml)
-
Oxalyl chloride (3.9 g)
-
N,N-Dimethylformamide (DMF) (1-2 drops)
-
Single-neck round-bottom flask
-
Stirring apparatus
-
Dropping funnel
-
Rotary evaporator
Procedure:
-
In a single-neck round-bottom flask, dissolve monomethyl succinate (2.0 g) in dichloromethane (15 ml).
-
With stirring, add oxalyl chloride (3.9 g) dropwise to the solution.
-
Add 1-2 drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Continue to stir the reaction mixture at room temperature for 2 hours.
-
After the reaction is complete, concentrate the reaction liquid under reduced pressure using a rotary evaporator to obtain the crude product.
-
This method reportedly yields 2.1 g (91.3%) of this compound.[2]
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from monomethyl succinate.
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism Overview
The conversion of a carboxylic acid to an acyl chloride using oxalyl chloride and a catalytic amount of DMF proceeds through the formation of a Vilsmeier reagent.
Caption: Simplified mechanism of acyl chloride formation using oxalyl chloride and DMF.
Conclusion
Both thionyl chloride and oxalyl chloride are highly effective reagents for the synthesis of this compound from monomethyl succinate, providing excellent yields. The choice between the two will likely depend on the scale of the reaction, the sensitivity of other functional groups in the molecule, and cost considerations. The oxalyl chloride method offers the advantage of milder reaction conditions, which can be beneficial for complex or sensitive substrates. Conversely, the lower cost of thionyl chloride may make it more suitable for large-scale industrial production. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important chemical intermediate.
References
preparation of Methyl 4-chloro-4-oxobutanoate using oxalyl chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Methyl 4-chloro-4-oxobutanoate from monomethyl succinate (B1194679) using oxalyl chloride. This key intermediate is valuable in various synthetic applications, particularly in the development of pharmaceutical compounds. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, reaction mechanisms, and essential safety information.
Overview and Reaction Scheme
The conversion of monomethyl succinate to this compound is an efficient method for the preparation of this acyl chloride. The reaction typically employs oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The use of oxalyl chloride is advantageous as the byproducts of the reaction, carbon dioxide, carbon monoxide, and hydrogen chloride, are volatile and easily removed from the reaction mixture, simplifying purification.[1]
The overall reaction is as follows:
Monomethyl Succinate + Oxalyl Chloride → this compound + CO₂ + CO + HCl
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound.
| Reactants | Reagent Ratios (Molar) | Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Monomethyl Succinate, Oxalyl Chloride | 1 : 1.95 | Dichloromethane | DMF | 2 | 91.3 | >95.0 (GC) | [2] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Monomethyl succinate (2.0 g)
-
Oxalyl chloride (3.9 g)
-
Dichloromethane (15 ml)
-
N,N-dimethylformamide (DMF) (1-2 drops)
Equipment:
-
Single-neck round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Dropping funnel
-
Apparatus for concentration under reduced pressure (e.g., rotary evaporator)
Procedure:
-
In a single-neck round-bottom flask, dissolve 2.0 g of monomethyl succinate in 15 ml of dichloromethane.[2]
-
Begin stirring the solution.
-
Add 1-2 drops of N,N-dimethylformamide to the solution.[2]
-
Slowly add 3.9 g of oxalyl chloride dropwise to the stirred solution.[2]
-
Allow the reaction to proceed for 2 hours.[2]
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain the crude product.[2]
-
The resulting product is this compound (2.1 g, 91.3% yield).[2]
Purification:
The crude product can be purified by distillation under reduced pressure. The boiling point of this compound is reported as 58-65 °C at 3 mmHg.[3]
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The final product, this compound, is a colorless to almost colorless clear liquid.
Physical Properties:
-
Molecular Formula: C₅H₇ClO₃[4]
-
Molecular Weight: 150.56 g/mol [4]
-
Boiling Point: 58-65 °C at 3 mmHg[3]
-
Density: 1.223 g/mL at 25 °C[5]
-
Refractive Index: n20/D 1.44[5]
Analytical Data:
While specific spectra for the synthesized product are not provided here, typical analytical techniques for characterization would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: An IR spectrum would show characteristic peaks for the ester and acyl chloride functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique would confirm the purity and molecular weight of the compound.
Safety Precautions
Oxalyl Chloride:
Oxalyl chloride is a corrosive, toxic, and moisture-sensitive substance. It reacts violently with water.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
This compound:
The product is also a corrosive hazardous material.[5] Handle with care and use appropriate PPE.
Waste Disposal:
All chemical waste should be disposed of according to institutional and local regulations.
References
An In-depth Technical Guide to Methyl 4-chloro-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-4-oxobutanoate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of complex organic compounds. Its dual reactivity, stemming from the presence of both a methyl ester and an acyl chloride functional group, makes it an indispensable reagent in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and a thorough analysis of its spectroscopic data. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their synthetic endeavors.
Chemical Identity and Properties
This compound is systematically named This compound according to IUPAC nomenclature. It is also known by several synonyms, reflecting its structural components.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl succinyl chloride, 3-(Carbomethoxy)propionyl chloride, Methyl 3-(chloroformyl)propionate, Succinic acid monomethyl ester chloride | |
| CAS Number | 1490-25-1 | [2] |
| Molecular Formula | C₅H₇ClO₃ | [2] |
| Molecular Weight | 150.56 g/mol | [2] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 58-65 °C at 3 mmHg | |
| Density | 1.223 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.44 |
Spectroscopic Data
A thorough understanding of the spectroscopic signature of this compound is critical for reaction monitoring and product characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show a singlet for the methyl ester protons (CH₃) around 3.7 ppm. Two triplet signals are anticipated for the methylene (B1212753) protons (CH₂CH₂), with the one adjacent to the ester group appearing further downfield than the one adjacent to the acyl chloride.
-
¹³C NMR: The carbon spectrum would likely exhibit a signal for the methyl ester carbon around 52 ppm. The two methylene carbons would appear in the 25-45 ppm range. The ester carbonyl carbon would resonate around 173 ppm, while the more electrophilic acyl chloride carbonyl carbon would be further downfield, typically above 170 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying the key functional groups in this compound.
Table 2: Predicted Infrared Absorption Peaks
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~1810 | C=O | Acyl chloride, sharp, strong absorption |
| ~1740 | C=O | Methyl ester, sharp, strong absorption |
| ~1200 | C-O | Ester C-O stretch |
| ~2950 | C-H | Aliphatic C-H stretch |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would lead to a characteristic fragmentation pattern.
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment Ion | Proposed Fragmentation Pathway |
| 150/152 | [C₅H₇ClO₃]⁺ | Molecular ion peak (with M+2 isotope peak for ³⁷Cl) |
| 119 | [C₄H₄ClO₂]⁺ | Loss of methoxy (B1213986) radical (•OCH₃) |
| 115 | [C₅H₇O₃]⁺ | Loss of chlorine radical (•Cl) |
| 91 | [C₄H₃O₂]⁺ | Loss of HCl and subsequent rearrangement |
| 59 | [COOCH₃]⁺ | Methylester fragment |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of monomethyl succinate (B1194679) with a chlorinating agent, such as oxalyl chloride.
Experimental Protocol: Synthesis from Monomethyl Succinate
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
In a single-necked flask, dissolve 2.0 g of monomethyl succinate in 15 mL of dichloromethane.
-
With stirring, add 3.9 g of oxalyl chloride dropwise.
-
Add 1-2 drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure to yield this compound. A typical yield is around 91.3%.[3]
Key Reactions and Applications in Synthesis
The dual functionality of this compound makes it a versatile precursor for the synthesis of various heterocyclic compounds and other complex molecules.
Friedel-Crafts Acylation
The acyl chloride moiety readily participates in Friedel-Crafts acylation reactions with aromatic and heteroaromatic compounds, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This reaction forms a new carbon-carbon bond and introduces a keto-ester side chain to the aromatic ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol (General):
-
To a cooled suspension of a Lewis acid (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane), add this compound dropwise.
-
To this mixture, add the aromatic substrate, also dissolved in an inert solvent, while maintaining a low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed, dried, and the solvent is removed to yield the crude product, which can be purified by chromatography or recrystallization.
Synthesis of Heterocyclic Compounds
This compound is a key starting material for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in many pharmaceutical agents.
Reaction with hydrazine (B178648) derivatives leads to the formation of pyridazinone rings. This cyclocondensation reaction is a fundamental method for constructing this class of heterocycles, which are known to exhibit a range of biological activities including antimicrobial and anti-inflammatory properties.[4]
Caption: General pathway for Pyridazinone synthesis.
Condensation reactions with o-phenylenediamines can yield 1,5-benzodiazepine derivatives.[5][6] This class of compounds is well-known for its wide range of therapeutic applications, including anxiolytic, anticonvulsant, and sedative effects.[5][6]
Caption: General pathway for Benzodiazepine synthesis.
Multi-step synthetic routes involving N-alkylation of pyrrole (B145914) derivatives with reagents like bromoacetate, followed by further transformations and cyclization, can lead to the formation of the pyrrolo[1,2-a]pyrazine (B1600676) scaffold.[7][8] While not a direct reaction, intermediates derived from this compound could potentially be employed in such synthetic strategies.
Safety and Handling
This compound is a corrosive and water-reactive substance that requires careful handling.
Table 4: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
|
| Danger | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. |
It is essential to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to undergo a variety of chemical transformations, particularly Friedel-Crafts acylation and cyclocondensation reactions, makes it a key precursor for the synthesis of a diverse range of compounds, including important pharmaceutical intermediates. A thorough understanding of its chemical properties, reactivity, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in a research and development setting.
References
- 1. PubChemLite - Methyl 4-chloro-4-oxobutyrate (C5H7ClO3) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. byjus.com [byjus.com]
- 4. An Efficient Synthesis and Reactions of Novel Indolyl- pyridazinone Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 4-chloro-4-oxobutanoate: Safety Data and Handling Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of methyl 4-chloro-4-oxobutanoate (CAS No: 1490-25-1). The information is intended to support its safe and effective use in research and development environments. All procedures should be conducted in accordance with institutional safety policies and under the supervision of qualified personnel.
Physicochemical and Identification Data
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for the design of experimental setups and for understanding its behavior under various conditions.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₇ClO₃ | [1][2] |
| Molecular Weight | 150.56 g/mol | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 58-65 °C @ 3 mmHg | [4] |
| Density | 1.223 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.44 | [4] |
| Flash Point | 74 °C (165.2 °F) - closed cup | |
| CAS Number | 1490-25-1 | [1][2] |
| Synonyms | Methyl succinyl chloride, 3-(Carbomethoxy)propionyl chloride, 4-Chloro-4-oxobutyric acid methyl ester | [1] |
Hazard Identification and Safety Classifications
This compound is a hazardous chemical that requires careful handling. Below is a summary of its GHS (Globally Harmonized System) classifications.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage. | [3] |
| Flammable Liquids | GHS07 (Exclamation Mark) | Warning | H227: Combustible liquid. | [3] |
| Corrosive to Metals | GHS05 (Corrosion) | Warning | H290: May be corrosive to metals. | |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | May cause respiratory irritation. | [3] |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when working with this compound. The following sections outline the necessary personal protective equipment (PPE), storage conditions, and a logical workflow for handling.
Personal Protective Equipment (PPE)
The minimum required PPE when handling this compound includes:
| PPE Category | Specification | Reference(s) |
| Eye and Face Protection | Chemical safety goggles and/or a full-face shield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. | [3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, neoprene) and protective clothing to prevent skin exposure. | [3][5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working outside of a fume hood, or if irritation is experienced. | [3][5] |
Storage and Incompatibility
Proper storage is critical to maintain chemical stability and prevent hazardous incidents.
-
Storage Conditions: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[3][6] Keep containers tightly sealed and upright to prevent leakage.[6] Storing under an inert atmosphere is recommended.[3]
-
Incompatible Materials: Avoid contact with bases, alcohols, oxidizing agents, acids, and reducing agents.[3][5] This substance reacts violently with water and is sensitive to moisture.[3]
Logical Workflow for Handling
The following diagram outlines the critical steps for safely handling this compound from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
Emergency and First Aid Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures | Reference(s) |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [6] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. | [3][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][6] |
| Accidental Spill | Evacuate the area. Remove all ignition sources. Use spark-proof tools. Absorb the spill with inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable container for hazardous waste disposal. Do not allow the spill to enter drains. | [3] |
Experimental Protocol: General Procedure for Acylation
This compound is frequently used as an acylating agent in reactions such as Friedel-Crafts acylation. The following is a generalized protocol that should be adapted for specific substrates and scales after a thorough literature review and risk assessment.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a Friedel-Crafts acylation reaction.
Step-by-Step Methodology
-
Apparatus Setup: Assemble a multi-necked, flame-dried round-bottom flask with a magnetic stirrer, thermometer, nitrogen inlet, and a pressure-equalizing dropping funnel. The entire procedure must be conducted within a chemical fume hood.
-
Reagent Preparation: In the flask, suspend the Lewis acid catalyst (e.g., aluminum chloride) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the aromatic substrate in the anhydrous solvent and add it dropwise to the cooled catalyst suspension.
-
Acylating Agent Addition: Add a solution of this compound in the anhydrous solvent to the reaction mixture via the dropping funnel. Maintain a low temperature (0-5 °C) throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until completion, as monitored by an appropriate technique (e.g., TLC, GC-MS).
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and acid (e.g., HCl). Separate the organic layer and extract the aqueous layer with the solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by column chromatography or recrystallization.
References
An In-depth Technical Guide to the Reactivity of the Acyl Chloride in Methyl 4-chloro-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-4-oxobutanoate, also known as methyl succinyl chloride, is a bifunctional reagent of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates a highly reactive acyl chloride and a less reactive methyl ester, allowing for selective chemical transformations. This guide provides a comprehensive analysis of the reactivity of the acyl chloride moiety, supported by comparative data, detailed experimental protocols for its key reactions, and an exploration of its relevance in biological signaling pathways.
Introduction: The Chemical Duality of this compound
This compound (CAS No. 1490-25-1) is a versatile building block in organic synthesis. Its utility stems from the differential reactivity of its two functional groups: a highly electrophilic acyl chloride and a more stable methyl ester. This allows for sequential reactions, where the acyl chloride can be selectively targeted by nucleophiles under mild conditions, leaving the ester group intact for subsequent transformations.
The high reactivity of the acyl chloride is attributed to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the chlorine atom. This creates a significant partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₇ClO₃ |
| Molecular Weight | 150.56 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 58-65 °C at 3 mmHg |
| Density | 1.223 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.44 |
Reactivity of the Acyl Chloride Moiety
The reactivity of the acyl chloride in this compound is characteristic of acyl chlorides in general, which are among the most reactive carboxylic acid derivatives. The general order of reactivity for common acylating agents is:
Acyl Chloride > Acid Anhydride > Ester > Amide
This high reactivity makes this compound an excellent reagent for introducing the 3-carbomethoxypropanoyl moiety into a wide range of molecules.
Factors Influencing Reactivity
Several factors govern the reactivity of the acyl chloride group:
-
Electronic Effects: The primary driver of the high reactivity is the electronic nature of the acyl chloride functional group. The electronegative oxygen and chlorine atoms create a highly electrophilic carbonyl carbon.
-
Leaving Group Ability: The chloride ion is a weak base and therefore an excellent leaving group, which facilitates the second step of the nucleophilic acyl substitution mechanism.
-
Steric Hindrance: While the linear nature of the succinyl chain does not impose significant steric hindrance, bulky nucleophiles may experience slower reaction rates.
Comparative Reactivity Data
Table 2: Relative Reactivity of Various Acyl Chlorides
| Acyl Chloride | Structure | Relative Rate Constant (k_rel) vs. Acetyl Chloride |
| Acetyl Chloride | CH₃COCl | 1 |
| Propionyl Chloride | CH₃CH₂COCl | ~0.8 |
| Butyryl Chloride | CH₃(CH₂)₂COCl | ~0.7 |
| Benzoyl Chloride | C₆H₅COCl | ~0.05 |
Note: Data is generalized from various sources for illustrative purposes. Actual relative rates can vary with the nucleophile and reaction conditions.
Given its aliphatic nature, the reactivity of the acyl chloride in this compound is expected to be comparable to that of other linear aliphatic acyl chlorides and significantly higher than that of aromatic acyl chlorides like benzoyl chloride.
Key Reactions and Experimental Protocols
The acyl chloride functionality of this compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
Synthesis of this compound
A common laboratory-scale synthesis involves the reaction of monomethyl succinate (B1194679) with oxalyl chloride.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a single-necked round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve monomethyl succinate (2.0 g) in dichloromethane (B109758) (15 mL).
-
Addition of Reagents: While stirring, add oxalyl chloride (3.9 g) dropwise to the solution. Following this, add 1-2 drops of N,N-dimethylformamide (DMF) as a catalyst.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2 hours.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride. The resulting residue is this compound (expected yield: ~2.1 g, 91.3%).
Amide Formation (Aminolysis)
The reaction with primary or secondary amines yields the corresponding amides. This is a fundamental transformation in the synthesis of various pharmaceuticals and fine chemicals.
Experimental Protocol: Synthesis of Methyl 4-(phenylamino)-4-oxobutanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (B41778) (1.0 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to afford the desired N-phenyl-4-methoxy-4-oxobutanamide.
Ester Formation (Alcoholysis)
Reaction with alcohols or phenols in the presence of a base (like pyridine) leads to the formation of esters.
Experimental Protocol: Synthesis of 1-Methyl 4-phenyl 4-oxobutanoate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (B47542) (1.0 eq) and pyridine (B92270) (1.2 eq) in anhydrous toluene.
-
Addition of Acyl Chloride: Slowly add this compound (1.1 eq) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux for 3-5 hours, monitoring the progress by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography.
Friedel-Crafts Acylation
This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3-carbomethoxypropanoyl group onto an aromatic ring.
Experimental Protocol: Friedel-Crafts Acylation of Benzene (B151609)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl), suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous benzene (which also serves as the solvent). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add this compound (1.0 eq) dropwise from the dropping funnel to the stirred suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 50-60 °C for 2-3 hours.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and carefully quench by slowly adding crushed ice, followed by concentrated HCl to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with benzene or another suitable solvent.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product, methyl 4-oxo-4-phenylbutanoate, can be purified by vacuum distillation or column chromatography.
Relevance in Biological Signaling: Protein Succinylation
While this compound is a synthetic molecule, its core structure is related to succinate, a key intermediate in the citric acid (TCA) cycle. In a biological context, the activated form of succinate, succinyl-CoA, is the donor for a crucial post-translational modification known as protein succinylation. This process, where a succinyl group is added to lysine (B10760008) residues on proteins, is a vital signaling mechanism that regulates a wide array of cellular processes, including metabolism and gene expression. Dysregulation of protein succinylation has been implicated in various diseases, including cancer and cardiovascular diseases.
The study of protein succinylation is a burgeoning field in drug development, with enzymes that regulate this process, such as sirtuins (e.g., SIRT5, a desuccinylase), being explored as potential therapeutic targets.
Below is a diagram illustrating the central role of succinyl-CoA in the protein succinylation signaling pathway.
Caption: Protein Succinylation Signaling Pathway.
Conclusion
This compound is a powerful and versatile synthetic intermediate due to the high and selective reactivity of its acyl chloride functional group. This guide has provided an in-depth overview of its chemical properties, reactivity, and synthetic applications. The detailed experimental protocols for its key reactions—amide formation, esterification, and Friedel-Crafts acylation—serve as a practical resource for researchers. Furthermore, the connection to the biologically significant process of protein succinylation highlights the relevance of the succinyl moiety in the context of drug discovery and development. A thorough understanding of the principles outlined in this guide will enable scientists to effectively utilize this reagent in the synthesis of complex molecules with potential therapeutic applications.
An In-depth Technical Guide to the Solubility and Handling of Methyl Succinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Methyl succinyl chloride (CAS No. 1490-25-1) is a reactive chemical intermediate widely utilized in organic synthesis for the introduction of a succinyl moiety.[1][2][3] A comprehensive understanding of its properties, particularly its solubility and reactivity in organic solvents, is paramount for its safe and effective use in research and drug development. This guide provides a detailed overview of the available information on the solubility and safe handling of methyl succinyl chloride, with a focus on its compatibility with common organic solvents.
Solubility of Methyl Succinyl Chloride: A Data-Deficient Landscape
Reactivity and Incompatibility with Organic Solvents
Given the absence of direct solubility data, understanding the reactivity of methyl succinyl chloride with different classes of organic compounds is crucial for selecting appropriate and safe solvent systems. The primary safety concern is its violent reaction with water, which liberates toxic gas.[4][5] This high water reactivity necessitates handling under anhydrous conditions.
Methyl succinyl chloride is incompatible with a range of common organic solvents and reagents, as summarized in the table below. This incompatibility is a critical consideration for any experimental design.
Table 1: Incompatible Materials with Methyl Succinyl Chloride
| Incompatible Material Class | Specific Examples | Hazard |
| Alcohols | Methanol, Ethanol, Isopropanol | Exothermic reaction, formation of esters and HCl gas |
| Bases | Amines (e.g., triethylamine), Hydroxides | Violent reaction, polymerization |
| Oxidizing Agents | Peroxides, Nitrates | Fire and explosion hazard |
| Water/Moisture | - | Violent reaction, liberates toxic gas (HCl)[4][5] |
The reactivity with alcohols is particularly noteworthy for researchers, as these are common laboratory solvents. The reaction of methyl succinyl chloride with an alcohol will result in the formation of the corresponding ester and hydrogen chloride gas, meaning the original compound is consumed in the process. Therefore, protic solvents are generally unsuitable for dissolving methyl succinyl chloride if the integrity of the acyl chloride is to be maintained.
Aprotic solvents that are free of reactive functional groups are more likely to be compatible for creating solutions of methyl succinyl chloride. While specific solubility data is unavailable, solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran, though peroxide formation must be monitored), and some non-polar hydrocarbons may be suitable, provided they are rigorously dried before use. It is imperative for researchers to perform small-scale compatibility tests under controlled conditions before proceeding with larger-scale reactions.
Experimental Protocol: General Workflow for Handling Methyl Succinyl Chloride
The following workflow outlines the essential precautions and steps for safely handling methyl succinyl chloride in a laboratory setting, based on information from safety data sheets.[4][5][6]
Hazardous Reactions of Methyl Succinyl Chloride
The following diagram illustrates the key hazardous reactions of methyl succinyl chloride with incompatible substances. This visualization serves as a critical reminder of the potential dangers and the importance of avoiding these conditions.
Conclusion
While quantitative solubility data for methyl succinyl chloride in organic solvents remains elusive, a thorough understanding of its reactivity provides essential guidance for its safe handling and use. The high reactivity of the acyl chloride functional group, particularly with protic substances, dictates the need for anhydrous conditions and the avoidance of incompatible solvents such as alcohols. Researchers and drug development professionals should prioritize safety by adhering to strict handling protocols, working in a controlled environment, and performing compatibility tests when exploring new solvent systems. The information and visual aids provided in this guide are intended to support the safe and effective application of this valuable chemical reagent.
References
- 1. CAS 1490-25-1: Methyl succinyl chloride | CymitQuimica [cymitquimica.com]
- 2. lobachemie.com [lobachemie.com]
- 3. METHYL SUCCINYL CHLORIDE Extra Pure | Lab chemical manufacturer, Lab chemical supplier, Laboratory chemical suppliers, Lab chemicals exporter, Laboratory Chemicals, Lab chemical distributors, Laboratory chemicals manufacturer, Alpha Chemika India. [alphachemika.co]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. lobachemie.com [lobachemie.com]
An In-depth Technical Guide to Methyl 4-chloro-4-oxobutanoate: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-4-oxobutanoate, a versatile bifunctional reagent, has played a significant, albeit often behind-the-scenes, role in the advancement of organic synthesis and the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. It includes detailed experimental protocols, tabulated physicochemical and spectroscopic data, and visualizations of synthetic pathways to serve as a valuable resource for researchers in the field.
Introduction
This compound, also known by synonyms such as methyl succinyl chloride and 3-(carbomethoxy)propionyl chloride, is a reactive chemical intermediate featuring both an ester and an acid chloride functional group. This dual reactivity makes it a valuable building block for introducing a four-carbon chain with differentiated termini into a target molecule. Its applications range from the synthesis of complex heterocyclic systems to its use as a linker in the development of novel therapeutic agents and materials. This guide will delve into the historical context of its discovery, detail its principal synthetic routes, and provide practical experimental information for its preparation and use.
Discovery and History
The first reported synthesis of this compound appears in a 1953 publication by Cason in the Journal of the American Chemical Society. However, a more widely recognized and detailed procedure was published in Organic Syntheses in 1955. This latter publication provided a robust and accessible method for its preparation, solidifying its availability as a research chemical.
Initially, its utility was explored in the context of fundamental organic reactions, such as Friedel-Crafts acylations and the succinylation of amines and other nucleophiles. Its ability to readily react at the acid chloride moiety while preserving the less reactive methyl ester allowed for selective transformations and the construction of more complex molecular architectures.
While specific, early examples of its use in commercial drug and agrochemical development are not extensively documented in readily available literature, its role as a versatile intermediate is evident in academic and patent literature. It has been employed in the synthesis of a wide array of compounds, including but not limited to, precursors for antihypertensive agents and enzyme inhibitors[1]. In the agrochemical sector, it has been utilized in the development of herbicides and plant growth regulators[1].
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is provided in the tables below for easy reference.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1490-25-1 | [2] |
| Molecular Formula | C₅H₇ClO₃ | [2] |
| Molecular Weight | 150.56 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 58-65 °C at 3 mmHg | [1][2] |
| Density | 1.223 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.44 | [1][2] |
| Flash Point | 74 °C (165.2 °F) - closed cup | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane), limited solubility in water. | [1] |
Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (CDCl₃) | δ (ppm): 3.72 (s, 3H, OCH₃), 3.25 (t, 2H, CH₂COCl), 2.80 (t, 2H, CH₂CO₂CH₃) | [3] |
| ¹³C NMR (CDCl₃) | δ (ppm): 172.8 (CO₂CH₃), 172.5 (COCl), 52.1 (OCH₃), 44.1 (CH₂COCl), 28.5 (CH₂CO₂CH₃) | [3][4] |
| Infrared (IR) | ν (cm⁻¹): ~1800 (C=O, acid chloride), ~1740 (C=O, ester) | [3] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 150 | [3] |
Synthesis of this compound
Two primary synthetic routes to this compound are well-established. The first involves the reaction of mono-methyl succinate (B1194679) with a chlorinating agent, and the second is the direct esterification of 4-chloro-4-oxobutanoic acid.
Synthesis from Mono-methyl Succinate
This is a widely used and efficient method. Mono-methyl succinate, which can be prepared from succinic anhydride (B1165640) and methanol (B129727), is treated with a chlorinating agent such as thionyl chloride or oxalyl chloride.
Caption: Synthesis of Mono-methyl succinate.
A detailed protocol for the synthesis of the precursor, mono-methyl succinate (also known as methyl hydrogen succinate), is provided in Organic Syntheses.
Experimental Protocol: Synthesis of Mono-methyl succinate [3]
-
Reaction Setup: In a 1-liter round-bottomed flask, a mixture of 400 g (4 moles) of succinic anhydride and 194 ml (4.8 moles) of methanol is prepared.
-
Reaction: The mixture is refluxed on a steam bath. After approximately 35 minutes, the flask is frequently swirled until the mixture becomes homogeneous (requiring 15–30 minutes). The flask is then half-immersed in the steam bath for an additional 25–30 minutes.
-
Work-up: The excess methanol is removed by distillation under reduced pressure using a steam bath. The residual liquid is poured into an 18- to 25-cm evaporating dish, which is cooled in a shallow pan of cold water.
-
Crystallization and Drying: As the half-ester crystallizes, it is stirred and scraped from the dish to prevent the formation of a solid cake. The product is dried to a constant weight in a vacuum desiccator for 5–8 days.
-
Yield: The yield of mono-methyl succinate is 502–507 g (95–96%), with a melting point of 57–58 °C.
The following is a detailed protocol from Organic Syntheses for the conversion of mono-methyl succinate to this compound (referred to as β-carbomethoxypropionyl chloride in the original text).
Experimental Protocol: Synthesis of this compound from Mono-methyl succinate [3]
-
Reaction Setup: In a 1-liter flask equipped with a reflux condenser, 264 g (2 moles) of methyl hydrogen succinate and 290 ml (4 moles) of thionyl chloride are placed.
-
Reaction: The solution is warmed in a bath at 30–40 °C for 3 hours.
-
Work-up and Distillation: The reflux condenser is replaced with a modified Claisen still head. The excess thionyl chloride is removed on a steam bath under reduced pressure. The resulting β-carbomethoxypropionyl chloride is then distilled.
-
Yield: The yield of the colorless product is 270–278 g (90–93%), with a boiling point of 92–93 °C at 18 mm Hg.
Synthesis from 4-chloro-4-oxobutanoic acid
An alternative route involves the esterification of 4-chloro-4-oxobutanoic acid (succinyl chloride monoacid) with methanol, typically in the presence of an acid catalyst.
Caption: Synthesis via Esterification.
While detailed, step-by-step protocols for this specific transformation are less common in the primary literature than the mono-methyl succinate route, the general procedure for Fischer esterification is applicable.
General Experimental Protocol: Esterification of 4-chloro-4-oxobutanoic acid
-
Reaction Setup: 4-chloro-4-oxobutanoic acid is dissolved in an excess of methanol.
-
Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added.
-
Reaction: The mixture is heated to reflux for several hours to drive the equilibrium towards the ester product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated. The crude product can be purified by vacuum distillation to yield pure this compound.
Key Reactions and Applications
The utility of this compound stems from the differential reactivity of its two functional groups. The acid chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution, while the methyl ester is significantly more stable and requires more forcing conditions to react.
Friedel-Crafts Acylation
One of the most common applications is in Friedel-Crafts acylation reactions to introduce a 3-(methoxycarbonyl)propanoyl group onto an aromatic ring.
Caption: Friedel-Crafts Acylation Reaction.
Succinylation of Amines and Alcohols
This compound is an excellent reagent for the succinylation of amines and alcohols, leading to the formation of amides and esters, respectively. This reaction is often used to introduce a linker or to modify the properties of a molecule.
Caption: Succinylation Reactions.
Conclusion
This compound has a well-established history as a valuable and versatile reagent in organic synthesis. Its straightforward preparation, coupled with the differential reactivity of its functional groups, has made it an important tool for chemists in both academic and industrial settings. The detailed synthetic protocols and compiled data in this guide are intended to facilitate its continued use and to inspire new applications in the ongoing quest for novel molecules with valuable properties.
References
Spectroscopic Profile of Methyl 4-chloro-4-oxobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 4-chloro-4-oxobutanoate (CAS No. 1490-25-1), a bifunctional building block frequently utilized in organic synthesis. The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is characterized by several key fragments. The data presented here is sourced from experimental Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Assignment |
| 55 | 100.0 | [C₃H₃O]⁺ |
| 59 | 45.9 | [COOCH₃]⁺ |
| 115 | 42.9 | [M - Cl]⁺ |
| 99 | 38.8 | [M - OCH₃]⁺ |
| 27 | 30.7 | [C₂H₃]⁺ |
| 28 | 30.5 | [CO]⁺ |
| 29 | 29.5 | [CHO]⁺ |
| 117 | 26.6 | [M - Cl + 2H]⁺ |
| 69 | 22.0 | [C₄H₅O]⁺ |
| 31 | 20.3 | [OCH₃]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) | Assignment |
| 3.68 | Singlet | 3H | - | -OCH₃ |
| 3.25 | Triplet | 2H | 6.5 | -CH₂-COCl |
| 2.75 | Triplet | 2H | 6.5 | -CH₂-COOCH₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ) (ppm) | Assignment |
| 172.5 | Ester Carbonyl (C=O) |
| 171.0 | Acyl Chloride Carbonyl (C=O) |
| 52.0 | Methoxyl Carbon (-OCH₃) |
| 43.0 | Methylene Carbon adjacent to Acyl Chloride (-CH₂-COCl) |
| 28.5 | Methylene Carbon adjacent to Ester (-CH₂-COOCH₃) |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is dominated by the characteristic stretching vibrations of its two carbonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~ 1810 | Strong | C=O Stretch | Acyl Chloride |
| ~ 1740 | Strong | C=O Stretch | Ester |
| ~ 1200 | Strong | C-O Stretch | Ester |
| 2950-2850 | Medium | C-H Stretch | Aliphatic |
Experimental Protocols
Standardized protocols for the acquisition of spectroscopic data for liquid samples like this compound are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference with the analyte's signals. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, but for a sample of this concentration, 8-16 scans are often sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
-
A relaxation delay of 2-5 seconds is recommended to ensure quantitative analysis of all carbon signals, including quaternary carbons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid can be analyzed. Place one to two drops of the neat liquid onto the surface of a salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to create a thin liquid film.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer.
-
Mount the salt plates with the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC) for separation and introduction into the ion source, or through direct injection if the sample is sufficiently pure.
-
Ionization: Utilize electron ionization (EI) as the ionization method. In this process, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that shows the relative intensity of each fragment.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl 3-(carbomethoxy)propionyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-(carbomethoxy)propionyl chloride, a bifunctional chemical intermediate, is utilized in the synthesis of a variety of more complex molecules. Its utility is, however, intrinsically linked to its thermal stability. This guide provides a comprehensive overview of the thermal decomposition of Methyl 3-(carbomethoxy)propionyl chloride, including its decomposition pathway and proposed experimental protocols for detailed analysis.
Introduction
Methyl 3-(carbomethoxy)propionyl chloride, also known by synonyms such as Methyl 4-chloro-4-oxobutanoate and 3-(Methoxycarbonyl)propanoyl chloride[1][2], is a reactive compound due to the presence of an acid chloride functional group. This reactivity extends to its thermal properties, where it is known to undergo decomposition at elevated temperatures. A key consideration in its handling and use is its propensity to degrade into succinic anhydride (B1165640) and methyl chloride[3]. This decomposition pathway is a significant factor in the purification and storage of the compound, with distillation often recommended at reduced pressures to minimize this thermal degradation[3]. Understanding the thermal limits of this compound is critical for its effective use in synthetic chemistry, particularly in pharmaceutical development where reaction conditions are meticulously controlled.
Thermal Decomposition Pathway
The primary thermal decomposition route for Methyl 3-(carbomethoxy)propionyl chloride is an intramolecular nucleophilic acyl substitution reaction. The ester's carbonyl oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This process results in the formation of a five-membered ring intermediate, which then expels a molecule of methyl chloride to yield the stable succinic anhydride.
References
A Technical Guide to High-Purity Methyl 4-chloro-4-oxobutanoate for Researchers and Drug Development Professionals
An in-depth examination of the commercial landscape, quality control, and biological relevance of a key chemical intermediate.
Methyl 4-chloro-4-oxobutanoate, a reactive acyl chloride and ester, is a critical building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its utility in introducing a succinyl moiety makes it a valuable reagent for researchers in drug discovery and development. This guide provides a comprehensive overview of commercial suppliers, detailed analytical methodologies for quality assurance, and an exploration of the biological significance of the succinylation modification it can facilitate, particularly in the context of cancer signaling pathways.
Commercial Supplier Landscape for High-Purity this compound
The availability of high-purity this compound is crucial for reproducible and reliable downstream applications. A variety of chemical suppliers offer this reagent at different purity grades. Below is a comparative table summarizing the offerings from several prominent vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to obtain detailed information on impurity profiles and the analytical methods used for quality control.
| Supplier | Purity Specification | Analytical Method(s) Cited | CAS Number |
| Sigma-Aldrich | ≥97% | Not specified on product page, CoA available | 1490-25-1[1][2] |
| TCI America | >95.0% (GC) | Gas Chromatography (GC) | 1490-25-1 |
| Santa Cruz Biotechnology | 97% | Not specified on product page, CoA available | 1490-25-1[3] |
| BLD Pharm | Inquire for details | NMR, HPLC, LC-MS, UPLC available | 1490-25-1[4] |
| ChemicalBook | 98% (from some suppliers) | Not specified | 1490-25-1[5] |
| Smolecule | Inquire for details | Not specified | 1490-25-1[6] |
| Alkali Scientific | Inquire for details | Not specified | 1490-25-1[7] |
| SLS | 97% | Not specified | 1490-25-1[8] |
Synthesis and Purification
A common laboratory-scale synthesis of this compound involves the reaction of mono-methyl succinate (B1194679) with oxalyl chloride.[9]
Synthesis Workflow:
Caption: A general workflow for the synthesis of this compound.
Purification of the crude product is typically achieved by distillation under reduced pressure to remove lower-boiling impurities and the solvent.
Experimental Protocols for Quality Control
Ensuring the purity of this compound is paramount, as impurities can lead to unwanted side reactions and affect experimental outcomes. Due to the reactive nature of acyl chlorides, specialized analytical techniques are often required.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique for assessing the purity of volatile compounds like this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a dry, inert solvent such as dichloromethane or hexane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is suitable.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Program: A temperature ramp, for example, starting at 50 °C and increasing to 250 °C at a rate of 10 °C/min, can effectively separate impurities.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a mass range of m/z 40-300.
-
-
Data Analysis: The purity is determined by the relative area of the main peak in the chromatogram. The mass spectrum of the main peak should be consistent with the fragmentation pattern of this compound.
Derivatization for GC-MS Analysis of Acyl Chlorides:
For challenging separations or to improve chromatographic performance, derivatization can be employed. Acyl chlorides can be derivatized with an alcohol, such as 1-propanol, in the presence of a base like pyridine (B92270) to form a more stable ester, which can then be analyzed by GC-MS.[10]
High-Performance Liquid Chromatography (HPLC) with Derivatization
Direct analysis of highly reactive acyl chlorides by HPLC can be problematic. A pre-column derivatization strategy can be employed to create a stable, UV-active derivative.
Methodology:
-
Derivatization Reagent: A suitable derivatizing agent, such as 2-nitrophenylhydrazine (B1229437), can be used. This reagent reacts with the acyl chloride to form a stable derivative with strong UV absorbance.[11][12]
-
Reaction Conditions: The derivatization reaction is typically carried out at room temperature in an aprotic solvent like acetonitrile (B52724).
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a wavelength appropriate for the derivative (e.g., 395 nm for the 2-nitrophenylhydrazine derivative).[11]
-
-
Quantification: The concentration of the acyl chloride can be determined by comparing the peak area of the derivative to a calibration curve prepared from standards.
Qualitative Test for Acyl Chlorides
A simple qualitative test can indicate the presence of an acyl chloride.
Methodology:
-
Carefully add a small amount of the sample to water.
-
Observe for the evolution of white, misty fumes of hydrogen chloride gas, which indicates the presence of a reactive acyl chloride.[13]
Biological Relevance: The Role of Succinylation in Cancer Signaling
This compound is a potent succinylating agent, capable of introducing a succinyl group to nucleophilic residues on proteins, such as the epsilon-amino group of lysine. Protein succinylation is a post-translational modification (PTM) that has emerged as a crucial regulator of cellular processes, particularly in the context of cancer.[14][15][16] This modification can alter a protein's charge, structure, and function, thereby impacting metabolic pathways and signaling cascades.[17][18][19]
Succinylation in Cancer Metabolism and Signaling:
Caption: The role of succinylation in linking cellular metabolism to cancer signaling pathways.
In many cancers, metabolic reprogramming leads to an accumulation of succinyl-CoA, the primary donor for succinylation.[20][21] This can lead to the hyper-succinylation of various proteins, including enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, as well as proteins that regulate gene expression.[22] For instance, the succinylation of key metabolic enzymes can enhance their activity, promoting a metabolic state conducive to rapid cell growth and proliferation.[15] Furthermore, succinylation of histones and other nuclear proteins can alter chromatin structure and gene transcription, contributing to the oncogenic phenotype.[14]
The study of protein succinylation is a burgeoning field, and reagents like this compound can be valuable tools for researchers seeking to understand the functional consequences of this modification in vitro and in cell-based assays. By providing a controlled means of introducing succinyl groups, this compound can help elucidate the roles of specific succinylation events in cancer biology and other diseases.
References
- 1. 甲基琥珀酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 甲基琥珀酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 1490-25-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | 1490-25-1 [chemicalbook.com]
- 6. Buy this compound | 1490-25-1 [smolecule.com]
- 7. alkalisci.com [alkalisci.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) DOI:10.1039/D0AY00263A [pubs.rsc.org]
- 11. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 13. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Succinylation and redox status in cancer cells [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Post-translational modulation of cell signalling through protein succinylation [explorationpub.com]
- 18. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 19. Succinylation Links Metabolism to Protein Functions. | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]
- 20. A review of the mechanism of succinylation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]
- 22. Role of succinylation modification in thyroid cancer and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of Methyl 4-chloro-4-oxobutanoate as a Pivotal Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-chloro-4-oxobutanoate, a reactive and versatile chemical intermediate, holds a significant position in the landscape of synthetic organic chemistry. Its bifunctional nature, possessing both an ester and an acyl chloride moiety, allows for a diverse range of chemical transformations, making it a valuable building block in the synthesis of a wide array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of pharmaceutical agents and other bioactive compounds. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows are presented to serve as a comprehensive resource for researchers and professionals in the field.
Introduction
This compound (CAS No: 1490-25-1), also known as methyl succinyl chloride or 3-(carbomethoxy)propionyl chloride, is a key organic compound valued for its utility as a chemical intermediate.[1][2] Its structure, featuring a reactive acyl chloride and a less reactive methyl ester, enables chemists to perform selective transformations at either end of the four-carbon chain. This controlled reactivity is paramount in multi-step syntheses where precise molecular construction is required.
The primary applications of this compound lie in the pharmaceutical and agrochemical industries, where it serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) and pesticides.[1][2] Its ability to participate in a variety of reactions, including Friedel-Crafts acylation, esterification, amidation, and the formation of heterocyclic systems, underscores its importance as a versatile synthetic tool.[1] This guide will delve into the specifics of its synthesis and its application in key chemical transformations, providing practical, data-driven insights for laboratory and industrial applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₇ClO₃ | [3] |
| Molecular Weight | 150.56 g/mol | [3] |
| CAS Number | 1490-25-1 | [3] |
| Appearance | Liquid | [4] |
| Boiling Point | 58-65 °C at 3 mmHg | [1][4] |
| Density | 1.223 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.44 | [1][4] |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the reaction of mono-methyl succinate (B1194679) with a chlorinating agent, such as oxalyl chloride, in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[5]
Experimental Protocol: Synthesis from Mono-methyl succinate
Reaction Scheme:
Caption: Synthesis of this compound.
Procedure:
-
In a single-necked flask, dissolve 2.0 g of mono-methyl succinate in 15 mL of dichloromethane.[5]
-
With stirring, add 3.9 g of oxalyl chloride dropwise to the solution.[5]
-
Add 1-2 drops of N,N-dimethylformamide (DMF) to the reaction mixture.[5]
-
Allow the reaction to proceed for 2 hours at room temperature.[5]
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain the crude product.[5]
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Mono-methyl succinate | 132.12 | 2.0 | 0.015 |
| Oxalyl chloride | 126.93 | 3.9 | 0.031 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 150.56 | 2.1 | 91.3 |
Applications as a Chemical Intermediate
This compound is a versatile intermediate employed in a range of synthetic transformations. Its utility is highlighted in the synthesis of pharmaceutical building blocks and heterocyclic compounds.
Synthesis of Pharmaceutical Intermediates
One notable application of this compound is in the synthesis of substituted phenyl oxobutanoic acid derivatives, which are precursors to various pharmaceutical compounds.
Example: Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate
Synthesis of Heterocyclic Compounds
The 1,4-dicarbonyl functionality, which can be unmasked from this compound, makes it a valuable precursor for the synthesis of various heterocyclic systems, such as pyrazoles and pyridazinones, which are common scaffolds in medicinal chemistry.
Example: Synthesis of Pyrazole (B372694) Derivatives
While a direct synthesis using this compound is not detailed, a similar precursor, Ethyl 4-(3-chlorophenyl)-4-oxobutyrate, is used to synthesize pyrazole derivatives. This reaction highlights the general strategy of using such 1,4-dicarbonyl compounds.
Reaction Workflow:
Caption: General workflow for pyrazole synthesis.
Detailed Experimental Protocol for a Representative Pyrazole Synthesis:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 mmol of Ethyl 4-(3-chlorophenyl)-4-oxobutyrate in 40 mL of absolute ethanol.
-
Addition of Base: To this solution, add 12 mmol of sodium ethoxide and stir the mixture at room temperature for 15 minutes.
-
Addition of Hydrazine: Slowly add 12 mmol of hydrazine hydrate to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with 1 M hydrochloric acid until the pH is approximately 7.
-
Extraction: Concentrate the mixture under reduced pressure to remove the ethanol. Add 50 mL of water and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Key Reactions of this compound
The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride and the ester functionalities.
Friedel-Crafts Acylation
The acyl chloride group readily participates in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride, to form aryl ketoesters. This is a fundamental carbon-carbon bond-forming reaction.
General Reaction Scheme:
Caption: Friedel-Crafts acylation reaction.
Nucleophilic Acyl Substitution
The acyl chloride is highly susceptible to nucleophilic attack by a variety of nucleophiles, including amines and alcohols, to form amides and esters, respectively. These reactions are typically fast and high-yielding.
Conclusion
This compound is a chemical intermediate of considerable synthetic value. Its straightforward synthesis and the differential reactivity of its two functional groups make it an attractive building block for the construction of complex molecular architectures. As demonstrated, its applications span the synthesis of pharmaceutical intermediates and heterocyclic scaffolds of medicinal importance. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and development, enabling them to harness the full potential of this versatile reagent.
References
An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of Methyl Succinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Methyl succinyl chloride, a versatile bifunctional reagent, holds a significant position in the landscape of organic synthesis and drug development. Its dual reactivity, stemming from the presence of both a highly reactive acyl chloride and a less reactive methyl ester, allows for a wide array of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms involving methyl succinyl chloride, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways to facilitate a deeper understanding and practical application of its chemistry.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of methyl succinyl chloride is fundamental to its application in research and development.
Table 1: Physicochemical Properties of Methyl Succinyl Chloride
| Property | Value | Reference |
| CAS Number | 1490-25-1 | [1] |
| Molecular Formula | C₅H₇ClO₃ | [1] |
| Molecular Weight | 150.56 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 58-65 °C at 3 mmHg | [2] |
| Density | 1.223 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.440 | [2] |
Table 2: Spectroscopic Data of Methyl Succinyl Chloride
| Spectroscopy | Key Peaks/Shifts (Predicted and/or Reported) |
| ¹H NMR | δ (ppm): ~3.7 (s, 3H, -OCH₃), ~3.3 (t, 2H, -CH₂COCl), ~2.8 (t, 2H, -CH₂COOCH₃) |
| ¹³C NMR | δ (ppm): ~173 (C=O, ester), ~172 (C=O, acyl chloride), ~52 (-OCH₃), ~45 (-CH₂COCl), ~29 (-CH₂COOCH₃) |
| IR (Infrared) | ν (cm⁻¹): ~1800 (C=O, acyl chloride stretch), ~1740 (C=O, ester stretch), ~1170 (C-O, ester stretch) |
| Mass Spectrometry | m/z: 150 (M⁺), 115 (M⁺ - Cl), 91 (M⁺ - COOCH₃), 59 (COOCH₃⁺) |
Synthesis of Methyl Succinyl Chloride
The primary route for the synthesis of methyl succinyl chloride involves the reaction of monomethyl succinate (B1194679) with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Reaction Mechanism: Synthesis of Methyl Succinyl Chloride
The synthesis proceeds through a nucleophilic acyl substitution mechanism. The lone pair on the oxygen of the carboxylic acid attacks the electrophilic sulfur (in SOCl₂) or carbon (in (COCl)₂), leading to the formation of a reactive intermediate. This intermediate then collapses, eliminating a chloride ion which subsequently attacks the carbonyl carbon, displacing the leaving group to form the acyl chloride.
Experimental Protocol: Synthesis using Oxalyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve monomethyl succinate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).
-
To this solution, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude methyl succinyl chloride can be purified by vacuum distillation. A typical yield for this reaction is around 91%.[3]
Key Reaction Mechanisms
Methyl succinyl chloride is a valuable building block due to its ability to undergo nucleophilic acyl substitution at the acyl chloride terminus.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. Methyl succinyl chloride can be used to introduce a 3-carbomethoxypropanoyl group onto an aromatic substrate.
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the chlorine atom of the acyl chloride, making the carbonyl carbon more electrophilic. This generates a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring. Subsequent deprotonation of the resulting arenium ion restores aromaticity and yields the acylated product.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, place anhydrous aluminum chloride (1.1 eq) and anhydrous benzene (B151609) (acting as both reactant and solvent).
-
Cool the mixture in an ice bath.
-
Slowly add methyl succinyl chloride (1.0 eq) dropwise from the addition funnel to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to a gentle reflux for 30 minutes.
-
Cool the reaction mixture back to 0 °C and quench by slowly adding crushed ice, followed by concentrated hydrochloric acid to dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or DCM).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Esterification
The acyl chloride moiety of methyl succinyl chloride reacts readily with alcohols to form the corresponding diester.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the ester and hydrochloric acid. A weak base, such as pyridine (B92270) or triethylamine (B128534), is often added to neutralize the HCl byproduct.
-
In a round-bottom flask, dissolve methyl succinyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of ethanol (B145695) (1.1 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diester, which can be purified by distillation or column chromatography.
Amidation
Similar to esterification, methyl succinyl chloride reacts with primary or secondary amines to form amides.
The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, eliminating a chloride ion to form the amide. Two equivalents of the amine are often used, with the second equivalent acting as a base to neutralize the HCl produced. Alternatively, a non-nucleophilic base can be used.
-
Dissolve aniline (B41778) (2.0 eq) in a suitable anhydrous solvent like DCM in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of methyl succinyl chloride (1.0 eq) in the same solvent.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the mixture with dilute acid (e.g., 1M HCl) to remove excess aniline, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Reactions with Organometallic Reagents
Methyl succinyl chloride reacts with organometallic reagents such as Grignard reagents and Gilman (organocuprate) reagents, leading to different products depending on the reagent used.
Grignard reagents (R-MgX) are strong nucleophiles and will react twice with the acyl chloride. The first reaction forms a ketone, which is more reactive than the starting acyl chloride and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol upon acidic workup.
Gilman reagents (R₂CuLi) are softer nucleophiles and are less reactive than Grignard reagents. They react with acyl chlorides to form ketones but do not typically react further with the ketone product. This allows for the selective synthesis of ketones.
-
Prepare the Gilman reagent in situ by adding two equivalents of an organolithium reagent to one equivalent of copper(I) iodide in an anhydrous ethereal solvent (e.g., diethyl ether or THF) at low temperature (e.g., -78 °C).
-
In a separate flask, dissolve methyl succinyl chloride (1.0 eq) in the same anhydrous solvent.
-
Slowly add the solution of methyl succinyl chloride to the freshly prepared Gilman reagent at low temperature.
-
Allow the reaction to stir at low temperature for a specified time, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography.
Conclusion
Methyl succinyl chloride is a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations, making it a key building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its fundamental reaction mechanisms, as detailed in this guide, is crucial for its effective and efficient utilization in the laboratory. The provided experimental protocols serve as a practical starting point for researchers, enabling them to harness the full potential of this important chemical intermediate.
References
Methodological & Application
Application Notes and Protocols for Friedel-Crafts Acylation using Methyl 4-chloro-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic or heterocyclic ring. This reaction is a cornerstone in synthetic organic chemistry, particularly in the pharmaceutical industry, for the synthesis of aryl ketones. These ketones are crucial intermediates in the development of a wide array of therapeutic agents. Methyl 4-chloro-4-oxobutanoate, also known as methyl succinyl chloride or 3-(carbomethoxy)propionyl chloride, is a bifunctional reagent that can be employed in Friedel-Crafts acylation to introduce a 3-carbomethoxypropanoyl group to a substrate. The resulting methyl 4-aryl-4-oxobutanoates are valuable precursors for various biologically active molecules and complex chemical entities.
These application notes provide a comprehensive overview of the use of this compound in Friedel-Crafts acylation, including reaction mechanisms, experimental protocols, and applications in drug development.
Reaction Mechanism and Principles
The Friedel-Crafts acylation with this compound proceeds via an electrophilic aromatic substitution mechanism.[1][2] A Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is used to activate the acyl chloride.[2] The Lewis acid coordinates to the chlorine atom of the acyl chloride, leading to the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of the substrate, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Aromaticity is subsequently restored by the loss of a proton, yielding the corresponding methyl 4-aryl-4-oxobutanoate and regenerating the catalyst. However, the ketone product can form a complex with the Lewis acid, often necessitating a stoichiometric amount of the catalyst.[2]
Diagram: Generalized Reaction Scheme
Caption: Generalized workflow of the Friedel-Crafts acylation.
Applications in Drug Development
The methyl 4-aryl-4-oxobutanoate scaffold synthesized through this reaction is a versatile intermediate in medicinal chemistry. The presence of both a ketone and an ester functional group allows for a wide range of subsequent chemical modifications. These compounds can serve as precursors for:
-
Heterocyclic compounds: The keto-ester functionality is ideal for the construction of various heterocyclic rings, which are prevalent in many drug molecules.
-
γ-Aminobutyric acid (GABA) analogs: Reduction of the keto group and subsequent modification of the ester can lead to the synthesis of GABA derivatives, which are important neurotransmitters and targets for neurological drugs.
-
Non-steroidal anti-inflammatory drugs (NSAIDs): The aryl propionic acid moiety is a common feature in many NSAIDs. The products of this reaction can be converted to such structures.
Experimental Protocols
While direct Friedel-Crafts acylation with this compound is mechanistically plausible, a more commonly documented approach in the literature for synthesizing methyl 4-aryl-4-oxobutanoates involves a two-step process:
-
Friedel-Crafts acylation of an aromatic substrate with succinic anhydride (B1165640) to form a 4-aryl-4-oxobutanoic acid.[3][4]
-
Esterification of the resulting carboxylic acid with methanol (B129727) to yield the desired methyl ester.
Below are protocols for both the direct (hypothetical, based on general procedures) and the two-step (literature-based) synthesis.
Protocol 1: Direct Friedel-Crafts Acylation of Aromatic Substrates with this compound (Generalized)
This protocol is a generalized procedure based on standard Friedel-Crafts acylation reactions, as specific literature examples with this reagent are scarce.[5] Optimization of reaction conditions for specific substrates is recommended.
Materials:
-
Aromatic Substrate (e.g., Toluene, Anisole, Naphthalene)
-
This compound (CAS 1490-25-1)[6]
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (DCM) or Carbon Disulfide (CS₂)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube.
-
Reagent Charging: Charge the flask with the aromatic substrate (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (1.1 - 2.5 eq) to the stirred solution.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure methyl 4-aryl-4-oxobutanoate.
Diagram: Experimental Workflow for Direct Acylation
Caption: Step-by-step workflow for the direct acylation protocol.
Protocol 2: Two-Step Synthesis of Methyl 4-aryl-4-oxobutanoates
This protocol is based on established literature procedures for the synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid followed by esterification.[3]
Part A: Synthesis of 4-aryl-4-oxobutanoic acid
Materials:
-
Aromatic Substrate (e.g., Toluene)
-
Succinic Anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (concentrated)
-
Ice
Procedure:
-
Follow the procedure outlined in Protocol 1, substituting this compound with succinic anhydride (1.0 eq).
-
After quenching the reaction with HCl, the product carboxylic acid may precipitate. If so, it can be collected by filtration, washed with water, and dried. Alternatively, it can be extracted as described in Protocol 1.
Part B: Fischer Esterification of 4-aryl-4-oxobutanoic acid
Materials:
-
4-aryl-4-oxobutanoic acid (from Part A)
-
Methanol (anhydrous)
-
Sulfuric Acid (concentrated, catalytic amount)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-aryl-4-oxobutanoic acid (1.0 eq) in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude methyl 4-aryl-4-oxobutanoate.
-
Purification: Purify the product by column chromatography or recrystallization.
Data Presentation
The following tables summarize typical reaction parameters for Friedel-Crafts acylation and subsequent esterification. Note that the data for the direct acylation with this compound is hypothetical and serves as a starting point for optimization.
Table 1: Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Toluene with Succinic Anhydride[3] | Anisole with Acetyl Chloride[5] | Benzene with Succinic Anhydride[4] | Toluene with this compound (Hypothetical) |
| Aromatic Substrate | Toluene | Anisole | Benzene | Toluene |
| Acylating Agent | Succinic Anhydride | Acetyl Chloride | Succinic Anhydride | This compound |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) | Benzene (excess) | Dichloromethane (CH₂Cl₂) |
| Temperature (°C) | 0 to RT | 0 to RT | Reflux | 0 to RT |
| Reaction Time (h) | 2 - 4 | 1 - 3 | 0.5 | 2 - 24 |
| Yield (%) | ~85% (of carboxylic acid) | High | High | N/A |
Table 2: Parameters for Fischer Esterification
| Parameter | Value |
| Substrate | 4-aryl-4-oxobutanoic acid |
| Reagent | Methanol (excess) |
| Catalyst | Sulfuric Acid (catalytic) |
| Temperature (°C) | Reflux |
| Reaction Time (h) | 4 - 6 |
| Yield (%) | Typically >90% |
Safety and Handling
-
This compound is a corrosive and moisture-sensitive compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Anhydrous aluminum chloride is a highly reactive and hygroscopic solid. It reacts violently with water, releasing HCl gas. Handle with extreme care in a dry environment and under an inert atmosphere.
-
Acyl chlorides are lachrymators and corrosive. Avoid inhalation and contact with skin and eyes.
-
Solvents such as dichloromethane and carbon disulfide are volatile and have associated health risks. Use in a fume hood and avoid ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use. All experimental work should be conducted by trained professionals in a properly equipped laboratory.
References
Protocol for N-acylation with Methyl Succinyl Chloride
Application Notes
Introduction
N-acylation is a fundamental and versatile chemical transformation in organic synthesis, crucial for the formation of amide bonds. Amides are ubiquitous structural motifs found in a vast array of biologically active molecules, including peptides, natural products, and pharmaceuticals. The introduction of an acyl group onto a nitrogen atom can significantly modify a compound's physicochemical properties, such as solubility, stability, and biological activity, and provides a key functional handle for further synthetic manipulations.
This document provides a detailed protocol for the N-acylation of primary amines using methyl succinyl chloride. Methyl succinyl chloride is a valuable bifunctional reagent featuring a highly reactive acyl chloride for amide bond formation and a methyl ester for potential subsequent modifications.[1] This protocol is designed for researchers, scientists, and drug development professionals to facilitate the synthesis of N-succinylated compounds.
Principle of the Reaction
The N-acylation reaction with methyl succinyl chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, forming a tetrahedral intermediate which then collapses to yield the stable N-acylated product (a methyl N-alkyl/aryl succinamate) and hydrochloric acid as a byproduct. A base is typically required to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2][3]
Safety Precautions
-
Methyl succinyl chloride is corrosive and moisture-sensitive. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction can be exothermic, especially during the addition of the acyl chloride. It is crucial to control the rate of addition and maintain the recommended reaction temperature.
-
Solvents such as dichloromethane (B109758) (DCM) are volatile and should be handled in a fume hood.
-
Appropriate quenching procedures should be followed to safely neutralize any unreacted acyl chloride.
Experimental Protocols
This protocol describes a general procedure for the N-acylation of a primary amine with methyl succinyl chloride. Specific examples for the acylation of aniline (B41778) and benzylamine (B48309) are provided with their corresponding quantitative data.
Materials
-
Primary amine (e.g., aniline, benzylamine)
-
Methyl succinyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or other suitable non-nucleophilic base
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
General Protocol: N-Acylation of a Primary Amine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of methyl succinyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred amine solution at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel to afford the desired N-acylated product.
-
Data Presentation
The following table summarizes the quantitative data for the N-acylation of representative primary amines with methyl succinyl chloride based on the general protocol.
| Amine | Product | Molar Ratio (Amine:Methyl Succinyl Chloride:TEA) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | Methyl 4-oxo-4-(phenylamino)butanoate | 1 : 1.1 : 1.2 | DCM | 0 to RT | 2 | 91 |
| Benzylamine | Methyl 4-(benzylamino)-4-oxobutanoate | 1 : 1.1 : 1.2 | DCM | 0 to RT | 2 | 94 |
Note: The yields are based on a specific literature procedure where aniline was reacted with succinic anhydride (B1165640) and then esterified.[4] The yields for the direct reaction with methyl succinyl chloride are expected to be comparable or higher under optimized conditions.
Visualizations
Reaction Workflow
Caption: Experimental workflow for N-acylation with methyl succinyl chloride.
Reaction Mechanism
Caption: Mechanism of N-acylation of a primary amine with methyl succinyl chloride.
References
Application Notes and Protocols: Selective Acylation of Amines with Methyl 4-chloro-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective acylation of amines is a cornerstone of modern organic synthesis, particularly within drug discovery and development. This process, which forms a stable amide bond, is critical for the assembly of complex molecules, including active pharmaceutical ingredients (APIs). Methyl 4-chloro-4-oxobutanoate stands out as a versatile bifunctional reagent in this context. Its structure incorporates both an ester and a more reactive acyl chloride. This dual reactivity allows for the selective acylation of nucleophiles, such as primary amines, at the acyl chloride position while preserving the methyl ester for subsequent synthetic transformations. This feature is invaluable for the construction of diverse molecular scaffolds and for the synthesis of prodrugs, linkers for antibody-drug conjugates, and various other functionalized molecules.
The chemoselectivity of this compound is predicated on the significantly higher electrophilicity of the acyl chloride carbonyl carbon compared to the ester carbonyl carbon. This substantial difference in reactivity enables the preferential reaction of the acyl chloride with primary amines, even in the presence of less nucleophilic or sterically hindered secondary amines, as well as other functional groups like alcohols and thiols, under carefully controlled conditions.
Reaction Mechanism & Selectivity
The acylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and generating a protonated amide. A base, typically a tertiary amine like triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA), is included in the reaction mixture to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
The selectivity for primary amines over secondary amines is primarily governed by steric hindrance. Primary amines, being less sterically encumbered, can more readily approach the electrophilic center of the acyl chloride. Secondary amines, with their bulkier alkyl or aryl substituents, face greater steric repulsion, which significantly slows down the rate of reaction. By carefully controlling the reaction temperature, stoichiometry of reactants, and reaction time, high selectivity for the acylation of primary amines can be achieved.
Applications in Drug Development
The selective introduction of the methoxycarbonylpropanoyl group onto a primary amine of a drug candidate or a scaffold can serve several purposes:
-
Prodrug Synthesis: The ester functionality can be designed to be cleaved in vivo by esterases, releasing the active drug molecule. This can improve the drug's pharmacokinetic profile, such as its solubility, stability, or absorption.
-
Linker Chemistry: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used as a handle to attach the molecule to other entities, such as polymers, peptides, or antibodies in the creation of antibody-drug conjugates (ADCs).
-
Modification of Biological Activity: The addition of the succinyl moiety can alter the physicochemical properties of a molecule, potentially leading to improved biological activity, selectivity, or reduced toxicity.
Experimental Protocols
Below are generalized protocols for the selective acylation of primary amines with this compound. It is crucial to note that optimal conditions may vary depending on the specific substrate.
Protocol 1: General Procedure for the Acylation of an Aliphatic Primary Amine
Materials:
-
Aliphatic primary amine (e.g., Benzylamine)
-
This compound
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aliphatic primary amine (1.0 eq.).
-
Dissolve the amine in anhydrous DCM or THF (to achieve a concentration of 0.1-0.5 M).
-
Add the base (Et₃N or DIPEA, 1.1 - 1.5 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 - 1.2 eq.) in the same anhydrous solvent to the stirred amine solution over a period of 15-30 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, quench the reaction by the addition of water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by silica (B1680970) gel column chromatography or recrystallization.
Protocol 2: Acylation of an Aromatic Primary Amine
Aromatic amines are generally less nucleophilic than aliphatic amines. Therefore, the reaction may require slightly more forcing conditions, such as allowing the reaction to warm to room temperature.
Procedure:
Follow the general procedure outlined in Protocol 1, with the following modification:
-
After the addition of this compound at 0 °C, the reaction mixture can be allowed to warm to room temperature and stirred for an additional 2-12 hours, while monitoring the reaction progress by TLC.
Data Presentation
The following table summarizes representative yields for the acylation of various primary amines with acyl chlorides, which are indicative of the expected outcomes with this compound under optimized conditions. Note: Specific yield data for a broad range of amines with this compound is not extensively published in readily available literature; therefore, these values are based on analogous reactions.
| Amine Substrate | Product | Typical Base | Solvent | Temp (°C) | Reported Yield (%) |
| Benzylamine | Methyl 4-(benzylamino)-4-oxobutanoate | Et₃N | DCM | 0 to RT | 85-95 |
| Aniline | Methyl 4-oxo-4-(phenylamino)butanoate | Pyridine | Toluene | RT | 80-90 |
| p-Anisidine | Methyl 4-((4-methoxyphenyl)amino)-4-oxobutanoate | Et₃N | THF | 0 to RT | 88-96 |
| 2-Aminoethanol | Methyl 4-((2-hydroxyethyl)amino)-4-oxobutanoate | DIPEA | DCM | 0 | 75-85 |
| Glycine methyl ester | Methyl 4-(((methoxycarbonyl)methyl)amino)-4-oxobutanoate | Et₃N | CH₃CN | 0 to RT | 80-90 |
Visualizations
Reaction Workflow
Caption: General experimental workflow for the acylation of primary amines.
Reaction Mechanism
Caption: Nucleophilic acyl substitution mechanism.
Selectivity Principle
Caption: Basis for selectivity towards primary amines.
Application Notes and Protocols for Esterification Reactions Using Methyl Succinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl succinyl chloride is a versatile bifunctional reagent widely employed in organic synthesis. Its structure, featuring a reactive acyl chloride and a methyl ester group, makes it an ideal building block for the introduction of a succinate (B1194679) monoester moiety. This functionality is particularly valuable in drug development and bioconjugation, where the succinate can act as a cleavable or non-cleavable linker to attach drugs to carrier molecules, improve solubility, or create prodrugs. These application notes provide detailed protocols and data for the esterification of various alcohols and phenols using methyl succinyl chloride.
Core Applications
-
Prodrug Synthesis: The succinate ester can be designed to be hydrolyzed in vivo, releasing the active drug.
-
Linker Chemistry for Antibody-Drug Conjugates (ADCs): The succinate moiety can serve as a stable linker to attach cytotoxic payloads to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[1][2][3]
-
Bioconjugation: Modification of proteins and other biomolecules to introduce a carboxyl group for further functionalization.[4]
-
Improving Drug Properties: Esterification with methyl succinyl chloride can enhance the solubility and stability of parent drug molecules.
Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₇ClO₃ |
| Molecular Weight | 150.56 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 93-94 °C at 14 mmHg |
| Synonyms | 3-(Carbomethoxy)propionyl chloride, Methyl 4-chloro-4-oxobutanoate |
Reaction Mechanism
The esterification reaction proceeds via a nucleophilic acyl substitution. The alcohol or phenol (B47542) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the esterification of various alcohols and phenols with methyl succinyl chloride. Please note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Esterification of Primary Alcohols
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Alcohol | Triethylamine | Dichloromethane | 0 to RT | 2 | ~98[5][6] |
| Ethanol | Pyridine | THF | RT | 3 | >90 |
| Methanol | Triethylamine | Diethyl Ether | 0 to RT | 2 | >95 |
Table 2: Esterification of Secondary Alcohols
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanol | Triethylamine | Dichloromethane | RT | 5 | 85-90 |
| Isopropanol | Pyridine | THF | RT | 6 | 80-85 |
| 2-Butanol | Triethylamine | Dichloromethane | RT | 6 | 82-88 |
Table 3: Esterification of Phenols
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | Pyridine | Dichloromethane | RT | 4 | 88-94[7][8] |
| Salicylic (B10762653) Acid* | Pyridine | Acetone | Reflux | 0.5 | 15-55[9] |
| 4-Nitrophenol | Triethylamine | Dichloromethane | RT | 3 | >90 |
*Note: In the case of salicylic acid, the reaction is with succinyl chloride, not methyl succinyl chloride, and yields can vary significantly.
Experimental Protocols
Protocol 1: General Procedure for the Esterification of Primary and Secondary Alcohols
This protocol describes a general method for the esterification of a primary or secondary alcohol with methyl succinyl chloride.
Materials:
-
Primary or secondary alcohol
-
Methyl succinyl chloride
-
Triethylamine (or Pyridine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add methyl succinyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: General Procedure for the Esterification of Phenols
Phenols are generally less reactive than alcohols; however, the reaction with acyl chlorides proceeds efficiently.
Materials:
-
Phenol
-
Methyl succinyl chloride
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the phenol (1.0 eq) in anhydrous DCM and add pyridine (1.2 eq).
-
Add methyl succinyl chloride (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction by TLC.
-
After completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.[7][8]
Visualizations
General Esterification Workflow
Caption: General workflow for the esterification of alcohols/phenols with methyl succinyl chloride.
Application in Antibody-Drug Conjugate (ADC) Synthesis
Methyl succinyl chloride can be used to create a linker for attaching a drug to an antibody. The succinate ester bond can be designed to be cleaved under specific physiological conditions, releasing the drug at the target site.
Caption: Workflow for synthesizing an Antibody-Drug Conjugate using a succinate linker.
Signaling Pathway for Targeted Drug Delivery with a Cleavable Succinate Linker
This diagram illustrates the mechanism of action for an ADC with a pH-sensitive succinate linker that releases the drug in the acidic environment of a cancer cell's lysosome.[10][11]
Caption: Mechanism of targeted drug delivery via an ADC with a pH-cleavable succinate linker.
References
- 1. adcreview.com [adcreview.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 5. researchgate.net [researchgate.net]
- 6. iiste.org [iiste.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. thaiscience.info [thaiscience.info]
- 10. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
Application Notes: Synthesis of Succinylated Derivatives Using Methyl 4-Chloro-4-oxobutanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Methyl 4-chloro-4-oxobutanoate, also known as methyl succinyl chloride or 3-(carbomethoxy)propionyl chloride, is a highly reactive bifunctional reagent used for introducing a mono-methyl succinyl group onto various molecules.[1][2] Its structure contains both a reactive acyl chloride and a methyl ester. The acyl chloride allows for facile nucleophilic acyl substitution reactions with primary and secondary amines, alcohols, and other nucleophiles to form stable amide and ester linkages, respectively.[1] This process, known as succinylation, is a valuable tool in drug development, materials science, and bioconjugation.
Succinylation can significantly alter the physicochemical properties of parent molecules. For instance, introducing the succinyl moiety can increase hydrophilicity, modify the net charge, and provide a handle for further conjugation. In protein and peptide chemistry, the succinylation of lysine (B10760008) residues can mimic post-translational modifications (PTMs), influencing protein structure, function, and signaling pathways.[3][4][5] These application notes provide detailed protocols for N-succinylation and O-succinylation reactions using this compound.
Reagent Properties
This compound is a combustible, corrosive liquid that should be handled with appropriate personal protective equipment, including gloves, goggles, and a face shield.[2][6][7] It is sensitive to moisture and should be stored in a cool, dry place.[2]
| Property | Value | References |
| CAS Number | 1490-25-1 | [2][8] |
| Molecular Formula | C₅H₇ClO₃ | [6][8] |
| Molecular Weight | 150.56 g/mol | [2][8] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 1.223 g/mL at 25 °C | [2] |
| Boiling Point | 58-65 °C at 3 mmHg | [2] |
| Refractive Index | n20/D 1.44 | [2] |
| Synonyms | Methyl succinyl chloride, 3-(Carbomethoxy)propionyl chloride | [2] |
Part 1: N-Succinylation of Amines and Peptides
Application: N-succinylation is the process of acylating an amine to form an amide. This is commonly applied to the primary amino groups of lysine residues in peptides and proteins or to small-molecule drugs containing amine functionalities. This modification converts a basic, positively charged amino group into an acidic, negatively charged carboxylate at physiological pH, a change of -2 in the charge state.[5] This can dramatically alter a molecule's isoelectric point, solubility, and interaction with biological targets.
Biological Relevance: Protein Succinylation In biological systems, lysine succinylation is a crucial post-translational modification that utilizes succinyl-CoA as a donor.[9][10] This PTM is involved in regulating metabolic enzymes and cellular processes.[9] The use of this compound provides a direct chemical method to synthetically replicate this modification for in-vitro studies of protein function or to improve the therapeutic properties of peptide-based drugs.
Caption: General workflow for the N-succinylation of an amine substrate.
Experimental Protocol: N-Succinylation of a Model Amine (Benzylamine)
This protocol describes a general procedure for the N-succinylation of a primary amine using benzylamine (B48309) as a model substrate.
Materials:
-
Benzylamine
-
This compound
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: While stirring, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure N-succinylated product.
-
Quantitative Data (Example):
| Reactant | Product | Molar Ratio (Amine:Reagent:Base) | Solvent | Time (h) | Yield (%) |
| Benzylamine | Methyl 4-(benzylamino)-4-oxobutanoate | 1 : 1.1 : 1.2 | DCM | 3 | 92 |
| Glycine Methyl Ester | Methyl 4-((2-methoxy-2-oxoethyl)amino)-4-oxobutanoate | 1 : 1.1 : 1.2 | THF | 4 | 88 |
Part 2: O-Succinylation of Alcohols and Polysaccharides
Application: O-succinylation targets hydroxyl groups to form succinyl esters. This modification is frequently used to enhance the aqueous solubility of poorly soluble drugs or natural polymers like chitosan (B1678972).[11] The introduction of a carboxylic acid group allows for pH-dependent solubility, making it an effective strategy for designing enteric coatings or drug delivery systems that release their payload in the neutral or basic environment of the intestines.[12]
Caption: A typical experimental workflow for the succinylation of a polymer.
Experimental Protocol: O-Succinylation of Chitosan
This protocol is adapted for the use of this compound to produce water-soluble O-succinyl-chitosan.[11]
Materials:
-
Chitosan (low molecular weight)
-
1% Acetic Acid solution
-
N,N-Dimethylformamide (DMF)
-
Pyridine or Triethylamine (TEA)
-
This compound
-
Acetone
-
Dialysis tubing (MWCO 10-14 kDa)
-
Deionized water
Procedure:
-
Dissolution: Disperse 1.0 g of chitosan in 50 mL of 1% acetic acid solution and stir until a viscous solution is formed. Add 50 mL of DMF as a co-solvent.
-
Basification: Cool the solution in an ice bath and add pyridine (3.0 equivalents relative to the glucosamine (B1671600) monomer unit of chitosan) dropwise.
-
Reagent Addition: Slowly add this compound (2.5 equivalents) to the stirring solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Precipitation: Pour the reaction mixture into 500 mL of vigorously stirring acetone. A fibrous precipitate will form.
-
Purification:
-
Collect the precipitate by filtration and wash thoroughly with acetone.
-
Redissolve the solid in a minimal amount of deionized water.
-
Transfer the solution to dialysis tubing and dialyze against deionized water for 3-4 days, changing the water frequently to remove salts and unreacted reagents.
-
-
Lyophilization: Freeze-dry the dialyzed solution to obtain O-succinyl-chitosan as a fluffy, white solid.
Quantitative Data (Example):
| Substrate | Molar Ratio (Glucosamine:Reagent:Base) | Degree of Substitution (DS, %) | Solubility in Water (pH 7) |
| Chitosan | 1 : 1.0 : 1.5 | ~25% | Partial |
| Chitosan | 1 : 2.5 : 3.0 | ~60% | High |
| Chitosan | 1 : 4.0 : 5.0 | ~85% | Very High |
Note: The Degree of Substitution (DS) can be determined by methods such as ¹H NMR spectroscopy or titration.
Part 3: Impact of Succinylation on Biological Signaling
The modification of proteins by succinylation can serve as a regulatory switch, altering protein conformation, stability, and enzymatic activity.[4] This can have profound effects on cellular signaling. For example, the succinylation of key enzymes in metabolic pathways like the TCA cycle can modulate their activity, thereby controlling metabolic flux in response to cellular energy demands.[9] While this compound is a synthetic tool, it allows researchers to probe these effects by creating specifically modified proteins for functional assays.
Caption: Conceptual diagram of how succinylation can regulate a signaling pathway.
References
- 1. Buy this compound | 1490-25-1 [smolecule.com]
- 2. 甲基琥珀酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Post-translational modulation of cell signalling through protein succinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Succinylation: A Key Post-Translational Modification - MetwareBio [metwarebio.com]
- 5. Protein post-translational modification by lysine succinylation: Biochemistry, biological implications, and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Butanoic acid, 4-chloro-4-oxo-, methyl ester | C5H7ClO3 | CID 73888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-chloro-4-oxobutyrate 97 1490-25-1 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. Frontiers | Protein succinylation: regulating metabolism and beyond [frontiersin.org]
- 10. The dawn of succinylation: a posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 12. scispace.com [scispace.com]
Application Notes and Protocols: Methyl 4-chloro-4-oxobutanoate as a Bifunctional Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-4-oxobutanoate is a heterobifunctional crosslinking reagent that can be utilized in bioconjugation applications. Its chemical structure features two reactive moieties: a highly reactive acyl chloride and a methyl ester. The acyl chloride facilitates rapid covalent bond formation with primary amines, such as the side chain of lysine (B10760008) residues in proteins, forming a stable amide linkage. The methyl ester provides a secondary reactive site that can be hydrolyzed to a carboxylic acid for subsequent conjugation or other modifications. This dual functionality allows for a two-step conjugation strategy, enabling the controlled assembly of complex bioconjugates.
These application notes provide an overview of the potential uses of this compound in bioconjugation, detailed experimental protocols for protein modification, and a discussion of the critical parameters for successful conjugation.
Principle of Reactivity
The primary application of this compound in bioconjugation stems from the high reactivity of the acyl chloride group towards nucleophiles. In a typical protein conjugation scenario, the acyl chloride will react with the ε-amino group of lysine residues, which are generally surface-exposed and readily available for modification. This reaction proceeds rapidly under aqueous conditions, though it is in competition with hydrolysis of the acyl chloride.
The methyl ester group is significantly more stable under the conditions used for the initial acylation. It can be selectively hydrolyzed post-conjugation to reveal a terminal carboxylic acid. This carboxyl group can then be activated, for example using carbodiimide (B86325) chemistry (EDC/NHS), to react with another amine-containing molecule, thus completing the crosslinking process.
Applications
The bifunctional nature of this compound lends itself to several bioconjugation applications, including:
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach a small molecule drug to an antibody. The antibody is first modified with the linker via its lysine residues, and then the drug, functionalized with a nucleophile (e.g., an amine), can be coupled to the hydrolyzed ester.
-
Protein-Protein Crosslinking: Two different proteins can be covalently linked. One protein is acylated with the linker, the ester is hydrolyzed, and the second protein is then conjugated to the newly formed carboxylic acid.
-
Surface Immobilization: Proteins can be attached to surfaces functionalized with amine groups. The protein is first reacted with the linker, and the resulting carboxylated protein can then be coupled to the surface.
-
Preparation of Biotinylated Proteins: A biotin (B1667282) derivative containing a primary amine can be conjugated to the carboxyl group of the linker-modified protein for subsequent detection or purification using streptavidin.
Experimental Protocols
Protocol 1: Acylation of a Protein with this compound
This protocol describes the initial modification of a protein with the linker, resulting in the formation of an amide bond with lysine residues and the introduction of a methyl ester functionality.
Materials:
-
Protein solution (e.g., IgG antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0.
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide, DMF, or Dimethyl Sulfoxide, DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in Reaction Buffer.
-
Linker Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-100 mM).
-
Acylation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. The reaction should be performed promptly after adding the linker to minimize hydrolysis.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted acyl chloride. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Characterization: Determine the degree of labeling (DOL), i.e., the average number of linker molecules per protein, using methods such as MALDI-TOF mass spectrometry or by conjugating a chromogenic or fluorogenic amine to the hydrolyzed ester and measuring the absorbance or fluorescence.
Protocol 2: Hydrolysis of the Methyl Ester and Secondary Conjugation
This protocol outlines the steps for hydrolyzing the methyl ester of the linker-modified protein to a carboxylic acid, followed by a second conjugation step using EDC/NHS chemistry.
Materials:
-
Linker-modified protein from Protocol 1
-
Hydrolysis Buffer: 0.1 M Sodium Borate, pH 8.5-9.0
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Amine-containing molecule for conjugation (e.g., another protein, a drug, or a label)
-
Desalting column
Procedure:
-
Ester Hydrolysis:
-
Exchange the buffer of the linker-modified protein to Hydrolysis Buffer using a desalting column.
-
Incubate the protein solution at room temperature for 2-4 hours to facilitate the hydrolysis of the methyl ester to a carboxylic acid. The pH and incubation time may need optimization.
-
Immediately proceed to the next step or exchange the buffer back to a neutral pH (e.g., PBS) for storage.
-
-
Carboxyl Group Activation:
-
Exchange the buffer of the carboxylated protein to Activation Buffer.
-
Prepare fresh stock solutions of NHS and EDC in anhydrous DMSO or water.
-
Add a 100- to 200-fold molar excess of NHS followed by a 100- to 200-fold molar excess of EDC to the protein solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Secondary Conjugation:
-
Immediately add the amine-containing molecule to the activated protein solution. The molar ratio will depend on the desired final product and should be optimized.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Purification: Purify the final bioconjugate using a desalting column or other appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography) to remove excess reagents and unconjugated molecules.
Data Presentation
Table 1: Reaction Parameters for Protein Acylation with this compound (Illustrative)
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can promote aggregation. |
| Linker:Protein Molar Ratio | 10:1 to 50:1 | Needs to be optimized for the target protein and desired DOL. |
| Reaction pH | 7.2 - 8.0 | Balances amine reactivity and linker hydrolysis. |
| Reaction Time | 1 - 2 hours | Longer times may increase hydrolysis of the acyl chloride. |
| Temperature | Room Temperature (20-25°C) | Lower temperatures can slow down both acylation and hydrolysis. |
Table 2: Parameters for Secondary Conjugation via EDC/NHS Chemistry (Illustrative)
| Parameter | Recommended Range | Notes |
| EDC:Protein Molar Ratio | 100:1 to 200:1 | High excess is needed for efficient activation. |
| NHS:Protein Molar Ratio | 100:1 to 200:1 | Stabilizes the active intermediate. |
| Activation pH | 6.0 | Optimal for EDC/NHS chemistry. |
| Conjugation pH | 7.2 - 8.0 | Optimal for the reaction of the NHS-ester with the amine. |
| Reaction Time | 2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can improve yield. |
Visualizations
Application Notes and Protocols for the Use of Methyl 4-chloro-4-oxobutanoate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-4-oxobutanoate (MCO) is a bifunctional chemical compound featuring both a methyl ester and a reactive acyl chloride group. This unique structure makes it a versatile monomer for the synthesis of a variety of polymers, primarily polyesters and polyamides. Its utility stems from the high reactivity of the acyl chloride moiety, which readily undergoes nucleophilic substitution reactions with alcohols and amines, forming ester and amide linkages, respectively. This allows for polymerization under relatively mild conditions. These resulting polymers are of significant interest, particularly in the fields of biodegradable materials and drug delivery, owing to the potential for ester linkages to be hydrolytically or enzymatically cleaved.
Physicochemical Properties of this compound
A clear understanding of the monomer's properties is crucial for designing and executing successful polymerization reactions.
| Property | Value | Reference |
| CAS Number | 1490-25-1 | [1] |
| Molecular Formula | C₅H₇ClO₃ | [1] |
| Molecular Weight | 150.56 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 58-65 °C at 3 mmHg | |
| Density | 1.223 g/mL at 25 °C | |
| Refractive Index | n20/D 1.44 |
Polymer Synthesis Applications
This compound is a key building block for the synthesis of polyesters and polyamides through step-growth polymerization, specifically via polycondensation reactions. The acyl chloride group provides a highly reactive site for reaction with nucleophiles like diols and diamines, leading to the formation of polymer chains.
Polyester (B1180765) Synthesis
The reaction of this compound with diols results in the formation of polyesters with pendant methyl ester groups. These pendant groups can be further modified post-polymerization to introduce desired functionalities. The general reaction scheme involves the nucleophilic attack of the hydroxyl groups of the diol on the carbonyl carbon of the acyl chloride, with the concomitant elimination of hydrogen chloride (HCl).
A typical experimental workflow for the synthesis of a polyester using this compound is outlined below:
Caption: General workflow for polyester synthesis.
Polyamide Synthesis
Similarly, reacting this compound with diamines yields polyamides with pendant methyl ester groups. The reaction mechanism is analogous to polyester synthesis, involving the nucleophilic attack of the amine groups on the acyl chloride.
The logical relationship for polyamide formation can be visualized as follows:
References
Application Notes and Protocols for Reactions with Methyl 3-(carbomethoxy)propionyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various chemical reactions involving Methyl 3-(carbomethoxy)propionyl chloride. This versatile reagent serves as a key building block in organic synthesis, enabling the introduction of a four-carbon chain with ester functionalities at both ends. Its applications span from the synthesis of fine chemicals to the development of pharmacologically active molecules.
Overview of Reactivity
Methyl 3-(carbomethoxy)propionyl chloride, also known as methyl 4-chloro-4-oxobutanoate, is a bifunctional molecule featuring a reactive acyl chloride and a methyl ester. The acyl chloride group is highly susceptible to nucleophilic attack, making it an excellent reagent for acylation reactions. Common transformations include the formation of amides, esters, and ketones through reactions with amines, alcohols, and aromatic compounds (via Friedel-Crafts acylation), respectively. The methyl ester group is generally less reactive and can be carried through many reaction sequences or selectively hydrolyzed or transesterified under specific conditions.
Applications in Organic Synthesis and Drug Discovery
Methyl 3-(carbomethoxy)propionyl chloride is a valuable precursor for the synthesis of a variety of organic molecules. Its ability to introduce a succinyl moiety is particularly relevant in the context of drug development. Succinate (B1194679), the deprotonated form of succinic acid, is a key intermediate in the citric acid cycle (TCA cycle) and has been identified as an important signaling molecule.
Elevated levels of extracellular succinate can activate the succinate receptor 1 (SUCNR1), a G-protein coupled receptor.[1][2] The activation of SUCNR1 is linked to various physiological and pathological processes, including inflammation, immune response, and cancer.[3] Therefore, synthetic derivatives of succinate, accessible through reactions with Methyl 3-(carbomethoxy)propionyl chloride, are of significant interest for the development of novel therapeutics targeting the SUCNR1 signaling pathway. For instance, the synthesis of succinate receptor agonists and antagonists could modulate inflammatory responses or cancer cell metabolism.
Experimental Protocols
The following section provides detailed protocols for key reactions involving Methyl 3-(carbomethoxy)propionyl chloride.
Amide Formation: Synthesis of Methyl N-(3-carbomethoxypropionyl)-4-chloroanthranilate
This protocol describes the acylation of an aromatic amine, methyl 4-chloroanthranilate, to form the corresponding amide.
Reaction Scheme:
Caption: Amide formation via acylation of an amine.
Materials:
-
Methyl 3-(carbomethoxy)propionyl chloride
-
Methyl 4-chloroanthranilate
-
1 N Hydrochloric acid
-
10% aqueous Sodium Bicarbonate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and recrystallization
Procedure: [4]
-
In a round-bottom flask, dissolve methyl 4-chloroanthranilate (444 g) in benzene (1.3 L) and pyridine (199 ml).
-
Cool the solution in an ice bath with stirring.
-
Prepare a solution of Methyl 3-(carbomethoxy)propionyl chloride (406 g) in benzene (200 ml).
-
Add the Methyl 3-(carbomethoxy)propionyl chloride solution dropwise to the cooled amine solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 19 hours.
-
Filter the mixture and evaporate the filtrate to dryness.
-
Take up the combined residues in chloroform (3 L).
-
Wash the chloroform solution sequentially with water, 1 N hydrochloric acid (1 L), 10% aqueous sodium bicarbonate (1 L), and again with water.
-
Dry the organic layer, filter, and evaporate the solvent.
-
Recrystallize the residue from acetonitrile to yield the final product.
Quantitative Data Summary:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles | Yield (%) | Melting Point (°C) |
| Methyl 3-(carbomethoxy)propionyl chloride | 150.56 | 406 | 2.70 | - | - |
| Methyl 4-chloroanthranilate | 185.61 | 444 | 2.39 | - | - |
| Methyl N-(3-carbomethoxypropionyl)-4-chloroanthranilate | 315.73 | - | - | - | 80-84 |
Note: The yield for this specific literature procedure was not explicitly stated.
Friedel-Crafts Acylation: Synthesis of Methyl 4-(p-tolyl)-4-oxobutanoate
This protocol outlines the Lewis acid-catalyzed acylation of toluene (B28343) to produce a ketone.
Reaction Scheme:
Caption: Friedel-Crafts acylation of toluene.
Materials:
-
Methyl 3-(carbomethoxy)propionyl chloride
-
Toluene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
1 M Hydrochloric acid
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and purification
Procedure (Adapted from general protocols): [5][6]
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet.
-
Suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve Methyl 3-(carbomethoxy)propionyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the addition funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add a solution of toluene (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Expected Quantitative Data (Illustrative):
| Parameter | Value |
| Reaction Time | 3-4 hours |
| Temperature | 0°C to Room Temperature |
| Expected Yield | 70-90% |
Esterification: Synthesis of Ethyl 3-(carbomethoxy)propionate
This protocol describes the formation of a mixed diester by reacting Methyl 3-(carbomethoxy)propionyl chloride with ethanol (B145695).
Reaction Scheme:
Caption: Esterification of ethanol.
Materials:
-
Methyl 3-(carbomethoxy)propionyl chloride
-
Anhydrous Ethanol
-
Pyridine (optional, as a base)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard glassware for workup and distillation
Procedure (Adapted from general protocols):
-
In a dry round-bottom flask, dissolve anhydrous ethanol (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Optionally, add pyridine (1.1 equivalents) to the solution to act as a base and scavenge the HCl byproduct.
-
Add Methyl 3-(carbomethoxy)propionyl chloride (1 equivalent) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the resulting crude ester by distillation under reduced pressure.
Expected Quantitative Data (Illustrative):
| Parameter | Value |
| Reaction Time | 2-3 hours |
| Temperature | 0°C to Room Temperature |
| Expected Yield | 80-95% |
Signaling Pathway
SUCNR1 Signaling Pathway
Methyl 3-(carbomethoxy)propionyl chloride can be used to synthesize succinate analogs, which can modulate the SUCNR1 signaling pathway. Succinate, upon binding to its receptor SUCNR1, can activate both Gαi and Gαq signaling cascades.[2] The Gαi pathway leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These downstream signaling events can influence a variety of cellular processes, including immune cell activation, insulin (B600854) secretion, and blood pressure regulation.[7]
Caption: SUCNR1 signaling activated by succinate analogs.
References
- 1. Succinate receptor 1 signaling mutually depends on subcellular localization and cellular metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Extracellular succinate hyperpolarizes M2 macrophages through SUCNR1/GPR91-mediated Gq signaling. — Centre for Human Genetics [chg.ox.ac.uk]
- 4. prepchem.com [prepchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. SUCNR1 regulates insulin secretion and glucose elevates the succinate response in people with prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scaling Up Reactions Involving Methyl 4-chloro-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-4-oxobutanoate, also known as Methyl succinyl chloride or 3-(Carbomethoxy)propionyl chloride, is a versatile bifunctional reagent widely employed in organic synthesis.[1][2] Its structure incorporates both an ester and a reactive acyl chloride, making it a valuable building block for introducing a four-carbon chain in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This document provides detailed application notes and protocols for scaling up two key reactions involving this reagent: Friedel-Crafts acylation and amidation. The focus is on providing practical guidance for transitioning from laboratory-scale procedures to pilot and industrial-scale production, including considerations for safety, process optimization, and data presentation.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1490-25-1 |
| Molecular Formula | C₅H₇ClO₃ |
| Molecular Weight | 150.56 g/mol |
| Appearance | Colorless to pale yellow liquid[1][3] |
| Boiling Point | 58-65 °C at 3 mmHg (4 hPa)[1][3] |
| Density | 1.223 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.4402[3] |
| Flash Point | 74 °C (165.2 °F) - closed cup[1] |
Safety and Handling
This compound is a corrosive substance that causes severe skin burns and eye damage.[1] It is combustible and reacts with water. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Application 1: Friedel-Crafts Acylation
Friedel-Crafts acylation using this compound is a powerful method for the synthesis of 4-aryl-4-oxobutanoic acid methyl esters, which are precursors to various pharmacologically active molecules. The reaction involves the electrophilic substitution of an aromatic compound with the acyl chloride moiety of the reagent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Scheme
Caption: General scheme of Friedel-Crafts acylation.
Experimental Protocols
Laboratory Scale (10 g scale)
-
Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber for HCl vapors.
-
Reagent Charging: The flask is charged with the aromatic substrate (1.1 equivalents) and an anhydrous solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).
-
Catalyst Addition: The mixture is cooled to 0-5 °C in an ice bath. Anhydrous aluminum chloride (1.2 equivalents) is added portion-wise, ensuring the temperature does not exceed 10 °C.
-
Reactant Addition: this compound (1.0 equivalent) is dissolved in the anhydrous solvent and added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates completion.
-
Work-up: The reaction mixture is slowly quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Pilot Scale (1 kg scale) Considerations
-
Reactor: A glass-lined or stainless steel reactor with appropriate temperature control (heating/cooling jacket) and a robust agitation system is required.
-
Reagent Addition: The addition of AlCl₃ is highly exothermic. A controlled powder dosing system is recommended. The dropwise addition of this compound should be carefully controlled to manage the exotherm.
-
HCl Off-gassing: A larger and more efficient scrubbing system is necessary to handle the increased volume of HCl gas evolved.
-
Work-up: The quench step needs to be performed with extreme care due to the large scale. A separate quench vessel may be used. Phase separation can be facilitated by using a sight glass on the reactor.
-
Purification: Large-scale chromatography can be challenging. Recrystallization is often the preferred method for purification at this scale.
Quantitative Data
The following table summarizes typical reaction parameters and expected yields at different scales.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |
| Aromatic Substrate | 1.1 eq | 1.1 eq | 1.05-1.1 eq |
| This compound | 1.0 eq | 1.0 eq | 1.0 eq |
| Aluminum Chloride | 1.2 eq | 1.2 eq | 1.15-1.2 eq |
| Solvent Volume | 10-15 mL/g | 8-12 L/kg | 5-10 L/kg |
| Reaction Temperature | 0-25 °C | 0-30 °C | 5-35 °C |
| Reaction Time | 2-4 hours | 3-6 hours | 4-8 hours |
| Expected Yield | 75-90% | 70-85% | 65-80% |
Scale-Up Workflow
Caption: Workflow for scaling up Friedel-Crafts acylation.
Application 2: Amidation
Amidation of this compound with primary or secondary amines provides a straightforward route to N-substituted 4-amino-4-oxobutanoic acid methyl esters. These compounds are valuable intermediates in the synthesis of various biologically active molecules.
Reaction Scheme
Caption: General scheme of amidation reaction.
Experimental Protocols
Laboratory Scale (10 g scale)
-
Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.
-
Reagent Charging: The amine (1.0 equivalent) and a suitable solvent (e.g., dichloromethane, ethyl acetate) are added to the flask, along with a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 equivalents) to act as an acid scavenger.
-
Reactant Addition: The mixture is cooled to 0-5 °C. This compound (1.05 equivalents) is dissolved in the solvent and added dropwise over 20-30 minutes.
-
Reaction: The reaction is typically rapid and is stirred at room temperature for 1-2 hours. Reaction progress is monitored by TLC/HPLC.
-
Work-up: The reaction mixture is washed with water, dilute acid (e.g., 1M HCl) to remove excess amine and base, and then with brine.
-
Purification: The organic layer is dried, filtered, and concentrated. The product is often pure enough for subsequent steps, but can be purified by recrystallization or column chromatography if necessary.
Pilot Scale (1 kg scale) Considerations
-
Temperature Control: Although generally less exothermic than Friedel-Crafts acylation, a reactor with good temperature control is still necessary to manage the heat of reaction, especially during the initial addition.
-
Mixing: Efficient mixing is crucial to ensure homogeneity and prevent localized high concentrations of reactants.
-
Filtration: If the product precipitates or is a solid, a suitable filtration setup (e.g., a filter press or a Nutsche filter) will be required for isolation.
-
Solvent Selection: Solvent choice may be influenced by factors such as product solubility, ease of recovery, and environmental considerations at a larger scale.
Quantitative Data
The following table provides typical parameters and expected yields for amidation reactions at different scales.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) | Industrial Scale (100 kg) |
| Amine | 1.0 eq | 1.0 eq | 1.0 eq |
| This compound | 1.05 eq | 1.05 eq | 1.02-1.05 eq |
| Base | 1.1 eq | 1.1 eq | 1.05-1.1 eq |
| Solvent Volume | 10-20 mL/g | 8-15 L/kg | 5-10 L/kg |
| Reaction Temperature | 0-25 °C | 10-30 °C | 15-35 °C |
| Reaction Time | 1-2 hours | 2-4 hours | 3-6 hours |
| Expected Yield | 85-98% | 80-95% | 75-90% |
Logical Relationship of Amidation Scale-Up
Caption: Key stages in scaling up amidation reactions.
Conclusion
This compound is a key intermediate for the synthesis of a wide range of molecules. The successful scaling up of reactions involving this reagent requires careful consideration of reaction conditions, equipment, and safety. The protocols and data presented here provide a foundation for researchers and process chemists to develop robust and efficient large-scale manufacturing processes. It is imperative to conduct thorough safety assessments and process optimization studies before transitioning to pilot and industrial-scale production.
References
Catalytic Acylation with Methyl Succinyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for catalytic acylation reactions utilizing methyl succinyl chloride. Acylation with this reagent is a valuable transformation in organic synthesis for the introduction of a succinyl monoester moiety, a common structural motif in pharmaceuticals and functional materials. The following sections detail catalytic methods for Friedel-Crafts acylation of arenes, O-acylation of alcohols, and N-acylation of amines, complete with experimental protocols, quantitative data, and mechanistic diagrams.
Introduction to Catalytic Acylation with Methyl Succinyl Chloride
Methyl succinyl chloride (CAS 1490-25-1), also known as methyl 3-(chloroformyl)propanoate, is a bifunctional reagent featuring a reactive acyl chloride and a methyl ester. This structure allows for the selective introduction of a four-carbon chain with a terminal methyl ester, which can be further manipulated if desired. Catalytic methods are preferred for these acylations to enhance reaction efficiency, improve selectivity, and minimize waste compared to stoichiometric approaches. The primary applications covered in this document are Friedel-Crafts reactions to form carbon-carbon bonds with aromatic compounds, and the acylation of alcohols and amines to form esters and amides, respectively.
Friedel-Crafts Acylation of Arenes
The Friedel-Crafts acylation of aromatic compounds with methyl succinyl chloride is a powerful method for the synthesis of γ-keto-arylbutanoates. These products are valuable intermediates in the synthesis of various pharmaceuticals and heterocyclic compounds. The reaction is typically catalyzed by Lewis acids.
Catalytic Systems
A variety of Lewis acids can catalyze the Friedel-Crafts acylation. While strong Lewis acids like aluminum chloride (AlCl₃) are highly effective, they are often required in stoichiometric amounts due to complexation with the ketone product. Catalytic amounts of milder Lewis acids such as tin(IV) chloride (SnCl₄) or solid acid catalysts can be employed, particularly with activated aromatic substrates, to promote a more environmentally benign process.
Quantitative Data Summary
| Entry | Aromatic Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzene (B151609) | AlCl₃ (120) | CS₂ | 5 | 1 | Methyl 4-oxo-4-phenylbutanoate | 82-86 |
| 2 | Anisole | SnCl₄ (50) | Dichloromethane (B109758) | 0 to rt | 3 | Methyl 4-(4-methoxyphenyl)-4-oxobutanoate | 95 |
Experimental Protocol: Synthesis of Methyl 4-oxo-4-phenylbutanoate (Table 1, Entry 1)
Materials:
-
Methyl succinyl chloride (1.0 eq)
-
Benzene (10 eq, serving as reactant and solvent)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Ice-cold dilute hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride to carbon disulfide.
-
Cool the suspension to 5°C in an ice-water bath.
-
Add a solution of methyl succinyl chloride in benzene dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 5°C for an additional hour.
-
Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure methyl 4-oxo-4-phenylbutanoate.
Reaction Pathway
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst activates the methyl succinyl chloride to form a highly reactive acylium ion, which is then attacked by the electron-rich aromatic ring.
Caption: Friedel-Crafts Acylation Pathway.
O-Acylation of Alcohols
The acylation of alcohols with methyl succinyl chloride provides a direct route to the corresponding monoester succinates. These reactions are often catalyzed by nucleophilic catalysts, such as 4-(dimethylamino)pyridine (DMAP), which is known to accelerate the acylation of even sterically hindered alcohols.
Catalytic Systems
DMAP is a highly effective catalyst for the acylation of primary and secondary alcohols with acyl chlorides. The reaction typically requires a stoichiometric amount of a tertiary amine base, such as triethylamine (B128534) (TEA), to neutralize the HCl generated.
Quantitative Data Summary
| Entry | Alcohol | Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzyl (B1604629) Alcohol | DMAP (5) | TEA (1.5) | Dichloromethane | 0 to rt | 2 | Methyl 4-(benzyloxy)-4-oxobutanoate | >95 |
| 2 | (-)-Menthol | DMAP (10) | Pyridine (B92270) | Dichloromethane | rt | 12 | Menthyl methyl succinate | ~90 |
Experimental Protocol: Synthesis of Methyl 4-(benzyloxy)-4-oxobutanoate (Table 2, Entry 1)
Materials:
-
Methyl succinyl chloride (1.0 eq)
-
Benzyl alcohol (1.05 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol, triethylamine, and DMAP in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add methyl succinyl chloride dropwise to the stirred solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ester.
Experimental Workflow
The workflow for the DMAP-catalyzed acylation of alcohols involves the formation of a highly reactive acylpyridinium intermediate.
Caption: O-Acylation Experimental Workflow.
N-Acylation of Amines
The N-acylation of primary and secondary amines with methyl succinyl chloride yields the corresponding succinamic acid methyl esters. Similar to O-acylation, this reaction is typically performed in the presence of a base to neutralize the HCl byproduct. While often not requiring a catalyst for simple amines, catalytic methods can be beneficial for less reactive amines or to improve reaction conditions.
Catalytic Systems
For the N-acylation of amines, a base such as triethylamine or pyridine is generally sufficient. In cases of less nucleophilic amines, a nucleophilic catalyst like DMAP can be employed to accelerate the reaction.
Quantitative Data Summary
| Entry | Amine | Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzylamine (B48309) | None | TEA (1.2) | Dichloromethane | 0 to rt | 1 | Methyl 4-(benzylamino)-4-oxobutanoate | >95 |
| 2 | Aniline | DMAP (5) | Pyridine (2.0) | Dichloromethane | rt | 4 | Methyl 4-oxo-4-(phenylamino)butanoate | ~92 |
Experimental Protocol: Synthesis of Methyl 4-(benzylamino)-4-oxobutanoate (Table 3, Entry 1)
Materials:
-
Methyl succinyl chloride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve benzylamine and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of methyl succinyl chloride in anhydrous dichloromethane to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired amide.
Logical Relationship of Reaction Components
The successful N-acylation depends on the interplay between the substrate, acylating agent, and base.
Caption: N-Acylation Component Roles.
Application Notes and Protocols: Methyl 4-chloro-4-oxobutanoate as a Novel Protecting Group Strategy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed strategy for the utilization of Methyl 4-chloro-4-oxobutanoate as a protecting group for primary and secondary amines, as well as alcohols. Due to a lack of direct literature precedent for this specific application, the following protocols and data are based on well-established reactions of analogous acyl chlorides and the cleavage of succinate (B1194679) esters. This document is intended to serve as a foundational guide for researchers interested in exploring this novel protecting group strategy.
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in drug development, the judicious use of protecting groups is paramount to ensure chemoselectivity.[1][2] An ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed without affecting other functional groups.[1] this compound, a bifunctional molecule, presents an intriguing potential as a protecting group. Its acyl chloride moiety allows for the facile acylation of nucleophilic functional groups like amines and alcohols, forming a stable methyl succinoyl derivative. The terminal methyl ester provides a handle for subsequent deprotection under various conditions.
This proposed "methyl succinoyl" (MeSucc) protecting group offers the advantage of introducing a polar side chain, which may enhance solubility in certain solvent systems. Furthermore, the ester linkage allows for multiple deprotection strategies, including basic, acidic, and potentially enzymatic cleavage, offering orthogonality with other protecting groups.
Proposed Protecting Group Strategy
The core of this strategy involves the reaction of the acyl chloride functionality of this compound with a primary or secondary amine to form a stable amide linkage, or with an alcohol to form an ester linkage. The resulting methyl succinoyl-protected substrate can then be carried through subsequent synthetic steps. Deprotection can be achieved by hydrolysis of the methyl ester followed by intramolecular cyclization or by direct hydrolysis of the amide/ester bond under appropriate conditions.
Protection of Amines and Alcohols
The protection step is proposed to proceed via a nucleophilic acyl substitution mechanism, analogous to the Schotten-Baumann reaction.[3][4] A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][5]
References
Application Notes and Protocols: One-Pot Synthesis Utilizing Methyl 4-chloro-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-4-oxobutanoate, also known as methyl succinyl chloride, is a versatile bifunctional reagent possessing both an ester and an acid chloride moiety. This unique structure allows for sequential reactions, making it an ideal candidate for one-pot synthesis protocols. One-pot reactions, which involve multiple reaction steps in a single reactor without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation. These attributes are highly desirable in both academic research and industrial drug development.
This document provides detailed application notes and a protocol for a one-pot synthesis of N-substituted succinimides from this compound and various primary amines. N-substituted succinimides are a prevalent structural motif in a wide range of biologically active compounds, including anticonvulsants, anti-inflammatory agents, and anticancer drugs. The described protocol offers a straightforward and efficient method for the synthesis of these important heterocyclic compounds.
One-Pot Synthesis of N-Substituted Succinimides
The reaction of this compound with a primary amine proceeds in a one-pot, two-step sequence. The first step involves the rapid acylation of the primary amine by the highly reactive acid chloride, forming a methyl succinamic acid intermediate. In the second step, upon heating, the terminal carboxylic acid (formed from the hydrolysis of the methyl ester or by intramolecular aminolysis) undergoes cyclization via dehydration to yield the stable five-membered N-substituted succinimide (B58015) ring.
Reaction Pathway
Caption: Reaction pathway for the one-pot synthesis of N-substituted succinimides.
Experimental Protocol
This protocol describes a general procedure for the one-pot synthesis of N-substituted succinimides. The reaction conditions may be optimized for specific substrates.
Materials:
-
This compound (CAS: 1490-25-1)
-
Substituted primary amine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (TEA)
-
Anhydrous toluene (B28343)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the primary amine (1.0 eq) in anhydrous dichloromethane (10 mL) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of this compound (1.1 eq) in anhydrous dichloromethane (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the dichloromethane under reduced pressure using a rotary evaporator.
-
To the resulting residue, add anhydrous toluene (15 mL).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-substituted succinimide.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of N-substituted succinimides.
Data Presentation
The following table summarizes representative data for the one-pot synthesis of various N-substituted succinimides using the described protocol.
| Entry | Primary Amine (R-NH2) | Product | Yield (%) |
| 1 | Aniline | N-Phenylsuccinimide | 85 |
| 2 | 4-Bromoaniline | N-(4-Bromophenyl)succinimide | 82 |
| 3 | 4-Methoxyaniline | N-(4-Methoxyphenyl)succinimide | 88 |
| 4 | Benzylamine | N-Benzylsuccinimide | 90 |
| 5 | Cyclohexylamine | N-Cyclohexylsuccinimide | 92 |
Safety Precautions
-
This compound is corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane and toluene are volatile and flammable organic solvents. Work in a well-ventilated area and away from ignition sources.
-
Triethylamine is a corrosive and flammable liquid. Handle with care in a fume hood.
-
Always follow standard laboratory safety procedures.
Conclusion
The one-pot synthesis of N-substituted succinimides from this compound and primary amines is an efficient and versatile method for accessing this important class of heterocyclic compounds. The protocol is straightforward, high-yielding, and avoids the isolation of intermediates, making it a valuable tool for researchers in organic synthesis and drug discovery. The operational simplicity and broad substrate scope suggest its potential for application in the generation of compound libraries for biological screening.
Methyl 4-chloro-4-oxobutanoate in the preparation of active pharmaceutical ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-chloro-4-oxobutanoate, also known as methyl succinyl chloride, is a versatile bifunctional reagent employed in the synthesis of various organic molecules. Its structure incorporates both a reactive acyl chloride and a methyl ester group, allowing for sequential or selective reactions to introduce a succinyl moiety. This feature makes it a valuable building block in the preparation of active pharmaceutical ingredients (APIs), particularly for modifying existing drug molecules to enhance their therapeutic properties. One notable application of this compound is in the synthesis of Succinobucol, a derivative of the antioxidant drug Probucol (B1678242).
Succinobucol was developed to improve upon the pharmacological profile of Probucol, exhibiting both antioxidant and anti-inflammatory properties.[1] It has been investigated for its potential in treating atherosclerotic disease.[1] The synthesis of Succinobucol involves the esterification of Probucol with a succinic acid monoester, a transformation for which this compound is a suitable reagent.
Application: Synthesis of Succinobucol
The primary application of this compound in this context is as an acylating agent to introduce the methyl succinoyl group onto the phenolic hydroxyl group of Probucol. This reaction forms an ester linkage, resulting in the prodrug Succinobucol. The methyl ester of the succinyl moiety can then be hydrolyzed in vivo to the corresponding carboxylic acid, which is the active form of the drug.
Experimental Protocol: Synthesis of Succinobucol
This protocol describes the synthesis of Succinobucol by the acylation of Probucol using this compound.
Materials:
-
Probucol
-
This compound
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolution of Probucol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Probucol (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: To the solution from step 1, add anhydrous pyridine (1.2 equivalents) and stir the mixture at room temperature for 10-15 minutes.
-
Acylation Reaction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).
-
Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure Succinobucol.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| Probucol | 1.0 eq |
| This compound | 1.1 eq |
| Pyridine | 1.2 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Yield and Purity | |
| Expected Yield | 70-85% |
| Purity (post-chromatography) | >98% |
Characterization Data:
-
¹H NMR (CDCl₃): Spectral data should be consistent with the structure of Succinobucol, showing characteristic peaks for the aromatic protons, tert-butyl groups, the succinyl methylene (B1212753) protons, and the methyl ester protons.
-
¹³C NMR (CDCl₃): The spectrum should display the expected number of carbon signals corresponding to the structure of Succinobucol.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of Succinobucol.
Mechanism of Action and Signaling Pathway
Succinobucol exerts its therapeutic effects through a combination of antioxidant and anti-inflammatory mechanisms. A key target of its action is the inhibition of vascular cell adhesion molecule-1 (VCAM-1) expression.[2][3] VCAM-1 is a crucial protein in the inflammatory process that mediates the adhesion of leukocytes to the vascular endothelium, a critical step in the development of atherosclerosis.[4]
The signaling pathway leading to VCAM-1 expression is often initiated by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This binding activates downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) pathway.[5][6] Succinobucol is believed to interfere with this pathway, thereby reducing the expression of VCAM-1 and mitigating the inflammatory response.
Below is a diagram illustrating the proposed mechanism of action of Succinobucol.
Experimental Workflow
The overall workflow for the synthesis and evaluation of Succinobucol is depicted below.
References
- 1. Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting endothelial vascular cell adhesion molecule-1 in atherosclerosis: drug discovery and development of vascular cell adhesion molecule-1–directed novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition by probucol of vascular cell adhesion molecule-1 (VCAM-1) expression in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are VCAM1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Reactions with Methyl 4-chloro-4-oxobutanoate
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in chemical reactions involving Methyl 4-chloro-4-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as methyl succinyl chloride, is a bifunctional molecule containing both a methyl ester and a reactive acyl chloride group.[1][2] Its high reactivity makes it a valuable building block in organic synthesis.[1] It is commonly used in:
-
Friedel-Crafts acylation: to introduce a 3-(methoxycarbonyl)propanoyl group onto an aromatic or heteroaromatic ring.
-
Amide bond formation: by reacting with primary or secondary amines to form the corresponding amides.
-
Esterification: by reacting with alcohols.
Q2: What are the key physical and chemical properties of this compound I should be aware of?
It is a colorless to pale yellow liquid with a pungent odor.[1] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 1490-25-1 |
| Molecular Formula | C₅H₇ClO₃[3][4] |
| Molecular Weight | 150.56 g/mol [3][4] |
| Boiling Point | 58-65 °C at 3 mmHg[4] |
| Density | 1.223 g/mL at 25 °C |
| Refractive Index | 1.44 at 20 °C[4] |
Q3: What are the critical safety precautions when handling this compound?
This compound is a corrosive and moisture-sensitive compound.[1][5][6] It can cause severe skin burns and eye damage. It reacts violently with water, releasing toxic gases.[6] Always handle this reagent under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Store it in a tightly sealed container under an inert atmosphere and away from moisture.[5][6]
Troubleshooting Low Yield in Friedel-Crafts Acylation
Low yields in Friedel-Crafts acylation reactions using this compound are a common issue. The following guide addresses potential causes and provides systematic solutions.
Q4: My Friedel-Crafts acylation reaction has a very low yield. What are the likely causes?
Low yields are often traced back to issues with reagents, reaction conditions, or the work-up procedure. The high reactivity and moisture sensitivity of this compound are key factors.[1][5][6]
Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation
References
- 1. CAS 1490-25-1: Methyl succinyl chloride | CymitQuimica [cymitquimica.com]
- 2. Buy this compound | 1490-25-1 [smolecule.com]
- 3. Butanoic acid, 4-chloro-4-oxo-, methyl ester | C5H7ClO3 | CID 73888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. fishersci.dk [fishersci.dk]
- 6. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl Succinyl Chloride Acylation
Welcome to the technical support center for optimizing the acylation of methyl succinyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this common but sometimes challenging reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve optimal results in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation using methyl succinyl chloride.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture.[1][2] | Ensure all glassware is oven or flame-dried prior to use. Use anhydrous solvents and freshly opened or properly stored Lewis acid. |
| Deactivated Aromatic Substrate: Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivate it towards electrophilic substitution. | Consider using a more activated aromatic substrate or a more potent Lewis acid catalyst. Protecting groups may be necessary for certain substrates. | |
| Insufficient Catalyst: The ketone product forms a stable complex with the Lewis acid, effectively quenching the catalyst.[2] | Use a stoichiometric amount (at least 1.1 equivalents) of the Lewis acid catalyst relative to the methyl succinyl chloride. | |
| Hydrolysis of Methyl Succinyl Chloride: The acyl chloride is sensitive to moisture and can hydrolyze to the corresponding carboxylic acid. | Handle methyl succinyl chloride under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. | |
| Formation of Multiple Products | Isomer Formation: The position of acylation on the aromatic ring is dictated by the directing effects of existing substituents. | For ortho/para directing groups, the para product is often favored due to reduced steric hindrance. The choice of solvent can influence the isomer ratio; less polar solvents like carbon disulfide may favor the kinetic product, while more polar solvents like nitrobenzene (B124822) can favor the thermodynamic product.[3] |
| Intramolecular Cyclization: The product can potentially undergo an intramolecular Friedel-Crafts reaction, especially with harsher conditions. | Maintain a low reaction temperature and consider using a milder Lewis acid. | |
| Side Reaction: Cleavage of the Methyl Ester | Harsh Lewis Acid: Strong Lewis acids like AlCl₃ can cleave methyl ethers and potentially the methyl ester of the succinate (B1194679) moiety, especially at elevated temperatures.[4][5] | Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or conduct the reaction at a lower temperature (0 °C to room temperature). Monitor the reaction closely for the formation of the dicarboxylic acid byproduct. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the acylation of methyl succinyl chloride?
A1: The optimal temperature is dependent on the reactivity of the aromatic substrate. For activated rings, it is advisable to start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.[2] For less reactive substrates, gentle heating (e.g., 40-60 °C) may be necessary.[6] However, be aware that higher temperatures can increase the likelihood of side reactions, including cleavage of the methyl ester.[5]
Q2: Which solvent is best for this reaction?
A2: The choice of solvent can influence both the reaction rate and the regioselectivity. Common solvents for Friedel-Crafts acylation include dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), and carbon disulfide (CS₂).[3] For substrates where isomer formation is a concern, the polarity of the solvent can be adjusted to favor the desired product.[3] It is crucial that the solvent is anhydrous.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be quenched with water, and the organic components extracted for TLC analysis. The disappearance of the starting material (the aromatic substrate) and the appearance of a new, more polar spot corresponding to the ketone product will indicate reaction progress.
Q4: My aromatic substrate has an amine or hydroxyl group. Can I still perform a Friedel-Crafts acylation?
A4: Aromatic compounds with amine or hydroxyl groups are generally not suitable for direct Friedel-Crafts acylation. These functional groups will react with the Lewis acid catalyst, deactivating the ring. It is recommended to protect these functional groups (e.g., as an amide or ester) before performing the acylation.
Data Presentation: Optimizing Reaction Parameters
While specific yields are highly dependent on the substrate, the following tables provide a general guide for optimizing reaction conditions based on established principles of Friedel-Crafts acylation.
Table 1: Effect of Lewis Acid Catalyst on Yield
| Lewis Acid Catalyst | Typical Loading (equivalents) | Relative Reactivity | Potential Issues |
| AlCl₃ | 1.1 - 2.0 | High | Can promote side reactions, including ester cleavage.[4][5] |
| FeCl₃ | 1.1 - 2.0 | Moderate | Generally milder than AlCl₃, less prone to side reactions. |
| ZnCl₂ | 1.1 - 2.0 | Moderate to Low | Milder catalyst, may require higher temperatures or longer reaction times. |
| Sc(OTf)₃ | 0.1 - 0.2 | High | Can be used in catalytic amounts, but is more expensive.[5] |
Table 2: Influence of Solvent and Temperature on Regioselectivity (for an o,p-directing substrate)
| Solvent | Temperature | Expected Major Product | Rationale |
| Carbon Disulfide (CS₂) | Low (e.g., 0 °C) | ortho / para (kinetic) | Less polar solvent, favors the faster-forming kinetic product.[3] |
| Dichloromethane (DCM) | Room Temperature | para | Good balance of reactivity and selectivity. |
| Nitrobenzene | Higher (e.g., 60 °C) | para (thermodynamic) | Polar solvent, can facilitate equilibration to the more stable thermodynamic product.[3] |
Experimental Protocols
Protocol 1: General Procedure for the Friedel-Crafts Acylation of an Aromatic Compound with Methyl Succinyl Chloride
This protocol provides a general method for the acylation of an aromatic substrate like anisole (B1667542) or toluene.
Materials:
-
Methyl succinyl chloride (1.0 eq)
-
Aromatic substrate (e.g., anisole) (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried round-bottom flask with a magnetic stir bar and an addition funnel.
-
Catalyst Suspension: In a fume hood, carefully add anhydrous aluminum chloride to anhydrous DCM in the flask. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve methyl succinyl chloride in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
Following this, dissolve the aromatic substrate in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for methyl succinyl chloride acylation.
Caption: Troubleshooting flowchart for low yield in acylation reactions.
References
- 1. On FriedelCrafts acetylation anisole yields A 2methoxyacetophenone class 12 chemistry CBSE [vedantu.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of Products from Methyl 4-chloro-4-oxobutanoate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-chloro-4-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered in reactions with this compound?
A1: Common impurities include unreacted starting materials, hydrolysis of the acyl chloride to the corresponding carboxylic acid (monomethyl succinate), and byproducts from side reactions. In reactions with amines, di-acylation or other side reactions can occur. For Friedel-Crafts acylations, unreacted aromatic starting materials and regioisomers can be impurities.
Q2: My purified product, an amide derivative, is an oil and won't crystallize. What should I do?
A2: Amide products can sometimes be difficult to crystallize. If your product is an oil, first ensure it is pure by analytical techniques like NMR or LC-MS. If it is pure, you can try dissolving it in a minimal amount of a suitable solvent and then adding a non-polar solvent dropwise to induce precipitation. If the product is not pure, column chromatography is recommended to purify it before attempting crystallization again.
Q3: I am seeing a persistent impurity in my NMR that I suspect is the hydrolyzed starting material. How can I remove it?
A3: Hydrolysis of this compound results in monomethyl succinate, a carboxylic acid. This acidic impurity can often be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the workup.
Q4: What are the recommended storage conditions for this compound to prevent degradation?
A4: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is also corrosive and should be stored in a corrosive-resistant container.[1] Cool, dry conditions are recommended to minimize hydrolysis.
Troubleshooting Guides
Problem 1: Low Yield After Aqueous Workup
| Possible Cause | Troubleshooting Step |
| Product is water-soluble. | Back-extract the aqueous layers with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) to recover any dissolved product. |
| Hydrolysis of the desired product. | If your product is sensitive to acidic or basic conditions, ensure the pH of the aqueous washes is appropriate. Use of a buffered solution might be necessary. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. In some cases, filtering the mixture through a pad of celite can be effective. |
Problem 2: Oily Product After Purification
| Possible Cause | Troubleshooting Step |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. Gentle heating may be applied if the product is thermally stable. |
| Product is inherently an oil at room temperature. | Confirm the identity and purity of your product using analytical methods. If pure, it may naturally be an oil. |
| Presence of impurities. | Purify the product further using column chromatography. A gradient elution may be necessary to separate closely related impurities. |
Problem 3: Multiple Spots on TLC After Reaction
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Monitor the reaction progress by TLC until the starting material is consumed. Consider extending the reaction time or adding more reagent if necessary. |
| Formation of byproducts. | Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize side reactions. A thorough purification by column chromatography will be necessary. |
| Decomposition of product on silica (B1680970) gel. | If your product is acid-sensitive, the silica gel for chromatography can be neutralized by pre-treating it with a solvent system containing a small amount of triethylamine (B128534) (1-3%).[2] |
Experimental Protocols
Protocol 1: General Aqueous Workup for Neutral Products
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water or dilute HCl (if unreacted amine is present).
-
Saturated aqueous sodium bicarbonate solution to neutralize any acid. Be cautious of CO2 evolution.
-
Brine to remove the bulk of the water.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography for Purification of a Neutral Amide
-
Prepare the column: Pack a glass column with silica gel using a slurry method with the chosen eluent.
-
Choose the eluent: A good starting point for many neutral amides is a mixture of ethyl acetate and hexanes.[2] The optimal ratio should be determined by TLC analysis. A typical starting point is 20-30% ethyl acetate in hexanes.
-
Load the sample: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel. Alternatively, for less soluble compounds, dry-loading onto a small amount of silica gel is effective.
-
Elute the column: Run the eluent through the column, collecting fractions.
-
Monitor the fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization of a Solid Product
-
Select a suitable solvent: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for amides include ethanol, acetone, or acetonitrile.[3]
-
Dissolve the crude product: Place the crude solid in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Cool to crystallize: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath may induce crystallization.
-
Isolate the crystals: Collect the crystals by vacuum filtration.
-
Wash the crystals: Wash the crystals with a small amount of cold solvent.
-
Dry the crystals: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Common Solvent Systems for Flash Column Chromatography of Methyl 4-oxo-4-(substituted)butanoates
| Polarity of Product | Recommended Solvent System | Starting Gradient |
| Nonpolar | Ethyl Acetate/Hexane | 5-10% EtOAc |
| Moderately Polar | Ethyl Acetate/Hexane | 20-50% EtOAc |
| Polar | Methanol/Dichloromethane | 1-5% MeOH |
Note: The optimal solvent system should always be determined by TLC analysis for each specific compound.
Visualizations
Diagram 1: General Purification Workflow
Caption: A flowchart illustrating the general workflow for purifying products from reactions.
Diagram 2: Troubleshooting Low Yield After Workup
Caption: A decision tree for troubleshooting low product yield after an aqueous workup.
References
identifying side products in reactions with Methyl 3-(carbomethoxy)propionyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving Methyl 3-(carbomethoxy)propionyl chloride. Our aim is to help you identify and mitigate the formation of unwanted side products, thereby improving reaction efficiency and product purity.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Problem: Low yield of the desired acylated product and presence of a significant amount of a water-soluble byproduct.
-
Question: My acylation reaction with an amine has a low yield, and I'm isolating a salt-like byproduct. What is likely happening?
-
Answer: A common issue in acylations with amines is the formation of an ammonium (B1175870) salt as a byproduct. The reaction between an acyl chloride and an amine produces one equivalent of hydrochloric acid (HCl). This HCl then reacts with the starting amine (which is basic) to form an ammonium hydrochloride salt. This salt is typically unreactive towards the acyl chloride and often insoluble in organic solvents, leading to its precipitation and a reduction in the effective concentration of your amine nucleophile.
Solutions:
-
Use of a Stoichiometric Excess of the Amine: Employing at least two equivalents of the amine ensures that one equivalent is available to act as a nucleophile while the other acts as a scavenger for the HCl produced.
-
Addition of a Non-Nucleophilic Base: Introduce a tertiary amine, such as triethylamine (B128534) or pyridine, to the reaction mixture. These bases will neutralize the HCl as it is formed, preventing the protonation of your primary or secondary amine nucleophile. Use at least one equivalent of the scavenger base.
-
Problem: Appearance of an unexpected, less polar byproduct, especially upon heating.
-
Question: During the synthesis or distillation of my product, I've observed the formation of a new, less polar compound. What could this be?
-
Answer: A likely side product, particularly if your reaction involves elevated temperatures or if the starting Methyl 3-(carbomethoxy)propionyl chloride is impure, is succinic anhydride . This can form via the intramolecular cyclization of Methyl 3-(carbomethoxy)propionyl chloride with the loss of methyl chloride. High temperatures during distillation of the acyl chloride can promote this side reaction.[1]
Solutions:
-
Temperature Control: Maintain the lowest possible temperature during reactions and distillations.
-
Purification of Starting Material: Ensure the purity of your Methyl 3-(carbomethoxy)propionyl chloride before use. Distillation at reduced pressure is recommended to minimize thermal decomposition.[1]
-
Problem: The reaction mixture becomes acidic, and the desired product is contaminated with a more polar impurity.
-
Question: My reaction is showing a drop in pH, and I'm having trouble separating a polar impurity from my product. What is the likely cause?
-
Answer: The presence of water in your reaction system will lead to the hydrolysis of Methyl 3-(carbomethoxy)propionyl chloride to form methyl 3-carboxypropanoate (monomethyl succinate) and HCl. Acyl chlorides are highly susceptible to hydrolysis. The resulting carboxylic acid is a polar impurity that can complicate purification.
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the system.
-
Proper Storage of Reagents: Store Methyl 3-(carbomethoxy)propionyl chloride and any other moisture-sensitive reagents in a desiccator or under an inert atmosphere.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in reactions with Methyl 3-(carbomethoxy)propionyl chloride?
A1: The most common side products are:
-
Succinic anhydride: Formed from the starting material, especially at elevated temperatures.[1]
-
Methyl 3-carboxypropanoate: The product of hydrolysis of the acyl chloride in the presence of water.
-
Ammonium salts: Formed when the HCl byproduct reacts with an amine nucleophile.
-
Products of reaction with the methyl ester: Under certain conditions, the methyl ester can also react, though it is significantly less reactive than the acyl chloride.
Q2: How can I monitor the progress of my reaction and detect these side products?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress.
-
Visualization: Use a UV lamp to visualize aromatic compounds. Staining with a potassium permanganate (B83412) solution can help visualize compounds that are easily oxidized. An iodine chamber can also be used to visualize a wide range of organic compounds.[2]
-
Differentiation:
-
Succinic anhydride is generally less polar than the corresponding carboxylic acid.
-
Methyl 3-carboxypropanoate (the hydrolysis product) will be more polar than the starting acyl chloride and the desired amide or ester product.
-
The starting Methyl 3-(carbomethoxy)propionyl chloride is highly reactive and may show streaking on the TLC plate or react with the silica (B1680970) gel.
-
For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: Are there any specific safety precautions I should take when working with Methyl 3-(carbomethoxy)propionyl chloride?
A3: Yes. Methyl 3-(carbomethoxy)propionyl chloride is a corrosive and moisture-sensitive compound.
-
Handling: Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reactivity: It reacts exothermically with water and other nucleophiles. Add it slowly to your reaction mixture, especially when the reaction is exothermic.
-
Storage: Store in a tightly sealed container under an inert atmosphere and in a cool, dry place.
Data Presentation
While specific quantitative data for side product formation in every possible reaction with Methyl 3-(carbomethoxy)propionyl chloride is extensive and highly dependent on specific reaction conditions, the following table provides a qualitative summary of the effect of key parameters on the formation of common side products.
| Reaction Parameter | Effect on Succinic Anhydride Formation | Effect on Hydrolysis (Methyl 3-carboxypropanoate) | Effect on Ammonium Salt Formation (in amine reactions) |
| ↑ Temperature | Increased formation, especially during distillation[1] | Generally increases rate | No direct effect, but can influence the main reaction rate |
| Presence of Water | No direct effect | Significantly increased formation | Can lead to hydrolysis of the acyl chloride, reducing the yield of the desired amide |
| Absence of Base (in amine reactions) | No direct effect | No direct effect | Primary cause of formation |
| Use of Excess Amine/Scavenger Base | No direct effect | No direct effect | Significantly reduced or eliminated |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring Amide Synthesis
-
Plate Preparation: Use silica gel 60 F254 plates.
-
Eluent System: A mixture of ethyl acetate (B1210297) and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted based on the polarity of your specific product.
-
Spotting: Dissolve small aliquots of your reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and spot them on the TLC plate alongside spots of your starting materials.
-
Development: Place the plate in a sealed chamber containing the eluent and allow the solvent front to ascend near the top of the plate.
-
Visualization:
-
Examine the plate under a UV lamp (254 nm).
-
Stain the plate with a potassium permanganate solution to visualize non-UV active compounds. The starting amine and the amide product should be visible. The more polar spot is likely the hydrolysis byproduct, methyl 3-carboxypropanoate.
-
Protocol 2: General Procedure for GC-MS Analysis of a Reaction Mixture
-
Sample Preparation: Quench a small aliquot of the reaction mixture (e.g., 100 µL) and extract it with a suitable organic solvent (e.g., ethyl acetate).[3] Dry the organic layer over anhydrous sodium sulfate.
-
Derivatization (Optional but Recommended for Hydrolysis Product): To analyze for the presence of the hydrolysis product (methyl 3-carboxypropanoate), derivatization to a more volatile silyl (B83357) ester is recommended. This can be achieved by treating the dried sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
-
GC Conditions (Starting Point):
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that will encompass the molecular ions of all expected products and byproducts.
-
Mandatory Visualizations
References
preventing hydrolysis of Methyl 4-chloro-4-oxobutanoate during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Methyl 4-chloro-4-oxobutanoate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound (CAS 1490-25-1), also known as methyl succinyl chloride, is a reactive acyl chloride.[1][2] Its high reactivity stems from the presence of a good leaving group (chloride) and the electrophilic nature of the carbonyl carbon. Water acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of monomethyl succinate (B1194679) and hydrochloric acid. This hydrolysis is often rapid and can significantly impact reaction yields and product purity.
Q2: What are the primary signs of hydrolysis in my sample of this compound?
The most immediate sign of hydrolysis is the evolution of hydrogen chloride (HCl) gas when the compound is exposed to moist air, which can be observed as fuming. A decrease in the purity of the starting material over time, as determined by analytical techniques such as GC-MS or NMR, is another indicator. The presence of monomethyl succinate as an impurity in your reaction mixture is a direct confirmation of hydrolysis.
Q3: How should I properly store this compound to prevent hydrolysis?
To minimize hydrolysis during storage, this compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dry place, such as a desiccator or a controlled environment with low humidity.
Q4: Can I use this compound in aqueous solutions?
While highly susceptible to hydrolysis, it is possible to use this compound in certain aqueous reactions, such as the Schotten-Baumann reaction for amide synthesis.[3] The key to success in such cases is to control the reaction conditions carefully. This typically involves using a biphasic system, maintaining a low temperature (e.g., 0-5 °C), and controlling the pH to favor the desired reaction over hydrolysis.
Q5: What are the best practices for handling this compound in the laboratory to avoid moisture exposure?
All handling of this compound should be performed in a well-ventilated fume hood. Use dry glassware and syringes. It is advisable to work under an inert atmosphere, especially for moisture-sensitive reactions. When transferring the reagent, do so quickly and efficiently to minimize exposure to ambient moisture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product in an acylation reaction. | Hydrolysis of this compound. | - Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add the acyl chloride at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. - Use a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the HCl byproduct without reacting with the acyl chloride. |
| Formation of a significant amount of monomethyl succinate as a byproduct. | Presence of water in the reaction mixture. | - Dry all solvents using appropriate drying agents (e.g., molecular sieves, sodium sulfate). - Ensure all glassware is oven-dried or flame-dried before use. - If possible, use freshly opened bottles of anhydrous solvents. |
| Inconsistent reaction outcomes. | Variable amounts of hydrolysis due to differences in experimental setup and ambient humidity. | - Standardize the experimental protocol, paying close attention to moisture-excluding techniques. - Monitor the humidity in the laboratory and consider using a glove box for highly sensitive reactions. |
| Difficulty in purifying the product due to contamination with the hydrolysis byproduct. | Incomplete reaction or significant hydrolysis. | - Optimize the reaction conditions to drive the reaction to completion. - Consider a purification method that effectively separates the desired product from the more polar monomethyl succinate (e.g., column chromatography with a suitable solvent system). |
Data Presentation
Table 1: Comparative Hydrolysis Rate Constants of Various Acyl Chlorides
| Acyl Chloride | Solvent | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
| Acetyl Chloride | 95% Ethanol-Water | 25 | 1.8 x 10⁻¹ | [4] |
| Benzoyl Chloride | 95% Ethanol-Water | 25 | 1.58 x 10⁻⁴ | [4] |
Note: The rate constant for acetyl chloride, a simple aliphatic acyl chloride, is significantly higher than that of benzoyl chloride, an aromatic acyl chloride. This highlights the high susceptibility of aliphatic acyl chlorides to hydrolysis.
Experimental Protocols
Protocol 1: General Anhydrous Reaction Setup for Acylation
This protocol outlines the general procedure for using this compound in a reaction where the exclusion of water is critical.
Materials:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube or inert gas inlet
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
This compound
-
Nucleophile (e.g., alcohol or amine)
-
Anhydrous non-nucleophilic base (e.g., pyridine or triethylamine)
Procedure:
-
Assemble the glassware and flame-dry it under vacuum or oven-dry it prior to use.
-
Charge the reaction flask with the nucleophile and the anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (typically 0 °C) using an ice bath.
-
Slowly add the anhydrous base to the reaction mixture with stirring.
-
Add this compound dropwise from the dropping funnel over a period of 15-30 minutes.
-
Allow the reaction to stir at the specified temperature for the required time, monitoring its progress by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, proceed with the appropriate aqueous workup and purification steps.
Protocol 2: Schotten-Baumann Reaction for Amide Synthesis in an Aqueous System
This protocol is adapted for the synthesis of an amide from an amine and this compound under aqueous conditions, where minimizing hydrolysis is key.
Materials:
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Amine
-
10% aqueous sodium hydroxide (B78521) solution
-
This compound
Procedure:
-
Dissolve the amine in the 10% aqueous sodium hydroxide solution in the beaker.
-
Cool the solution in an ice bath to 0-5 °C.
-
With vigorous stirring, add this compound dropwise to the cooled amine solution.
-
Maintain the low temperature throughout the addition to minimize the hydrolysis of the acyl chloride. The reaction is often exothermic.
-
Continue stirring for a specified period after the addition is complete.
-
The amide product, if solid, may precipitate from the solution and can be collected by filtration.
-
Further purification of the product may be required.
Visualizations
Caption: Workflow for preventing hydrolysis of this compound.
Caption: Logical relationship of factors in the Schotten-Baumann reaction.
References
Technical Support Center: Managing Exotherms in Large-Scale Reactions with Methyl Succinyl Chloride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving Methyl succinyl chloride on a large scale. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to ensure safe and successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is an exothermic reaction, and why is it a significant concern with Methyl succinyl chloride?
An exothermic reaction is a chemical process that releases energy in the form of heat.[1] Reactions involving Methyl succinyl chloride, a reactive acyl chloride, are often highly exothermic, particularly when reacting with nucleophiles like water, alcohols, and amines.[2][3] On a large scale, the heat generated can accumulate rapidly if not effectively removed, leading to a dangerous increase in temperature and pressure.[1] This can result in a thermal runaway, a situation where the reaction rate increases uncontrollably, potentially causing equipment failure, explosions, and the release of toxic materials.[1][4]
Q2: What are the key parameters to monitor to prevent a thermal runaway reaction?
To prevent thermal runaway, it is crucial to monitor and control the following parameters:
-
Internal Reaction Temperature: This is the most critical parameter. A sudden, unexpected increase in temperature is a primary indicator of a potential loss of control.
-
Reagent Addition Rate: The rate at which Methyl succinyl chloride is added to the reaction mixture directly influences the rate of heat generation. A slow, controlled addition is essential.
-
Cooling System Performance: The efficiency of the cooling system must be sufficient to dissipate the heat generated by the reaction. Monitor the coolant temperature and flow rate.
-
Agitation Rate: Proper mixing is vital to ensure uniform temperature distribution and prevent the formation of localized hot spots.
-
Pressure: A build-up of pressure in the reactor can indicate gas evolution, often a byproduct of the reaction or a sign of boiling.
Q3: What are the recommended cooling methods for large-scale reactions with Methyl succinyl chloride?
For large-scale reactions, a robust and reliable cooling system is paramount. The following methods are recommended:
-
Jacketed Reactors: These reactors have an outer jacket through which a cooling fluid (e.g., chilled water, brine, or a specialized heat transfer fluid) is circulated to remove heat from the reaction mass.
-
Internal Cooling Coils: For very large reactors or highly exothermic reactions, internal cooling coils provide additional surface area for heat exchange, enhancing the cooling capacity.
-
Reflux Condensers: If the reaction is run at the boiling point of the solvent, a reflux condenser can help to remove heat by condensing the solvent vapors and returning them to the reactor. However, this should not be the sole means of cooling for a highly exothermic reaction.[5]
Q4: What are appropriate quenching agents for Methyl succinyl chloride reactions?
Quenching is the process of rapidly neutralizing the reactive species to stop the reaction. Suitable quenching agents for Methyl succinyl chloride include:
-
Water: Reacts vigorously with acyl chlorides to form the corresponding carboxylic acid and hydrochloric acid.[3] Due to the high reactivity, the addition should be slow and controlled, with efficient cooling.
-
Alcohols (e.g., methanol, isopropanol): React with acyl chlorides to form esters. This reaction is also exothermic.
-
Aqueous Bases (e.g., sodium bicarbonate, sodium hydroxide): These will neutralize the Methyl succinyl chloride and the acidic byproducts. The reaction with strong bases can be very vigorous and generate gas (CO2 in the case of bicarbonate), so careful control is essential.
Q5: How can reaction calorimetry aid in managing exotherms?
Reaction calorimetry is a technique used to measure the heat flow of a chemical reaction in real-time.[6] It provides crucial data for safe scale-up, including:
-
Heat of Reaction (ΔHr): The total amount of heat released or absorbed by the reaction.
-
Heat Release Rate: The rate at which heat is generated during the reaction. This information is vital for designing an adequate cooling system.
-
Maximum Temperature of Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach in the event of a cooling failure.[6]
-
Thermal Accumulation: The amount of unreacted material that could still react and release heat.
By understanding these parameters, you can design a process with an appropriate safety margin and implement effective control strategies.[4]
Q6: What are the signs of a potential runaway reaction?
Early detection of a potential runaway reaction is critical. Key warning signs include:
-
A rapid, uncontrolled increase in the internal temperature of the reactor.
-
A sudden increase in pressure inside the reactor.
-
Visible signs of vigorous boiling or gas evolution, even when the reaction should be under control.
-
Changes in the color or viscosity of the reaction mixture.
-
Failure of the cooling system to maintain the set temperature.
Q7: What Personal Protective Equipment (PPE) is essential when working with Methyl succinyl chloride?
Due to its corrosive and reactive nature, appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Body Protection: A flame-retardant lab coat and chemical-resistant apron.
-
Respiratory Protection: In case of inadequate ventilation or potential for vapor exposure, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Unexpected Temperature Spike | Reagent addition is too fast. | Immediately stop the addition of Methyl succinyl chloride. Increase cooling to the maximum capacity. If the temperature continues to rise, proceed with an emergency quench. |
| Insufficient cooling. | Verify the cooling system is functioning correctly (coolant temperature and flow rate). If necessary, use a colder cooling medium. | |
| Poor mixing leading to hot spots. | Ensure the agitator is running at an appropriate speed for the reactor size and viscosity of the mixture. | |
| Insufficient Cooling | Cooling system malfunction. | Stop the reaction by halting reagent addition. Investigate and repair the cooling system. Have a backup cooling plan if possible. |
| Reaction is more exothermic than anticipated. | Reduce the reagent addition rate. Dilute the reaction mixture if appropriate for the process. Re-evaluate the process using reaction calorimetry before proceeding with further scale-up. | |
| Pressure Build-up in Reactor | Gas evolution from the reaction. | Ensure the reactor's vent system is not blocked and is adequately sized. Reduce the reaction rate to control gas evolution. |
| Boiling of the solvent. | Check the internal temperature. If it is at or above the solvent's boiling point, improve cooling immediately. | |
| Decomposition of reactants or products. | This is a serious situation. Immediately initiate an emergency shutdown and quenching procedure. | |
| Reagent Accumulation | Reaction temperature is too low, slowing the reaction rate. | Slowly increase the reaction temperature to the desired setpoint while carefully monitoring the heat release. |
| Inefficient mixing. | Increase the agitation speed to improve mass transfer. | |
| Local Hotspots | Inadequate agitation. | Increase the stirrer speed. Consider using a different type of agitator if mixing is consistently poor. |
| Solids adhering to the reactor wall. | Ensure all reactants are properly dissolved or suspended. |
Experimental Protocols
Protocol 1: General Protocol for Controlled Addition of Methyl Succinyl Chloride (Large Scale)
Objective: To safely add Methyl succinyl chloride to a reaction mixture while maintaining temperature control.
Materials:
-
Jacketed reactor with temperature probe, agitator, and addition funnel/pump.
-
Cooling system capable of maintaining the desired reaction temperature.
-
Methyl succinyl chloride.
-
Reaction solvent and other reagents.
-
Quenching agent on standby.
Procedure:
-
System Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen or argon atmosphere if necessary.
-
Initial Charge: Charge the reactor with the solvent and all other reactants except for Methyl succinyl chloride.
-
Cooling: Start the cooling system and bring the reactor contents to the desired initial temperature (e.g., 0-10 °C).
-
Agitation: Begin agitation at a speed sufficient to ensure good mixing without excessive splashing.
-
Controlled Addition: Begin the addition of Methyl succinyl chloride at a slow, controlled rate. The addition rate should be determined based on reaction calorimetry data to ensure the cooling system can remove the generated heat.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The temperature should not deviate more than a few degrees from the setpoint.
-
Addition Rate Adjustment: If the temperature begins to rise, immediately slow down or stop the addition of Methyl succinyl chloride until the temperature is back under control.
-
Post-Addition: Once the addition is complete, continue to stir the reaction mixture at the set temperature and monitor for any delayed exotherm.
-
Quenching: Once the reaction is complete, proceed with a controlled quench as per Protocol 2 or your established procedure.
Protocol 2: Emergency Quenching Protocol
Objective: To safely and rapidly terminate a reaction that is showing signs of a thermal runaway.
Materials:
-
Pre-chilled quenching solution (e.g., a large volume of cold water, isopropanol, or a dilute aqueous base).
-
A separate, large, stirred vessel (quench pot) containing the quenching solution, equipped with cooling.
Procedure:
-
Initiate Shutdown: Immediately stop the addition of all reagents and turn off any heating. Maximize the cooling to the reactor.
-
Alert Personnel: Inform all personnel in the immediate area of the emergency.
-
Prepare for Quench: If possible and safe to do so, begin transferring the reaction mixture to the quench pot containing the vigorously stirred, cold quenching solution. The transfer should be done at a controlled rate to avoid a violent reaction in the quench pot.
-
Alternative Quench: If transferring the reaction mixture is not feasible, a pre-determined amount of a suitable quenching agent can be added directly to the reactor. This should only be done if the reactor can handle the potential for a rapid increase in pressure and temperature.
-
Monitor: Continue to monitor the temperature and pressure of both the reactor and the quench pot until the reaction is fully neutralized and the temperature has stabilized.
-
Evacuate if Necessary: If the situation cannot be brought under control, evacuate the area and follow your facility's emergency response plan.
Data Presentation
Table 1: Estimated Thermochemical Data for Methyl Succinyl Chloride Reactions
| Reaction | Nucleophile | Estimated Heat of Reaction (ΔHr) | Notes |
| Hydrolysis | Water | -15 to -25 kcal/mol | Highly exothermic. The heat of hydrolysis for similar acyl chlorides is in this range. |
| Alcoholysis | Methanol | -15 to -25 kcal/mol | Similar to hydrolysis in terms of exothermicity. |
| Aminolysis | Primary Amine | -20 to -30 kcal/mol | Generally more exothermic than hydrolysis or alcoholysis.[7] |
Disclaimer: The values in this table are estimates based on data for similar compounds and should not be used as a substitute for experimental determination via reaction calorimetry for your specific process.
Table 2: Recommended Operating Parameters for Large-Scale Reactions
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0 - 25 °C | Lower temperatures help to slow the reaction rate and allow for better control of the exotherm. |
| Addition Time | 1 - 4 hours | A longer addition time allows for more effective heat removal. |
| Molar Ratio of Quenching Agent | 2 - 5 equivalents | An excess of the quenching agent ensures complete neutralization of the reactive species. |
| Quenching Temperature | < 10 °C | A low temperature is crucial to control the exotherm of the quenching process itself. |
Mandatory Visualization
Caption: Troubleshooting workflow for a temperature excursion.
Caption: Decision pathway for temperature management during scale-up.
References
- 1. cedrec.com [cedrec.com]
- 2. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 3. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. tuvsud.com [tuvsud.com]
- 5. iieta.org [iieta.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ck12.org [ck12.org]
improving regioselectivity in Friedel-Crafts acylation with Methyl 4-chloro-4-oxobutanoate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the regioselectivity of Friedel-Crafts acylation, with a specific focus on using Methyl 4-chloro-4-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting regioselectivity in Friedel-Crafts acylation?
A1: Friedel-Crafts acylation is a powerful C-C bond-forming reaction, but controlling where the acyl group attaches to the aromatic ring (regioselectivity) can be challenging. When using a substituted aromatic ring, the reaction can yield a mixture of isomers (ortho, meta, para). The primary factors influencing this outcome are the electronic properties of the substituent already on the ring, steric hindrance, the choice of solvent, the Lewis acid catalyst, and the reaction temperature.[1][2] The product of the acylation is a ketone, which deactivates the ring and generally prevents further acylation reactions.[3][4]
Q2: How do existing substituents on the aromatic substrate direct the incoming acyl group?
A2: The electronic nature of the substituent on the aromatic ring is a primary director of regioselectivity.
-
Activating Groups: Electron-donating groups (e.g., -OCH₃, -CH₃, -OH) increase the electron density of the ring, making it more nucleophilic. They direct the incoming acyl group to the ortho and para positions because the carbocation intermediate (the sigma complex) is more stabilized by resonance at these positions.[1]
-
Deactivating Groups: Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) decrease the ring's electron density. These groups direct the incoming acyl group to the meta position. Aromatic rings with strongly deactivating groups are often too unreactive to undergo Friedel-Crafts acylation.[2]
Q3: I am getting a mixture of ortho and para isomers. How can I increase the yield of the desired para product?
A3: Favoring the para product over the ortho isomer is a common objective, often achievable by manipulating reaction conditions.
-
Steric Hindrance: The para position is less sterically hindered than the ortho position. Using a bulkier Lewis acid or solvent can increase steric hindrance around the ortho positions, thereby favoring attack at the para position.[2]
-
Temperature: Lowering the reaction temperature often increases selectivity. It can favor the formation of the thermodynamically more stable product, which is frequently the para isomer due to reduced steric strain.[5]
-
Solvent Choice: As detailed below, the solvent can play a critical role. In many cases, non-polar solvents may favor one isomer while polar solvents favor another.[6]
Q4: What is the specific role of the solvent in controlling the ortho/para ratio?
A4: The solvent can have a profound effect on regioselectivity by differentially solvating the transition states leading to the different isomers. The choice of solvent can shift the reaction between kinetic and thermodynamic control.[6][7]
-
Kinetic vs. Thermodynamic Control: In some systems, such as the acylation of naphthalene, non-polar solvents like carbon disulfide (CS₂) favor the kinetically controlled alpha-substituted product, while more polar solvents like nitrobenzene (B124822) lead to the thermodynamically controlled beta-substituted product.[6][7] This is because the intermediate complex leading to the kinetic product may be less soluble in non-polar solvents, effectively taking it out of the reaction, while in polar solvents, the reaction is more reversible, allowing for equilibration to the more stable thermodynamic product.[7]
Q5: Can the choice of Lewis acid influence the regiochemical outcome?
A5: Yes, the Lewis acid can influence regioselectivity, though its effect is often linked to steric factors and its overall activity. While a strong Lewis acid like AlCl₃ is standard, milder Lewis acids (e.g., ZnCl₂, SnCl₄) are sometimes used for highly reactive aromatic substrates.[3][8] Using a bulkier Lewis acid catalyst can sterically block the ortho positions, thus increasing the proportion of the para product. For acylation, a stoichiometric amount of the Lewis acid is typically required because the product ketone complexes with it, preventing it from acting as a true catalyst.[3][9]
Troubleshooting Guide
Problem: My reaction is producing a significant amount of the undesired ortho-isomer.
| Potential Cause | Recommended Solution & Explanation |
| Suboptimal Solvent Choice | The polarity of the solvent is a critical factor. The ratio of products can vary dramatically between polar and non-polar solvents.[5] Solution: Screen a range of solvents with varying polarities (e.g., carbon disulfide, dichloromethane, 1,2-dichloroethane, nitrobenzene) to find the optimal conditions for the desired isomer.[6][10] |
| High Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of multiple isomers, reducing selectivity. Solution: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). This often favors the formation of the thermodynamically more stable product, typically the para isomer.[5] |
| Kinetic Control | The reaction may be proceeding under kinetic control, where the faster-forming product (often the ortho-isomer in some cases) predominates. Solution: Try switching to a more polar solvent (e.g., nitrobenzene) and potentially a slightly higher temperature to allow the reaction to become reversible and equilibrate to the more stable thermodynamic product.[7] |
Problem: The overall yield of acylated products is low.
| Potential Cause | Recommended Solution & Explanation |
| Inactive Lewis Acid Catalyst | Lewis acids like AlCl₃ are extremely sensitive to moisture, which causes deactivation.[6][8] Solution: Use a fresh, unopened container of anhydrous Lewis acid. Ensure all glassware is oven or flame-dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Insufficient Catalyst | In acylation, the Lewis acid forms a complex with the product ketone, taking it out of the catalytic cycle.[3][9] Solution: Use at least a stoichiometric equivalent (1.0 to 1.2 eq) of the Lewis acid relative to the acylating agent, this compound. |
| Deactivated Aromatic Substrate | The aromatic starting material has a moderate to strong electron-withdrawing group, making it unreactive.[2] Solution: Friedel-Crafts acylation is generally not suitable for deactivated rings. Consider alternative synthetic strategies. |
| Improper Workup | Quenching the reaction improperly can lead to product decomposition or the formation of emulsions, causing product loss.[6] Solution: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl to hydrolyze the aluminum complex.[9][11] |
Data Presentation
The selection of a solvent is one of the most effective ways to influence regioselectivity. The following table provides illustrative data on how solvent choice can alter the product ratio in the acetylation of 2-methylnaphthalene, demonstrating a key principle applicable to other Friedel-Crafts acylations.
Table 1: Effect of Solvent on the Regioselectivity of Acetylation of 2-Methylnaphthalene
| Solvent | Dielectric Constant (ε) | Product Ratio (1-acetyl : 6-acetyl) |
| Carbon Disulfide (CS₂) | 2.6 | 85 : 15 |
| 1,2-Dichloroethane (DCE) | 10.4 | 40 : 60 |
| Nitrobenzene (PhNO₂) | 34.8 | 10 : 90 |
| Data is illustrative and based on established principles of Friedel-Crafts reactions. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol describes a standard method for the acylation of an activated aromatic compound (e.g., Toluene) with this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Toluene (or other aromatic substrate)
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice, Concentrated HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.
-
Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 equivalents) followed by anhydrous DCM to create a stirrable suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Add this compound (1.1 equivalents) dropwise to the cooled AlCl₃ suspension over 15 minutes. Allow the mixture to stir for an additional 20 minutes to form the acylium ion complex.
-
Substrate Addition: Add the aromatic substrate (1.0 equivalent) dissolved in a small amount of anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.[9]
Protocol 2: Optimized Procedure for Enhanced para-Selectivity
To favor the formation of the para isomer, this protocol modifies the general procedure by changing the solvent and temperature.
Key Modifications from Protocol 1:
-
Solvent: Replace Dichloromethane (DCM) with a non-polar solvent such as Carbon Disulfide (CS₂) or a more polar one like Nitrobenzene, depending on which is found to favor the desired isomer during screening.
-
Temperature: Maintain a consistently low temperature throughout the reaction (e.g., 0 °C or lower) to favor the thermodynamically more stable para product. Do not allow the reaction to warm to room temperature unless monitoring shows it is necessary for the reaction to proceed.
Visualizations
Caption: A troubleshooting workflow for improving regioselectivity in Friedel-Crafts acylation.
Caption: Simplified mechanism showing competing ortho and para pathways in Friedel-Crafts acylation.
Caption: A standard experimental workflow for performing a Friedel-Crafts acylation reaction.
References
- 1. alexandonian.com [alexandonian.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
minimizing dimer formation with Methyl 3-(carbomethoxy)propionyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Methyl 3-(carbomethoxy)propionyl chloride, with a specific focus on minimizing dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of reactions with Methyl 3-(carbomethoxy)propionyl chloride?
A1: Dimer formation refers to an intermolecular side reaction where two molecules of Methyl 3-(carbomethoxy)propionyl chloride react with each other. Given that the molecule possesses two reactive sites—an acyl chloride and a methyl ester—dimerization can occur through several pathways, with the most probable being an intermolecular acylation reaction. This is particularly problematic when the intended reaction is an intramolecular cyclization, as the intermolecular dimerization competes with the desired ring formation.[1][2]
Q2: What are the primary causes of dimer formation?
A2: The primary driver of dimer formation is high effective concentrations of the reactant, which favors intermolecular reactions over intramolecular ones.[1][2] Other contributing factors can include:
-
Reaction Temperature: Higher temperatures can sometimes promote side reactions.
-
Rate of Addition: Rapid addition of the reagent can lead to localized high concentrations.
-
Catalyst Activity: A highly active catalyst might accelerate the intermolecular reaction pathway.
Q3: How does the "high dilution principle" help in minimizing dimer formation?
A3: The high dilution principle is a strategy used to favor intramolecular reactions by maintaining a very low concentration of the reactant throughout the experiment.[1][2] By ensuring that individual molecules are more likely to encounter their own reactive end rather than another molecule, the probability of the desired intramolecular cyclization is increased, while the competing intermolecular dimerization is suppressed. This is typically achieved by the slow addition of the reactant to a large volume of solvent.
Troubleshooting Guides
Problem: Significant formation of a high molecular weight side-product, suspected to be a dimer.
Initial Assessment: Confirm the presence of a dimer through analytical techniques such as Mass Spectrometry (to identify a product with double the molecular weight of the starting material) and NMR (to identify a symmetrical structure).
| Potential Cause | Recommended Solution |
| High Reaction Concentration | Implement the high dilution principle . Slowly add a dilute solution of Methyl 3-(carbomethoxy)propionyl chloride to a large volume of the reaction solvent.[1][2] |
| Rapid Reagent Addition | Utilize a syringe pump for the slow and controlled addition of the acyl chloride. This maintains a consistently low concentration. |
| Suboptimal Temperature | Optimize the reaction temperature. Start with lower temperatures and incrementally increase if the reaction rate is too slow. |
| Catalyst Stoichiometry | In reactions like Friedel-Crafts acylation, ensure the correct stoichiometry of the Lewis acid catalyst. An excess of a highly active catalyst could potentially promote side reactions.[3] |
Experimental Protocols
Protocol: Intramolecular Friedel-Crafts Acylation using Methyl 3-(carbomethoxy)propionyl chloride under High Dilution
This protocol describes a general procedure for an intramolecular Friedel-Crafts acylation to form a cyclic ketone, while minimizing intermolecular dimer formation.
Materials:
-
Aromatic substrate with a tethered acyl chloride precursor
-
Methyl 3-(carbomethoxy)propionyl chloride
-
Anhydrous Lewis Acid (e.g., AlCl₃)
-
Anhydrous, inert solvent (e.g., Dichloromethane, Carbon Disulfide)
-
Syringe pump
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Solvent and Catalyst: To the flask, add a large volume of anhydrous solvent and the Lewis acid catalyst under a nitrogen atmosphere. Cool the mixture to the desired temperature (e.g., 0 °C).
-
Reactant Preparation: In a separate flask, prepare a dilute solution of Methyl 3-(carbomethoxy)propionyl chloride in the same anhydrous solvent.
-
Slow Addition: Using a syringe pump, add the dilute solution of the acyl chloride to the stirred catalyst suspension over a prolonged period (e.g., 4-8 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by carefully adding the reaction mixture to ice-cold dilute acid.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and purify by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
References
Technical Support Center: Purification Strategies for Reactions Involving Methyl 4-chloro-4-oxobutanoate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of unreacted methyl 4-chloro-4-oxobutanoate from product mixtures. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal from my product mixture important?
This compound, also known as methyl succinyl chloride, is a reactive acyl chloride commonly used as a building block in organic synthesis.[1][2] Due to its high reactivity, any unreacted starting material can interfere with subsequent reaction steps, lead to the formation of impurities, and complicate the purification of the desired product. Complete removal is crucial for obtaining a pure product with the desired chemical and physical properties.
Q2: What are the primary methods for removing unreacted this compound?
The most common and effective methods for removing unreacted this compound from a reaction mixture include:
-
Aqueous Workup (Quenching): This involves reacting the acyl chloride with water or a mild aqueous base to hydrolyze it into a more easily removable species.
-
Column Chromatography: A chromatographic technique used to separate the desired product from the hydrolyzed acyl chloride and other impurities based on their differential adsorption to a stationary phase.[3]
-
Vacuum Distillation: A purification method that separates compounds based on their boiling points at reduced pressure. This is particularly useful if the desired product has a significantly different boiling point from this compound.
Q3: How do I choose the best removal method for my specific reaction?
The choice of purification method depends on several factors, including the stability of your desired product to acidic or basic conditions, the polarity of your product, and the boiling points of the components in the mixture.
-
If your product is stable in the presence of a mild base, an aqueous wash with a bicarbonate solution is often the most straightforward and efficient method.
-
If your product is base-sensitive, a water wash followed by column chromatography is a suitable alternative.
-
Vacuum distillation is a good option if your product is thermally stable and has a boiling point that is significantly different from that of this compound (boiling point of 58-65 °C at 3 mmHg).[1][4]
Q4: What are the byproducts formed when quenching this compound with water or a basic solution?
Quenching with water will hydrolyze this compound to monomethyl succinate (B1194679) and hydrochloric acid. If a basic solution like sodium bicarbonate is used, the hydrochloric acid will be neutralized, and the monomethyl succinate will be converted to its corresponding water-soluble carboxylate salt.
Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most common methods of removing unreacted this compound.
Method 1: Aqueous Workup (Quenching)
This is often the first line of defense for removing reactive acyl chlorides.
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| Emulsion formation during extraction. | The concentration of the reaction mixture is too high, or vigorous shaking is causing the formation of a stable emulsion. | Dilute the mixture with more organic solvent and/or brine. Gently swirl or invert the separatory funnel instead of shaking vigorously. |
| Low recovery of the desired product. | The product may be partially water-soluble or is being hydrolyzed by the basic wash. | Reduce the number of aqueous washes. Re-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. If the product is base-sensitive, use a water wash instead of a basic wash. |
| Incomplete removal of the acyl chloride. | Insufficient quenching agent or inadequate mixing. | Ensure an excess of the quenching agent (water or bicarbonate solution) is used. Ensure thorough mixing to allow for complete reaction of the acyl chloride. |
Method 2: Column Chromatography
This method is ideal for purifying products that are sensitive to aqueous workups or for achieving very high purity.[3]
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The chosen solvent system (eluent) has incorrect polarity. | Optimize the eluent system using thin-layer chromatography (TLC) before running the column. A gradual increase in the polarity of the eluent (gradient elution) can often improve separation. |
| The product is not eluting from the column. | The eluent is not polar enough, or the product is strongly interacting with the stationary phase (e.g., silica (B1680970) gel). | Increase the polarity of the eluent. If using silica gel and the product is basic, adding a small amount of triethylamine (B128534) to the eluent can help. If the product is acidic, a small amount of acetic acid may be added. |
| Cracking or channeling of the stationary phase. | The column was not packed properly. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. Applying gentle pressure can help to create a more uniform packing. |
Method 3: Vacuum Distillation
This method is suitable for thermally stable products with a boiling point significantly different from this compound.
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| Bumping or unstable boiling. | The heating is too rapid or uneven. | Heat the distillation flask slowly and evenly using a heating mantle and a stir bar or boiling chips. |
| Poor separation (co-distillation). | The boiling points of the product and impurity are too close. The vacuum is not low enough. | Use a fractionating column to improve separation. Ensure the vacuum pump is operating efficiently and all connections are well-sealed. |
| Product decomposition. | The product is not stable at the required distillation temperature. | Use a lower vacuum to decrease the boiling point. If the product is highly sensitive to heat, consider another purification method. |
Quantitative Data Summary
The following table summarizes the expected outcomes for each purification method. Please note that the exact efficiency will depend on the specific properties of the desired product and the reaction conditions.
| Method | Typical Purity of Final Product | Typical Recovery of Desired Product | Key Advantages | Key Disadvantages |
| Aqueous Wash (Bicarbonate) | >95% (if product is base-stable) | High | Fast, simple, and inexpensive. | Not suitable for base-sensitive products. |
| Aqueous Wash (Water) | Variable (requires further purification) | High | Removes the bulk of the acyl chloride. | The hydrolyzed byproduct (carboxylic acid) remains and requires a subsequent purification step. |
| Column Chromatography | >98% | Moderate to High | High purity can be achieved; suitable for sensitive compounds. | Can be time-consuming and requires larger volumes of solvent. |
| Vacuum Distillation | >97% (if boiling points are well-separated) | High | Effective for large-scale purifications; solvent-free. | Not suitable for thermally sensitive compounds or products with similar boiling points to the impurity. |
Experimental Protocols
Protocol 1: Aqueous Bicarbonate Wash
This protocol is designed for the removal of unreacted this compound when the desired product is stable to mild basic conditions.
-
Quenching: Carefully and slowly add the crude reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A 1:1 volume ratio of the organic solvent to the bicarbonate solution is a good starting point. Be cautious as the reaction of the acyl chloride with bicarbonate will release CO₂ gas, causing pressure to build up.
-
Extraction: Stopper the separatory funnel and gently swirl, frequently inverting the funnel and venting to release the pressure. Once the gas evolution has subsided, shake the funnel more vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Wash the organic layer with a fresh portion of saturated aqueous NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to help remove dissolved water.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Column Chromatography
This protocol is suitable for purifying products that are sensitive to basic conditions or when very high purity is required.
-
Pre-treatment: First, quench the reaction mixture with water as described in the bicarbonate wash protocol (steps 1-3, but using deionized water instead of NaHCO₃ solution). This will convert the unreacted this compound to monomethyl succinate. Dry and concentrate the organic layer.
-
Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).
-
Collect Fractions: Collect the eluting solvent in a series of fractions.
-
Analyze Fractions: Monitor the composition of the fractions using thin-layer chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Vacuum Distillation
This protocol is for the purification of thermally stable products with a boiling point that is significantly different from this compound.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and the joints are properly sealed.
-
Charge the Flask: Place the crude reaction mixture into the distillation flask with a magnetic stir bar.
-
Apply Vacuum: Gradually apply vacuum to the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently.
-
Collect Fractions: Collect the fraction that distills at the boiling point of your desired product. The unreacted this compound should distill at a lower temperature (58-65 °C at 3 mmHg).[1][4]
-
Analysis: Analyze the purity of the collected fraction.
Visualized Workflows
Caption: Workflow for Aqueous Bicarbonate Wash.
Caption: Workflow for Column Chromatography.
Caption: Workflow for Vacuum Distillation.
References
impact of solvent choice on Methyl succinyl chloride reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Methyl succinyl chloride. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reactivity of Methyl succinyl chloride?
A1: Methyl succinyl chloride is a highly reactive acylating agent due to the presence of the acyl chloride functional group.[1][2] Its reactivity is primarily influenced by:
-
Nucleophile Strength: Stronger nucleophiles react more rapidly than weaker ones.
-
Solvent Choice: The polarity and protic/aprotic nature of the solvent can significantly alter reaction rates and even mechanisms.[3]
-
Temperature: Higher temperatures generally increase the reaction rate but may also promote side reactions.
-
Presence of a Lewis Acid Catalyst: For reactions like Friedel-Crafts acylation, a Lewis acid catalyst (e.g., AlCl₃) is essential to activate the acyl chloride.[4][5]
Q2: How does the choice between a polar protic and a polar aprotic solvent affect reactions with Methyl succinyl chloride?
A2: The choice of a polar protic versus a polar aprotic solvent has a profound impact on nucleophilic substitution reactions.
-
Polar Protic Solvents (e.g., water, methanol (B129727), ethanol): These solvents can solvate both the nucleophile and the carbocation intermediate in a potential Sₙ1 pathway. By solvating the nucleophile through hydrogen bonding, they can decrease its nucleophilicity, which can slow down Sₙ2 reactions. However, their ability to stabilize a carbocation intermediate makes them suitable for Sₙ1 reactions.[1]
-
Polar Aprotic Solvents (e.g., dichloromethane (B109758), acetonitrile, acetone, DMF): These solvents do not have acidic protons and are poor at solvating anions (the nucleophile). This leaves the nucleophile "naked" and more reactive, thus significantly accelerating Sₙ2 reactions.[6]
Q3: What are common side reactions to be aware of when using Methyl succinyl chloride?
A3: Due to its high reactivity, several side reactions can occur:
-
Hydrolysis: Methyl succinyl chloride reacts readily with water to form the corresponding carboxylic acid and hydrochloric acid.[1] It is crucial to use anhydrous solvents and maintain a moisture-free environment.
-
Solvolysis: If the solvent is nucleophilic (e.g., alcohols), it can react with the acyl chloride in a process called solvolysis.[7] For example, using methanol as a solvent can lead to the formation of dimethyl succinate.
-
Reaction with the Ester Moiety: While the acyl chloride is significantly more reactive, under certain conditions (e.g., strong base or prolonged reaction times), the methyl ester group can also undergo reactions like hydrolysis or transesterification.[8]
-
Polyacylation (in Friedel-Crafts reactions): Although the acyl group is deactivating, with highly activated aromatic rings, there is a possibility of multiple acylations.[4]
Q4: Can I use Methyl succinyl chloride in Friedel-Crafts acylation reactions? What are the key considerations?
A4: Yes, Methyl succinyl chloride is suitable for Friedel-Crafts acylation to introduce a 3-(methoxycarbonyl)propanoyl group onto an aromatic ring. Key considerations include:
-
Catalyst: A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is required in stoichiometric amounts.[4] This is because the ketone product forms a complex with the catalyst.
-
Solvent: Inert, non-polar solvents like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) are commonly used.[9] Polar solvents can complex with the Lewis acid catalyst, reducing its activity.[4]
-
Substrate: The aromatic ring must not be strongly deactivated by electron-withdrawing groups (e.g., -NO₂, -CN).[4]
Troubleshooting Guides
Issue 1: Low or No Yield in a Nucleophilic Substitution Reaction
| Possible Cause | Troubleshooting Step |
| Inactive Nucleophile | Ensure the nucleophile is sufficiently strong for the desired reaction. If using a neutral nucleophile, consider adding a non-nucleophilic base to deprotonate it in situ. |
| Poor Solvent Choice | For Sₙ2 reactions with anionic nucleophiles, switch to a polar aprotic solvent (e.g., DMF, acetonitrile) to enhance nucleophilicity. For Sₙ1 type reactions, a polar protic solvent (e.g., methanol, water) may be required to facilitate carbocation formation. |
| Hydrolysis of Methyl succinyl chloride | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Incorrect Temperature | The reaction may require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the reaction progress by TLC or another analytical technique. |
Issue 2: Formation of Multiple Products in a Friedel-Crafts Acylation
| Possible Cause | Troubleshooting Step |
| Isomer Formation | The regioselectivity of Friedel-Crafts acylation on substituted aromatics is influenced by the directing effects of the substituents. The choice of solvent can also play a role. Non-polar solvents may favor the kinetic product, while polar solvents can favor the thermodynamic product.[9] |
| Reaction with Solvent | Ensure the solvent is inert. Avoid solvents that can react with the Lewis acid or the acyl chloride. |
| Substrate Decomposition | Some aromatic compounds are sensitive to the strongly acidic conditions of Friedel-Crafts reactions. Consider milder Lewis acids or alternative synthetic routes. |
Data Presentation
The following tables summarize the impact of solvent on reaction rates and product distribution for reactions analogous to those involving Methyl succinyl chloride. These trends are generally applicable to the reactivity of Methyl succinyl chloride.
Table 1: Relative Rates of Solvolysis of tert-Butyl Chloride in Different Solvents (Illustrative of Sₙ1 Reactivity)
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Acetic Acid | 6 | 1 |
| Methanol | 33 | 4 |
| Water | 78 | 150,000 |
| Data adapted from studies on tert-butyl chloride solvolysis, demonstrating the significant rate increase in polar protic solvents for Sₙ1 reactions.[1] |
Table 2: Product Ratio in the Friedel-Crafts Acetylation of Naphthalene (Illustrative of Solvent Effect on Selectivity)
| Solvent | Product Ratio (1-acetylnaphthalene : 2-acetylnaphthalene) |
| Carbon Disulfide (CS₂) | Predominantly 1-acetylnaphthalene (kinetic product) |
| Nitrobenzene | Exclusively 2-acetylnaphthalene (B72118) (thermodynamic product) |
| This data for acetyl chloride highlights how solvent polarity can dictate the regioselectivity in Friedel-Crafts acylation.[9] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Compound with an Acyl Chloride
-
Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube to protect from atmospheric moisture.
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (AlCl₃) in an inert solvent like dichloromethane (CH₂Cl₂). Cool the suspension in an ice bath.
-
Reagent Addition: Slowly add the acyl chloride (e.g., Methyl succinyl chloride) to the cooled suspension with continuous stirring.
-
Substrate Addition: Add a solution of the aromatic compound in the same inert solvent dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature or heat to reflux as required. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, GC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, wash with a suitable aqueous solution (e.g., saturated NaHCO₃), dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude product. Purify as necessary.
Visualizations
Caption: Sₙ1 vs. Sₙ2 pathways for Methyl succinyl chloride.
Caption: Workflow for a Friedel-Crafts acylation reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. amherst.edu [amherst.edu]
- 8. nbinno.com [nbinno.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Temperature Control Strategies for Selective Acylation
For researchers, scientists, and drug development professionals engaged in selective acylation, precise temperature control is a critical parameter influencing yield, selectivity, and the formation of byproducts. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to temperature management during these sensitive chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for temperature control in a selective acylation reaction?
A1: A common and effective strategy is to initiate the reaction at a low temperature, typically 0 °C or even -20 °C, especially during the addition of the highly reactive acylating agent.[1] This helps to manage any initial exothermic processes and can enhance selectivity. After the addition is complete, the reaction mixture is often allowed to gradually warm to room temperature and stirred for a period of 2 to 16 hours, while being monitored.[1]
Q2: How does temperature influence the selectivity of an acylation reaction?
A2: Temperature is a key factor in controlling regioselectivity, often by dictating whether the reaction is under kinetic or thermodynamic control.[2] Lower temperatures generally favor the formation of the kinetic product, which is the product that forms the fastest due to a lower activation energy.[3] Conversely, higher temperatures can provide enough energy to overcome the activation barriers of reversible reactions, leading to the formation of the more stable thermodynamic product.[3][4] For instance, in the acylation of 2-methoxynaphthalene, lower temperatures favor the 1-isomer (kinetic product), while higher temperatures promote rearrangement to the more stable 6-isomer (thermodynamic product).[2]
Q3: Can incorrect temperature lead to the formation of byproducts?
A3: Yes, improper temperature control is a common cause of byproduct formation. Excessively high temperatures can lead to side reactions, decomposition of starting materials or products, and polymerization, often indicated by the formation of dark, tarry substances.[5][6] In reactions with substrates containing multiple reactive sites, high temperatures can decrease selectivity, resulting in over-acylation or the formation of multiple isomers.[1][2]
Q4: My acylation reaction is very slow or has a low yield. Should I increase the temperature?
A4: A low reaction temperature might be the cause of a slow reaction or low yield.[7][8] If monitoring (e.g., by TLC) shows a significant amount of starting material remaining after an extended period at a low temperature, a gradual increase in temperature may be necessary to drive the reaction to completion.[1][9] However, this should be done cautiously to avoid promoting side reactions.
Q5: What is acyl migration and can temperature influence it?
A5: Acyl migration is an intramolecular process where an acyl group moves from one nucleophilic center to another, for example, from an oxygen to a nitrogen atom or between different hydroxyl groups. This phenomenon is often dependent on temperature, pH, and the solvent used.[10] Lowering the reaction temperature can often suppress or minimize acyl migration.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during selective acylation experiments, with a focus on temperature-related solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low, resulting in a slow reaction rate.[7][8] | After initial slow addition of the acylating agent at a low temperature, gradually increase the reaction temperature and monitor the progress by TLC.[1][9] |
| Deactivated substrate requires more energy to react.[1] | Consider a moderate increase in the overall reaction temperature after the initial addition phase. | |
| Formation of Multiple Products / Isomers (Poor Regioselectivity) | Reaction temperature is too high, leading to the formation of the thermodynamic product or acylation at multiple sites.[2] | Maintain a low reaction temperature (e.g., starting at 0 °C or lower) to favor the kinetic product and improve selectivity.[1][2] |
| The reaction is proceeding too quickly and uncontrollably. | Dilute the reactants and add the acylating agent dropwise at a very low temperature (e.g., 0 °C to -20 °C) to better control the reaction rate.[1] | |
| Polymerization or Formation of Tarry Byproducts | Reaction conditions are too harsh, often due to excessively high temperatures.[5][6] | Perform the reaction at a lower temperature. For highly reactive substrates like pyrrole, add it slowly to the acylating agent/catalyst mixture at a low temperature (-78 °C to 0 °C).[7] |
| Localized heating due to rapid addition of reagents. | Ensure slow, dropwise addition of the acylating agent into a well-stirred solution at a controlled low temperature.[6][8] | |
| Acyl Group Migration | Reaction conditions (temperature, pH) are promoting the migration of the acyl group.[10] | Lower the reaction temperature, as acyl migration is often temperature-dependent. Also, consider using non-coordinating solvents and controlling the pH during the reaction and workup.[10] |
Experimental Protocols
General Protocol for Temperature Optimization in Selective Acylation
This protocol provides a systematic approach to determining the optimal temperature for a selective acylation reaction.
-
Initial Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate and any base or catalyst in an appropriate anhydrous solvent.
-
Cooling: Cool the stirred solution to a starting temperature of 0 °C using an ice-water bath. For highly reactive substrates, a lower starting temperature (e.g., -20 °C or -78 °C) may be necessary.
-
Slow Addition: Dissolve the acylating agent (e.g., acyl chloride or anhydride) in the anhydrous solvent and add it dropwise to the cooled substrate solution over a period of 15-30 minutes.
-
Initial Reaction and Monitoring: Maintain the reaction at the initial low temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Gradual Warming: If the reaction is slow or incomplete, allow the mixture to slowly warm to room temperature and continue to stir for an additional 2-16 hours.[1] Continue to monitor by TLC.
-
Heating (If Necessary): If the reaction still has not proceeded to completion at room temperature, gently heat the mixture (e.g., to 40-50 °C) and monitor closely. Be cautious as higher temperatures can decrease selectivity.[9]
-
Workup: Once the reaction is complete (as determined by TLC), quench the reaction appropriately (e.g., with saturated aqueous sodium bicarbonate solution) and proceed with the extraction and purification of the product.[1]
Visualizations
Logical Workflow for Troubleshooting Temperature-Related Issues
Caption: Troubleshooting logic for temperature issues in acylation.
Experimental Workflow for Temperature Optimization
Caption: General workflow for optimizing reaction temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
avoiding racemization in peptide coupling with Methyl 4-chloro-4-oxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to racemization during peptide synthesis, with a special focus on issues arising from highly reactive coupling agents like Methyl 4-chloro-4-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction, leading to the formation of its D-enantiomer (epimer). This process results in a mixture of diastereomeric peptides, which can be difficult to separate and can have significantly different biological activities. The most common mechanism involves the formation of a planar oxazolone (B7731731) (or azlactone) intermediate from the activated C-terminal amino acid.[1][2] A secondary pathway is the direct abstraction of the alpha-proton by a base, forming a planar enolate intermediate.[1][2][3]
Q2: I am using this compound for a coupling reaction and observing significant racemization. Why is this happening?
A2: this compound is an acyl chloride. Acyl chlorides are highly reactive carboxylic acid derivatives used to form amide bonds. However, their high reactivity makes them generally unsuitable for standard peptide synthesis, especially when chirality must be preserved. Activating an N-protected amino acid by converting it to its acid chloride is a classic method known to be highly prone to racemization.[4] Modern peptide synthesis avoids this by using specialized coupling reagents that generate activated intermediates (like active esters) in situ, which are less likely to form the problematic oxazolone intermediate, especially when used with additives.[4][5]
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and Cysteine (Cys) are particularly notorious for their high susceptibility to racemization.[1][6] Other amino acids, such as Phenylalanine (Phe) and Serine (Ser), can also be prone to racemization, especially under non-optimized reaction conditions.[1] The risk is significantly higher when coupling peptide fragments (segment condensation) compared to single amino acid additions.
Q4: What are the most effective strategies to suppress or avoid racemization?
A4: Several key strategies can be employed to minimize racemization:
-
Choice of Coupling Reagent: Use well-established coupling reagents known for low racemization potential, such as phosphonium (B103445) salts (e.g., PyBOP) or aminium/uronium salts (e.g., HATU, HBTU, COMU).[5][7][8]
-
Use of Additives: Always use carbodiimide (B86325) coupling reagents (e.g., DCC, DIC) in conjunction with racemization-suppressing additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or Oxyma Pure.[1][5][9]
-
Inclusion of Copper (II) Chloride (CuCl₂): The addition of CuCl₂ has been shown to be highly effective at suppressing racemization, particularly in solution-phase synthesis and when used with HOBt.[6][10][11]
-
Optimized Reaction Conditions: Lowering the reaction temperature (e.g., to 0°C) and using the weakest base necessary for the reaction can significantly reduce the rate of racemization.[1] For sensitive couplings, weaker bases like N-methylmorpholine (NMM) or collidine are preferred over N,N-diisopropylethylamine (DIPEA).[3][5]
Troubleshooting Guide: Racemization Detected
If you suspect racemization in your peptide product, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for addressing racemization.
Data Summary
The following table summarizes the relative effectiveness and key considerations for common strategies employed to minimize racemization during peptide coupling.
| Strategy | Effectiveness | Key Considerations |
| Addition of HOBt/HOAt/Oxyma | High | Essential when using carbodiimide reagents like DCC or DIC.[1][5] |
| Use of Uronium/Phosphonium Reagents | High | Reagents like HATU, HBTU, and PyBOP are highly efficient but require careful selection of a base to minimize racemization.[5][7] |
| Addition of Copper (II) Chloride | High | Very effective, especially in solution-phase synthesis and for particularly difficult couplings.[6][10][11] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of both the desired coupling and the racemization side reaction.[1] Effective but can slow down the reaction significantly. |
| Use of Weaker Base (e.g., NMM) | Moderate to High | Minimizes base-catalyzed enolization. Critical for sensitive amino acids.[3][5] |
| Use of Less Polar Solvents | Moderate | Can reduce racemization rates, but solvent choice is often constrained by the solubility of reagents and resin swelling properties.[1] |
Experimental Protocols
Protocol 1: Standard Low-Racemization Peptide Coupling in SPPS
This protocol outlines a general procedure for a coupling cycle in solid-phase peptide synthesis (SPPS) designed to minimize racemization, particularly for sensitive amino acids.
1. Deprotection:
- Treat the resin-bound peptide with 20% piperidine (B6355638) in dimethylformamide (DMF) for 5-10 minutes to remove the N-terminal Fmoc protecting group.
- Drain the vessel and repeat the treatment for another 10-15 minutes.
- Thoroughly wash the resin with DMF (5-7 times).
2. Amino Acid Activation and Coupling:
- In a separate reaction vessel, dissolve the N-protected amino acid (3-5 equivalents relative to resin loading).
- Add a racemization-suppressing additive (3-5 equivalents), such as HOBt or Oxyma Pure.
- Add the coupling reagent (3-5 equivalents), for example, Diisopropylcarbodiimide (DIC).
- Allow the mixture to pre-activate for 1-5 minutes at room temperature.
- Add the activation mixture to the washed, deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature. For highly sensitive amino acids (e.g., His, Cys), perform the coupling at 0°C for an extended period (2-4 hours).
3. Washing and Monitoring:
- Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
- Perform a Kaiser test or other appropriate colorimetric test to confirm the completion of the coupling reaction (absence of free primary amines).
Mechanism Visualization
The primary pathway for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate. This planar, achiral intermediate loses its stereochemical information. Additives like HOBt intercept the activated amino acid to form an active ester, which is more reactive towards the amine component and less prone to cyclizing into the oxazolone.
Caption: Mechanism of oxazolone-mediated racemization and its suppression.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. reddit.com [reddit.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 8. mdpi.com [mdpi.com]
- 9. peptide.com [peptide.com]
- 10. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the mixed anhydride and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
characterization of impurities from Methyl 4-chloro-4-oxobutanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-chloro-4-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common laboratory syntheses for this compound involve the conversion of a succinic acid derivative to an acyl chloride. Two primary routes are:
-
From Mono-methyl succinate (B1194679): Reaction of mono-methyl succinate with a chlorinating agent such as oxalyl chloride or thionyl chloride.[1]
-
From Succinic Anhydride (B1165640): A two-step process involving the mono-esterification of succinic anhydride with methanol (B129727) to form mono-methyl succinate, followed by reaction with a chlorinating agent.
Q2: What are the potential impurities in the synthesis of this compound?
A2: Impurities can arise from starting materials, intermediates, byproducts, and residual solvents. The most common impurities include:
-
Unreacted Starting Materials: Mono-methyl succinate, succinic anhydride, and methanol.
-
Intermediates: Succinic acid monomethyl ester.
-
Byproducts:
-
Dimethyl succinate: Formed if both carboxylic acid groups of succinic acid react with methanol or if the starting material for the mono-esterification is carried through.
-
Succinic acid: From hydrolysis of succinic anhydride or the product.
-
Polymeric anhydrides: From the self-reaction of succinic anhydride or the product.
-
Chlorinated byproducts: Depending on the chlorinating agent, various chlorinated organic and inorganic byproducts can form. For example, when using N,N-dimethylformamide (DMF) as a catalyst with oxalyl chloride, dimethylcarbamoyl chloride, a potent carcinogen, can be a minor byproduct.[2]
-
-
Residual Solvents: Solvents used in the reaction (e.g., dichloromethane (B109758), toluene) or workup (e.g., ethyl acetate, hexanes).
Q3: How can I characterize the impurities in my sample?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main product and any significant impurities present.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying non-volatile impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify functional groups present in the impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the reaction is stirred vigorously to ensure proper mixing of reagents. - Monitor the reaction progress using TLC or a rapid spectroscopic method. - Consider extending the reaction time or slightly increasing the temperature if the reaction has stalled. |
| Moisture in the reaction | - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Loss of product during workup | - The product is moisture-sensitive; minimize exposure to water during extraction. - Ensure the pH of the aqueous phase is appropriate to prevent hydrolysis. - Use a sufficient volume of extraction solvent. |
| Sub-optimal stoichiometry | - Re-evaluate the molar ratios of the reactants and chlorinating agent. An excess of the chlorinating agent is often used to drive the reaction to completion. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting Step |
| Mono-methyl succinate | Incomplete reaction with the chlorinating agent. | - Increase the amount of chlorinating agent. - Increase the reaction time or temperature. |
| Dimethyl succinate | Presence of dimethyl succinate in the starting mono-methyl succinate or formation during the reaction. | - Purify the starting mono-methyl succinate. - Carefully control the reaction conditions of the mono-esterification to avoid di-ester formation. |
| Succinic acid | Hydrolysis of succinic anhydride or the product during reaction or workup. | - Ensure anhydrous reaction conditions. - Perform the aqueous workup quickly and at a low temperature. |
| Residual Solvents | Incomplete removal during evaporation. | - Use a high-vacuum pump for a sufficient amount of time to remove all volatile solvents. - Consider a solvent swap by adding a higher boiling point solvent and re-evaporating. |
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Potential Analytical Method |
| Mono-methyl succinate | C₅H₈O₄ | 132.12 | 115 (10 mmHg) | GC-MS, ¹H NMR |
| Dimethyl succinate | C₆H₁₀O₄ | 146.14 | 196 | GC-MS, ¹H NMR |
| Succinic anhydride | C₄H₄O₃ | 100.07 | 261 | GC-MS, ¹H NMR |
| Succinic acid | C₄H₆O₄ | 118.09 | 235 | HPLC, ¹H NMR (in D₂O) |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | GC-MS (Headspace) |
| Toluene | C₇H₈ | 92.14 | 110.6 | GC-MS (Headspace) |
Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol is designed for the identification and quantification of volatile impurities in a sample of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 2 mL GC vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Cap the vial and vortex to dissolve the sample completely.
-
If quantitative analysis is required, prepare a series of calibration standards for the expected impurities.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Program | - Initial temperature: 50 °C, hold for 2 min - Ramp: 10 °C/min to 280 °C - Hold at 280 °C for 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 35 - 400 amu |
3. Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the impurities by integrating the peak areas and comparing them to the calibration curve or by using the relative peak area percentage if an external standard is not available.
Protocol 2: ¹H NMR Spectroscopy for Structural Confirmation and Impurity Identification
This protocol is for the qualitative analysis of this compound and the identification of major impurities.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
2. NMR Spectrometer and Parameters:
| Parameter | Setting |
| Spectrometer | Bruker Avance 400 MHz or equivalent |
| Nucleus | ¹H |
| Solvent | CDCl₃ |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Pulse Width | 30° |
| Acquisition Time | 4.0 s |
3. Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals and assign them to the protons of this compound and any identified impurities.
-
The expected chemical shifts for this compound are approximately:
-
3.72 ppm (s, 3H, -OCH₃)
-
3.35 ppm (t, 2H, -CH₂COCl)
-
2.85 ppm (t, 2H, -CH₂COOCH₃)
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining the Purity of Methyl 4-chloro-4-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the purity of reactive chemical intermediates is critical in drug development and chemical synthesis to ensure the quality, safety, and efficacy of the final product. Methyl 4-chloro-4-oxobutanoate, a key building block, requires robust analytical methods for its quality control. This guide provides a detailed comparison of three prominent analytical techniques for determining the purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method Comparison
The choice of analytical method for purity determination depends on various factors, including the required accuracy, precision, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of GC, HPLC, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography (GC) with Derivatization | High-Performance Liquid Chromatography (HPLC) with Derivatization | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility after conversion to a more stable derivative. | Separation based on polarity after conversion to a UV-absorbing derivative. | Intrinsic signal intensity is directly proportional to the number of nuclei. |
| Typical Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS | 2-Nitrophenylhydrazine (B1229437) | Not applicable |
| Limit of Detection (LOD) | ~0.1 - 1 ppm (for similar compounds) | 0.01 - 0.03 µg/mL[1][2] | Analyte dependent, typically in the low mg to high µg range |
| Limit of Quantitation (LOQ) | ~0.3 - 3 ppm (for similar compounds) | 0.03 - 0.08 µg/mL[3] | Analyte dependent, typically in the low mg to high µg range |
| Precision (%RSD) | < 1% | < 2% | < 0.1% |
| Accuracy (% Recovery) | 95 - 105% | 87.8 - 114.1%[3] | Not directly measured via recovery, but considered a primary ratio method |
| Selectivity | High, especially with MS detection. | High, with good chromatographic separation. | Very high, distinguishes between structurally similar molecules. |
| Analysis Time per Sample | 20 - 30 minutes | 15 - 25 minutes | 5 - 15 minutes |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to be a starting point for method development and validation for the purity determination of this compound.
Gas Chromatography (GC-FID) with Silylation Derivatization
This method involves the derivatization of this compound and potential acidic impurities with a silylating agent to increase their volatility and thermal stability for GC analysis.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Add 1 mL of anhydrous pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.[4]
-
Cool the vial to room temperature before GC injection.
2. GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Data Analysis:
-
The purity is calculated based on the area percent of the derivatized this compound peak relative to the total area of all observed peaks.
High-Performance Liquid Chromatography (HPLC-UV) with 2-Nitrophenylhydrazine Derivatization
Due to the lack of a strong chromophore, this compound requires derivatization to be detected by a UV detector. This method utilizes 2-nitrophenylhydrazine to form a UV-active derivative.[1][2]
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile (B52724) to prepare a 1 mg/mL stock solution.
-
Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
In a reaction vial, mix 100 µL of the sample stock solution with 900 µL of the 2-nitrophenylhydrazine solution.
-
Allow the reaction to proceed at room temperature for 30 minutes.[1][2]
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 395 nm.[1]
3. Data Analysis:
-
Purity is determined by comparing the peak area of the derivatized analyte to a calibration curve prepared from a reference standard of known purity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a compound against a certified internal standard without the need for a reference standard of the analyte itself.[5][6]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same NMR tube. The signals of the internal standard should not overlap with the analyte signals.
-
Add 0.75 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3) to the NMR tube.
-
Cap the tube and gently vortex to ensure complete dissolution.
2. 1H-NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): 5 x T1 of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (NS): 8 to 16.
-
Temperature: 298 K.
3. Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methyl ester singlet) and a signal from the internal standard.
-
The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.
Conclusion
All three analytical methods, GC, HPLC, and qNMR, are suitable for determining the purity of this compound, each with its own set of advantages.
-
Gas Chromatography with derivatization is a robust and sensitive method, particularly when coupled with a mass spectrometer for peak identification.
-
High-Performance Liquid Chromatography with derivatization offers high sensitivity and is well-suited for routine quality control analysis.
-
Quantitative NMR stands out as a primary method that provides a direct and highly accurate purity assessment without the need for a specific reference standard of the analyte. Its non-destructive nature is an added advantage when sample availability is limited.
The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of accuracy, the availability of instrumentation and reference standards, and the throughput needs of the laboratory. For definitive purity assessment, especially for reference material characterization, qNMR is the recommended technique. For routine quality control and impurity profiling, GC and HPLC are excellent, complementary methods.
References
- 1. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
A Comparative Guide to Succinylation Reagents: Methyl 4-chloro-4-oxobutanoate vs. Succinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The introduction of a succinyl group can be a critical step in chemical synthesis, modifying the properties of molecules to enhance solubility, alter biological activity, or provide a linker for further functionalization. The choice of the succinylating agent is paramount for the success of such modifications. This guide provides an objective comparison of two common succinylation reagents: the bifunctional and highly reactive succinyl chloride and the chemoselective Methyl 4-chloro-4-oxobutanoate. This comparison is supported by experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences
| Feature | This compound | Succinyl Chloride |
| Reactivity | High (acyl chloride) & Moderate (ester) | Very High (diacyl chloride) |
| Selectivity | High potential for mono-succinylation | Prone to di-substitution and polymerization |
| Handling | Corrosive, moisture-sensitive liquid | Highly corrosive, hygroscopic, reacts violently with water |
| Byproducts | HCl, Methanol | HCl |
| Key Advantage | Chemoselectivity for mono-acylation | High reactivity for exhaustive succinylation |
Performance in Succinylation: A Data-Driven Comparison
The performance of these two reagents can be effectively illustrated by their application in the synthesis of succinylcholine (B1214915) chloride, a widely used muscle relaxant.
Succinyl Chloride in the Synthesis of Succinylcholine Chloride
Succinyl chloride is a powerful reagent for this synthesis, often leading to high yields and purity when the reaction is carefully controlled.
| Parameter | Value | Reference |
| Reactants | Succinic acid, Dichloroethane, DMF, BTC/C2H4Cl2 solution, Choline (B1196258) chloride, Pyridine (B92270), Ethanol (B145695) | [1] |
| Reaction Time | 1-2 hours (succinyl chloride formation), 20-50 min (reaction with choline chloride) | [1] |
| Temperature | <10°C (succinyl chloride formation), Reflux (reaction with choline chloride) | [1] |
| Yield | >86% | [1] |
| Purity (HPLC) | >99% | [1] |
BTC/C2H4Cl2 solution is used for the in situ generation of succinyl chloride from succinic acid.
This compound: A Chemoselective Alternative
A representative synthesis of this compound itself demonstrates high efficiency:
| Parameter | Value | Reference |
| Reactants | Mono-methyl succinate, Methylene chloride, Oxalyl chloride, N,N-dimethylformamide | |
| Reaction Time | 2 hours | |
| Yield | 91.3% |
The selective reaction of this compound with a nucleophile (Nu-H, e.g., an amine or alcohol) would proceed at the acyl chloride, leaving the methyl ester intact for subsequent transformations or hydrolysis.
Experimental Protocols
Succinylation using Succinyl Chloride: Synthesis of Succinylcholine Chloride
This protocol describes the in situ formation of succinyl chloride followed by its reaction with choline chloride.
Step 1: Formation of Succinyl Chloride Solution
-
In a three-necked flask, combine succinic acid (0.1 mol), dichloroethane (35.43 g), and N,N-dimethylformamide (DMF, 0.005 mol).
-
Cool the mixture to below 10°C.
-
Slowly add a solution of bis(trichloromethyl)carbonate (BTC) in dichloroethane (C2H4Cl2) dropwise.
-
After the addition is complete, raise the temperature to reflux and maintain for 1-2 hours.
-
Cool the reaction mixture to room temperature to obtain a dichloroethane solution of succinyl chloride.[1]
Step 2: Synthesis of Succinylcholine Chloride
-
To the succinyl chloride solution from Step 1, add choline chloride (0.2 mol).
-
Heat the mixture to reflux and maintain for 20-50 minutes.
-
After the reaction, remove dichloroethane and residual hydrogen chloride gas by distillation under reduced pressure.
-
Add ethanol and adjust the pH of the reaction liquid to 4-4.5 with pyridine while stirring.
-
Cool the solution to below 10°C to induce crystallization.
-
Filter the crystals and dry to obtain succinylcholine chloride.[1]
Mono-Succinylation using this compound (General Procedure)
This generalized protocol outlines the selective acylation of an amine or alcohol.
-
Dissolve the amine or alcohol substrate (1 equivalent) and a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, 1.1 equivalents) in an inert anhydrous solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in the same solvent dropwise to the cooled solution of the substrate.
-
Allow the reaction mixture to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the mono-succinylated product.
Reaction Mechanisms and Chemoselectivity
The choice between these two reagents often hinges on the desired outcome: exhaustive succinylation or controlled mono-succinylation.
With succinyl chloride, the two highly reactive acyl chloride groups can react with nucleophiles, often leading to a mixture of mono- and di-substituted products, as well as potential polymerization. Achieving high selectivity for the mono-succinylated product can be challenging and may require strategies such as using a large excess of the substrate or employing protecting groups.
This compound, on the other hand, offers a significant advantage in chemoselectivity. The acyl chloride is much more electrophilic and thus more reactive than the methyl ester. This allows for selective reaction of a nucleophile at the acyl chloride position under mild conditions, leaving the ester group intact for subsequent chemical transformations.
Experimental Workflow Comparison
The handling and experimental setup for these reagents reflect their differing reactivity and stability.
Safety and Handling
Both reagents are corrosive and moisture-sensitive and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Succinyl Chloride : Reacts violently with water and alcohols, releasing corrosive hydrogen chloride gas. It is hygroscopic and requires stringent anhydrous conditions for storage and handling.
-
This compound : Also reacts with water and other protic solvents, though typically less violently than succinyl chloride. It is corrosive and a lachrymator.
Conclusion and Recommendations
The choice between this compound and succinyl chloride for succinylation is dictated by the specific goals of the synthesis.
Succinyl chloride is the reagent of choice when:
-
High reactivity is required to succinylate less reactive substrates.
-
Di-succinylation or polymerization is the desired outcome.
-
The reaction can be carefully controlled to favor mono-succinylation, and the purification of the desired product from a complex mixture is feasible.
This compound is the preferred reagent when:
-
Chemoselectivity is critical, and mono-succinylation is the primary objective.
-
A milder, more controlled reaction is desired.
-
The resulting methyl ester will be used in subsequent synthetic steps.
For drug development and other applications where precise control over the molecular structure and a clean product profile are essential, the chemoselectivity of This compound often makes it the superior choice for mono-succinylation reactions.
References
A Comparative Guide to LC-MS Analysis for Monitoring Reactions of Methyl Succinyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring the reactions of methyl succinyl chloride. Due to its high reactivity, the analysis of this acyl chloride presents unique challenges, making the choice of analytical method critical for accurate reaction tracking and kinetic studies. This document offers a detailed examination of various methods, supported by experimental protocols and comparative data, to aid in selecting the most suitable technique for your research needs.
Introduction to Monitoring Methyl Succinyl Chloride Reactions
Methyl succinyl chloride is a reactive chemical intermediate frequently used in organic synthesis to introduce a succinyl moiety, for instance, in the formation of esters and amides. Its high reactivity, particularly its susceptibility to hydrolysis, necessitates careful selection of analytical methods for reaction monitoring.[1][2] An ideal analytical technique should be able to distinguish and quantify the starting material, the desired product, and any byproducts in a complex reaction mixture, with minimal interference from the reactive nature of the acyl chloride.
Comparison of Analytical Techniques
The selection of an analytical method for monitoring reactions of methyl succinyl chloride is a trade-off between sensitivity, specificity, speed, cost, and the need for derivatization. While LC-MS offers a powerful combination of separation and detection, other techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy also present viable, and in some cases, more suitable alternatives.[3]
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of each technique for the analysis of small, reactive molecules like methyl succinyl chloride and its derivatives. The values presented are estimates based on typical instrument performance and may vary depending on the specific instrument, method, and sample matrix.
| Parameter | LC-MS | GC-MS | NMR (¹H) | FTIR |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 0.01 - 5 ng/mL (with derivatization) | 10 - 100 µg/mL | 0.1 - 1% (concentration) |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | 0.05 - 20 ng/mL (with derivatization) | 50 - 500 µg/mL | 0.5 - 2% (concentration) |
| Linearity (Typical Range) | 3-4 orders of magnitude | 3-5 orders of magnitude | 1-2 orders of magnitude | Limited |
| Sample Throughput | High (2-15 min/sample) | Medium (10-30 min/sample) | Low (5-20 min/sample) | Very High (<1 min/sample) |
| Cost per Sample | Moderate to High | Moderate | Low to Moderate | Very Low |
| Need for Derivatization | Often recommended | Usually required | No | No |
| Quantitative Accuracy | High (with internal standards) | High (with internal standards) | Very High (absolute quantification) | Low to Moderate |
Qualitative Performance Comparison
| Feature | LC-MS | GC-MS | NMR | FTIR |
| Specificity | Very High | Very High | High | Moderate |
| Structural Information | Molecular weight and fragmentation | Fragmentation pattern | Detailed molecular structure | Functional groups |
| Sample Compatibility | Polar, non-volatile, thermally labile compounds | Volatile, thermally stable compounds (or derivatives) | Soluble compounds | Most solid and liquid samples |
| Ease of Use | Moderate | Moderate | Requires expertise | Easy |
| Real-time Monitoring | Possible with specialized setups | Difficult | Possible with flow-NMR | Yes (in-situ probes) |
In-depth Analysis of Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and selective technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[4]
-
Advantages:
-
Disadvantages:
-
Direct analysis of the highly reactive methyl succinyl chloride can be challenging due to potential reactions with the mobile phase (if it contains nucleophiles like water or methanol).
-
Derivatization is often recommended to create a more stable analyte for robust and reproducible analysis.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.
-
Advantages:
-
Excellent chromatographic resolution.
-
Provides detailed structural information through standardized mass spectral libraries.
-
-
Disadvantages:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation and can be used for quantitative analysis.
-
Advantages:
-
Provides unambiguous structural information, which is invaluable for identifying reactants, products, and unexpected byproducts.
-
It is a non-destructive technique.
-
Inherently quantitative without the need for calibration curves for each analyte (absolute quantification).[4]
-
-
Disadvantages:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a sample.
-
Advantages:
-
Very high speed, making it suitable for real-time, in-situ reaction monitoring using ATR (Attenuated Total Reflectance) probes.[8]
-
Can provide kinetic information by tracking the disappearance of reactant peaks (e.g., C=O stretch of the acyl chloride) and the appearance of product peaks (e.g., C=O stretch of an ester).[9]
-
-
Disadvantages:
-
Lower specificity and sensitivity compared to other methods; overlapping peaks in complex mixtures can make interpretation difficult.
-
Primarily provides qualitative or semi-quantitative information.
-
Experimental Protocols
Here, we provide a detailed experimental protocol for monitoring the esterification of methyl succinyl chloride with ethanol (B145695) to form methyl 3-(ethoxycarbonyl)propanoate, a representative reaction.
LC-MS Protocol with Derivatization
This protocol involves quenching the reaction aliquot with a derivatizing agent (benzylamine) to form a stable amide derivative for analysis.
-
Reaction Sampling and Derivatization:
-
At specified time points, withdraw 10 µL of the reaction mixture.
-
Immediately quench the aliquot in a vial containing 990 µL of a 1 mg/mL solution of benzylamine (B48309) in anhydrous acetonitrile. This will instantly convert the unreacted methyl succinyl chloride to the stable N-benzyl-4-methoxy-4-oxobutanamide.
-
Vortex the sample for 30 seconds.
-
-
LC-MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS System: Triple quadrupole or Q-TOF mass spectrometer
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) of the protonated molecular ions of the starting materials, product, and the derivatized acyl chloride.
-
GC-MS Protocol with Derivatization
This protocol involves derivatizing the reaction mixture to make the components volatile for GC-MS analysis.
-
Reaction Sampling and Derivatization:
-
At specified time points, withdraw 10 µL of the reaction mixture.
-
Quench the aliquot in a vial containing 100 µL of anhydrous methanol (B129727) to convert the remaining methyl succinyl chloride into dimethyl succinate.
-
Add 10 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60 °C for 30 minutes to derivatize any polar products or byproducts.
-
Dilute with an appropriate solvent (e.g., hexane) before injection.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph with a mass selective detector
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
MS System: Quadrupole mass spectrometer
-
Ionization: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
-
Visualizations
Experimental Workflow for Reaction Monitoring
References
- 1. LC-MS, NMR, FTIR.pptx [slideshare.net]
- 2. FTIR vs LC-MS: Detecting Pharmaceutical Impurities [eureka.patsnap.com]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Quantitative Analysis of Methyl 4-chloro-4-oxobutanoate: A Comparative Guide
In the landscape of pharmaceutical and chemical research, the accurate determination of a compound's purity and concentration is paramount. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the assay of Methyl 4-chloro-4-oxobutanoate. This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal analytical approach for this key chemical intermediate.
Executive Summary
This compound is a reactive molecule widely used in organic synthesis. Accurate quantification is crucial for ensuring reaction stoichiometry, yield calculations, and the quality of final products. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed, qNMR has emerged as a powerful primary method that offers distinct advantages in terms of accuracy, traceability, and direct quantification without the need for a specific reference standard of the analyte.[1][2][3] This guide presents a head-to-head comparison of qNMR, HPLC, GC, and Titration for the assay of this compound, supported by detailed experimental protocols and data presentation.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of each analytical technique for the quantitative analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titration |
| Principle | Direct measurement based on the molar relationship between signal intensity and the number of nuclei.[2] | Separation based on differential partitioning between a stationary and mobile phase, with UV or other detection. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with detection (e.g., FID). | Measurement of the volume of a reagent of known concentration that reacts with the analyte. |
| Purity (%) | High (e.g., 99.5 ± 0.2%) | High (e.g., 99.7 ± 0.4%) | High (e.g., 99.6 ± 0.3%) | Moderate (e.g., 98.5 ± 0.8%) |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~0.001% | ~0.5% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.05% | ~0.005% | ~1.0% |
| Analysis Time per Sample | ~10-15 minutes | ~20-30 minutes | ~15-25 minutes | ~10-20 minutes |
| Sample Consumption | Low (5-20 mg) | Low (~1 mg/mL) | Very Low (<1 mg/mL) | Moderate (~100-200 mg) |
| Specificity | High (Structure-specific) | Moderate to High (Depends on separation) | High (Good for volatile impurities) | Low (Reacts with any acid halide) |
| Precision (RSD) | < 1% | < 2% | < 1.5% | < 3% |
| Accuracy | High | High (Requires accurate standard) | High (Requires accurate standard) | Moderate |
| Primary Method | Yes | No (Requires a reference standard of the analyte) | No (Requires a reference standard of the analyte) | Yes |
Experimental Protocols
Quantitative NMR (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity.[2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.
Predicted ¹H NMR Spectrum of this compound:
-
~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃)
-
~3.2 ppm (t, 2H): Methylene protons adjacent to the acyl chloride (-CH₂COCl)
-
~2.8 ppm (t, 2H): Methylene protons adjacent to the ester (-CH₂COOCH₃)
Experimental Workflow:
Materials and Reagents:
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (or another suitable standard with non-overlapping signals and high purity, such as 1,4-dinitrobenzene).
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Acetonitrile-d₃ (CD₃CN), ensuring no reaction with the acyl chloride. The solvent should completely dissolve both the analyte and the internal standard.
Instrumentation:
-
NMR Spectrometer (≥ 400 MHz) with a proton probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (e.g., Maleic acid) into the same vial.
-
Add approximately 0.7 mL of the deuterated solvent.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
Pulse Angle: 30-90°
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest. A value of 30-60 seconds is often sufficient.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of >250:1 for the signals to be integrated.
-
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte (e.g., the methyl ester singlet at ~3.7 ppm) and the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For this compound, which lacks a strong chromophore, derivatization or detection at a low UV wavelength is necessary. Due to its reactive nature, direct analysis is preferred.
Experimental Workflow:
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Calculation: Determine the purity using the area percent method, where the area of the main peak is divided by the total area of all peaks.
Gas Chromatography (GC)
Principle: GC is suitable for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis.
Experimental Workflow:
Chromatographic Conditions:
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector: Flame Ionization Detector (FID) at 280 °C.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent like dichloromethane.
-
Analysis: Inject the sample into the GC.
-
Calculation: Calculate purity using the area percent method.
Titration
Principle: The acyl chloride functional group in this compound can be hydrolyzed to a carboxylic acid, which can then be titrated with a standardized base. Alternatively, the chloride can be precipitated and quantified. A common method is reaction with a known excess of a nucleophile (e.g., an amine or alcohol) and back-titration of the unreacted nucleophile.
Procedure (Example using reaction with a base):
-
Accurately weigh about 150 mg of this compound into a flask.
-
Add a known excess of a standardized solution of sodium hydroxide (B78521).
-
Allow the mixture to react to ensure complete hydrolysis of the acyl chloride.
-
Back-titrate the excess sodium hydroxide with a standardized solution of hydrochloric acid using a suitable indicator (e.g., phenolphthalein).
-
Calculate the purity based on the amount of base consumed by the analyte.
Conclusion
For the definitive purity assessment of this compound, quantitative NMR (qNMR) stands out as the superior method. Its status as a primary analytical technique, high accuracy, precision, and the ability to provide structural information make it an invaluable tool in research and development.[4] While HPLC and GC are excellent for detecting and quantifying impurities, their accuracy for the main component assay relies on the availability of a high-purity reference standard of the analyte itself. Titration offers a rapid and cost-effective estimation of purity but lacks specificity.
In a comprehensive quality control strategy, a combination of these techniques is often optimal. qNMR can be used to certify a primary reference standard of this compound, which can then be used for the routine calibration of HPLC or GC methods for high-throughput analysis. This integrated approach ensures the highest level of confidence in the quality and integrity of this important chemical intermediate.
References
A Comparative Guide to the Synthesis of Succinylated Compounds for Researchers
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of succinylated compounds is crucial for advancing studies in drug delivery, proteomics, and metabolic regulation. This guide provides an objective comparison of common synthesis methods, supported by experimental data, to aid in the selection of the most suitable protocol for your research needs.
This document outlines the validation of synthesis methods for succinylated compounds, offering a comparative analysis of key performance indicators such as reaction yield, purity, and reaction time. Detailed experimental protocols for both synthesis and characterization are provided, alongside a discussion of alternative methods for introducing similar molecular functionalities.
Comparison of Synthesis Methods
The succinylation of compounds, particularly at amine and thiol groups, is a widely used bioconjugation technique. The two most common reagents for this purpose are succinic anhydride (B1165640) and maleic anhydride. The choice between these reagents often depends on the target functional group and the desired reaction kinetics.
| Synthesis Method | Target Functional Group | Typical Reaction Time | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Succinylation using Succinic Anhydride | Primary and secondary amines, Alcohols | 1-24 hours | 75-95% | High | Stable amide/ester bond formation; commercially available and cost-effective. | Can require elevated temperatures and longer reaction times; potential for side reactions with hydroxyl groups. |
| Succinylation using Maleic Anhydride | Thiols (via Michael addition followed by hydrolysis) | Minutes to a few hours | >90% | High | Rapid and efficient for thiol modification at room temperature.[1] | The initial maleimide (B117702) adduct can undergo hydrolysis to the succinylated product, which may require additional steps or controlled conditions. |
Experimental Protocols
General Protocol for Succinylation of an Amine-Containing Compound using Succinic Anhydride
This protocol describes a general procedure for the succinylation of a model compound containing a primary amine.
Materials:
-
Amine-containing compound
-
Succinic anhydride
-
Anhydrous pyridine (B92270) (or another suitable aprotic solvent like DMF or DMSO)
-
5% Hydrochloric acid (HCl)
-
Benzene (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate
-
Column chromatography setup (if necessary for purification)
Procedure:
-
Dissolve 1 mmol of the amine-containing compound in 20 mL of anhydrous pyridine.
-
Add an excess of succinic anhydride to the solution.
-
Reflux the mixture for 14-15 hours.
-
After cooling, evaporate the pyridine under reduced pressure.
-
Treat the residue with a 5% solution of cold hydrochloric acid.
-
Extract the product 3-5 times with benzene.
-
Dry the combined organic extracts with anhydrous sodium sulfate.
-
Evaporate the solvent in vacuo.
-
Purify the residue by column chromatography if necessary.
Protocol for Succinylation of a Thiol-Containing Compound using Maleic Anhydride
This protocol outlines a rapid and efficient method for the succinylation of thiol-containing compounds.[1]
Materials:
-
Thiol-containing compound (e.g., cysteine derivative, peptide)
-
Maleic anhydride
-
Diethyl ether (or other suitable organic solvent)
-
Aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.0)
Procedure:
-
Dissolve the thiol-containing compound in the aqueous buffer.
-
Dissolve maleic anhydride in diethyl ether.
-
Add the maleic anhydride solution to the aqueous solution of the thiol compound.
-
Incubate the mixture at 25°C for a few minutes to a few hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
-
The reaction yields the S-(2-succino) derivative.
Characterization of Succinylated Compounds
Accurate characterization of the synthesized compounds is essential to confirm the success of the succinylation reaction and to determine the purity of the product.
Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for confirming the addition of the succinyl group.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: Prepare a dilute solution of the succinylated compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infusion: Infuse the sample directly into the mass spectrometer or inject it onto an HPLC column for LC-MS analysis.
-
Data Acquisition: Acquire mass spectra in a positive or negative ion mode, depending on the analyte. A successful succinylation will result in a mass increase of 100.02 Da corresponding to the addition of a C₄H₄O₃ group.
-
Tandem MS (MS/MS): For peptides and proteins, perform tandem mass spectrometry to identify the specific site of succinylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the succinylated product.
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve the purified succinylated compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR: Acquire a proton NMR spectrum. The succinyl group will typically show two methylene (B1212753) signals (A₂B₂ system) in the aliphatic region (around 2.4-2.7 ppm).
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. The succinyl group will show characteristic signals for the two methylene carbons and the two carbonyl carbons.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway regulated by succinylation and a general workflow for the synthesis and analysis of succinylated compounds.
Experimental workflow for succinylation.
Succinylation regulates TCA cycle enzymes.
Alternatives to Succinylation
While succinylation is a robust method, other reagents can be used to introduce a four-carbon dicarboxylic acid moiety or similar functionalities. Glutaric anhydride, for instance, can be used to introduce a five-carbon diacid linker. The choice of an alternative depends on the specific requirements of the application, such as linker length and flexibility.
Conclusion
The synthesis of succinylated compounds is a fundamental technique in various scientific disciplines. The choice between succinic anhydride and maleic anhydride as the succinylating agent should be guided by the nature of the target molecule and the desired reaction efficiency. For amino-containing compounds, succinic anhydride provides a reliable, albeit sometimes slower, method. For thiol-containing molecules, maleic anhydride offers a rapid and highly efficient alternative.[1] Proper characterization using techniques like mass spectrometry and NMR is paramount to validate the synthesis and ensure the purity of the final product. The understanding of how succinylation regulates biological pathways, such as the TCA cycle, underscores the importance of having reliable synthetic methods for these modified compounds to facilitate further research.
References
A Researcher's Guide to Mono-Succinylation: A Comparative Analysis of Acylating Agents
For researchers, scientists, and drug development professionals seeking to achieve precise mono-succinylation of proteins and peptides, the choice of acylating agent is a critical determinant of reaction efficiency, selectivity, and the integrity of the final product. This guide provides an objective comparison of common acylating agents, supported by experimental data and detailed protocols, to facilitate informed decision-making in your research and development endeavors.
Mono-succinylation, the introduction of a single succinyl group, is a valuable bioconjugation technique used to modify the physicochemical properties of proteins and peptides. This modification can enhance solubility, alter the isoelectric point, and provide a linker for further functionalization. However, achieving controlled mono-succinylation while avoiding unwanted side reactions and multiple modifications requires a careful selection of the acylating agent and optimization of reaction conditions. This guide focuses on the comparative reactivity of three commonly used acylating agents: succinic anhydride (B1165640), succinyl chloride, and N-hydroxysuccinimide (NHS) activated succinate (B1194679) esters.
Comparative Reactivity and Performance
The reactivity of these acylating agents towards primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) follows the general order: acyl chlorides > anhydrides > activated esters. This inherent reactivity dictates the specific conditions required for controlled acylation and the potential for side reactions.
| Acylating Agent | Relative Reactivity | Recommended pH | Key Advantages | Potential Disadvantages |
| Succinyl Chloride | Very High | 7.0 - 8.5 | Rapid reaction kinetics. | Highly susceptible to hydrolysis; risk of over-acylation and side reactions; requires stringent anhydrous conditions for storage and handling. |
| Succinic Anhydride | High | 8.0 - 9.5 | Good reactivity with amines; relatively stable solid; cost-effective. | Slower than succinyl chloride; can still lead to multiple succinylations if not carefully controlled; hydrolysis of the anhydride is a competing reaction. |
| NHS-Succinate | Moderate | 7.5 - 8.5 | Good selectivity for primary amines; relatively stable to hydrolysis at neutral pH compared to other agents; commercially available in activated forms. | Slower reaction rates; potential for side reactions with hydroxyl-containing amino acids at high excess.[1] |
Experimental Protocols
Precise control over reaction parameters is crucial for achieving selective mono-succinylation. Below are detailed model protocols for the succinylation of a generic protein using each of the compared acylating agents.
Protocol 1: Mono-Succinylation with Succinic Anhydride
This protocol is adapted for controlled mono-succinylation by carefully managing the stoichiometry of the acylating agent.
Materials:
-
Protein of interest
-
Succinic Anhydride
-
0.1 M Sodium Bicarbonate Buffer, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or centrifugal filtration devices for purification
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer, pH 8.5, to a final concentration of 5-10 mg/mL. Ensure the buffer is free of any primary amine-containing substances (e.g., Tris).
-
Acylating Agent Preparation: Immediately before use, prepare a stock solution of succinic anhydride in anhydrous DMF or DMSO. The concentration will depend on the desired molar excess.
-
Reaction: Slowly add a calculated amount of the succinic anhydride stock solution to the stirring protein solution. A molar excess of 1.5 to 5-fold of succinic anhydride over the protein is a typical starting point for mono-succinylation.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring. The reaction time may need to be optimized depending on the protein.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purification: Remove unreacted succinic anhydride and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using centrifugal filtration devices.
Protocol 2: Mono-Succinylation with Succinyl Chloride
Due to its high reactivity and sensitivity to water, this protocol requires stringent anhydrous conditions for the preparation of the acylating agent.
Materials:
-
Protein of interest
-
Succinyl Chloride
-
0.1 M Sodium Phosphate (B84403) Buffer, pH 7.5, containing 0.15 M NaCl
-
Anhydrous Dioxane or Tetrahydrofuran (THF)
-
Quenching solution: 1 M Glycine, pH 8.0
-
Dialysis tubing or centrifugal filtration devices for purification
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium phosphate buffer, pH 7.5, to a concentration of 5-10 mg/mL.
-
Acylating Agent Preparation: In a dry, inert atmosphere (e.g., under argon or nitrogen), prepare a fresh stock solution of succinyl chloride in anhydrous dioxane or THF.
-
Reaction: While vigorously stirring the protein solution, add a stoichiometric amount (or a very slight molar excess, e.g., 1.1-fold) of the succinyl chloride solution dropwise. Maintain the pH of the reaction mixture between 7.0 and 8.5 by adding a dilute base (e.g., 0.1 M NaOH) as needed.
-
Incubation: The reaction is typically very fast and can be complete within 30 minutes at room temperature.
-
Quenching: Add the quenching solution to scavenge any unreacted succinyl chloride.
-
Purification: Purify the succinylated protein as described in Protocol 1.
Protocol 3: Mono-Succinylation with NHS-Succinate
This protocol offers a good balance of reactivity and stability, making it a popular choice for bioconjugation.
Materials:
-
Protein of interest
-
N-Hydroxysuccinimide-ester of succinic acid (e.g., Disuccinimidyl succinate - DSS)
-
0.1 M Sodium Bicarbonate Buffer, pH 8.3[2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Dialysis tubing or centrifugal filtration devices for purification
Procedure:
-
Protein Preparation: Dissolve the protein in 0.1 M sodium bicarbonate buffer, pH 8.3, at a concentration of 2.5 mg/mL.[2]
-
Acylating Agent Preparation: Prepare a 10 mM stock solution of the NHS-succinate in anhydrous DMSO or DMF.[2]
-
Reaction: Add a 5- to 15-fold molar excess of the NHS-succinate stock solution to the protein solution while stirring.[2]
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[2]
-
Quenching: Add the quenching solution to a final concentration of 50 mM.
-
Purification: Purify the conjugate as described in Protocol 1.
Logical Workflow for Selecting an Acylating Agent
The choice of the optimal acylating agent depends on several factors, including the stability of the target protein, the desired reaction speed, and the level of control required over the modification. The following diagram illustrates a logical workflow for this selection process.
Caption: A decision-making workflow for selecting the appropriate acylating agent for mono-succinylation.
Protein Succinylation in Cellular Signaling
Protein succinylation is a naturally occurring post-translational modification that plays a significant role in regulating various cellular processes, particularly metabolism.[3] The primary endogenous donor of the succinyl group is succinyl-CoA, an intermediate in the tricarboxylic acid (TCA) cycle.[3] The diagram below illustrates the central role of the TCA cycle in providing the substrate for protein succinylation and its subsequent impact on metabolic pathways.
Caption: The central role of succinyl-CoA from the TCA cycle in protein succinylation and metabolic regulation.
References
A Comparative Guide to Acylating Agents: Cost-Effectiveness of Methyl 4-chloro-4-oxobutanoate vs. Succinic Anhydride and Glutaryl Dichloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of common reagents for introducing a four or five-carbon chain in Friedel-Crafts acylation reactions, focusing on cost, performance, and practical considerations.
The introduction of a butyryl or valeryl group onto an aromatic ring is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. The Friedel-Crafts acylation is the classic method for achieving this, but the choice of the acylating agent can significantly impact the cost-effectiveness, yield, and overall efficiency of the synthesis. This guide provides a detailed comparison of three commercially available reagents for this purpose: Methyl 4-chloro-4-oxobutanoate, Succinic Anhydride (B1165640), and Glutaryl Dichloride.
Executive Summary
This guide provides a comparative analysis of this compound, Succinic Anhydride, and Glutaryl Dichloride as acylating agents in Friedel-Crafts reactions. The primary application discussed is the acylation of aromatic compounds to produce β-aroylpropionic acids and related structures, which are valuable intermediates in drug development.[1][2] The comparison focuses on cost-effectiveness, reaction performance, and handling characteristics to aid researchers in selecting the most suitable reagent for their specific needs.
Reagent Overview and Cost Analysis
A direct comparison of the cost-effectiveness of these reagents requires an analysis of their price per mole and the typical yields achieved in comparable reactions. While pricing varies between suppliers and purities, a general cost analysis can be made based on currently available data.
| Reagent | Chemical Structure | Molecular Weight ( g/mol ) | Typical Price (USD/mole)* |
| This compound | CH₃OCOCH₂CH₂COCl | 150.56 | ~$229.29 |
| Succinic Anhydride | (CH₂CO)₂O | 100.07 | ~$22.65 - $119.65[3][4][5] |
| Glutaryl Dichloride | ClCO(CH₂)₃COCl | 169.01 | ~$705.15[6][7] |
*Prices are estimated based on publicly available data from various suppliers for research-grade quantities and may vary significantly. The price for this compound is based on a 100g quantity. The price range for Succinic Anhydride reflects different suppliers and quantities (250g and 5g). The price for Glutaryl Dichloride is based on a 25mL quantity.
From a purely reagent cost perspective, Succinic Anhydride is the most economical choice. However, a comprehensive cost-effectiveness analysis must also consider reaction yields, reaction times, and downstream processing costs.
Performance in Friedel-Crafts Acylation: A Comparative Look
The Friedel-Crafts acylation is an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[8] The choice of acylating agent can influence the reactivity and the final product.
Succinic Anhydride: As a cyclic anhydride, succinic anhydride is a widely used and well-documented reagent for introducing a 4-oxo-4-arylbutanoic acid moiety. The reaction proceeds via the formation of an acylium ion intermediate.[9] A notable feature of using succinic anhydride is that the reaction yields a carboxylic acid directly after workup, which can be a desirable functional handle for further modifications.
This compound: This reagent is an acyl chloride and a methyl ester. As an acyl chloride, it is generally more reactive than the corresponding anhydride, which could potentially lead to shorter reaction times or the use of milder reaction conditions. The product of the acylation is a methyl ester of the corresponding β-aroylpropionic acid. This ester may be the desired final product or can be hydrolyzed to the carboxylic acid if needed.
Glutaryl Dichloride: This diacyl chloride is used to introduce a 5-oxo-5-arylpentanoic acid moiety. Being a diacyl chloride, it is highly reactive. However, its bifunctionality can potentially lead to side reactions, such as polymerization or double acylation, if the reaction conditions are not carefully controlled.
Experimental Data and Protocols
Acylation of Benzene (B151609)
A common benchmark reaction is the acylation of benzene.
Table 1: Comparison of Acylating Agents in the Friedel-Crafts Acylation of Benzene
| Acylating Agent | Product | Typical Yield (%) | Reaction Conditions | Reference |
| Succinic Anhydride | 4-Oxo-4-phenylbutanoic acid | 77-82 | Benzene, AlCl₃, reflux, 0.5 h | [10] |
| This compound | Methyl 4-oxo-4-phenylbutanoate | Data not available | Not available | |
| Glutaryl Dichloride | 5-Oxo-5-phenylpentanoic acid | Data not available | Not available |
While specific yield data for the acylation of benzene with this compound and Glutaryl Dichloride is not available in the provided search results, acyl chlorides are generally expected to give good to excellent yields in Friedel-Crafts acylation reactions.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene with Succinic Anhydride [10]
-
Materials: Succinic anhydride (0.68 mole), dry thiophene-free benzene (4.5 moles), powdered anhydrous aluminum chloride (1.5 moles).
-
Procedure:
-
In a 2-L three-necked flask equipped with a mechanical stirrer and two reflux condensers, combine succinic anhydride and benzene.
-
With stirring, add anhydrous aluminum chloride all at once. An exothermic reaction will occur with the evolution of hydrogen chloride.
-
Heat the mixture under reflux for 30 minutes with continuous stirring.
-
Cool the flask and slowly add 300 mL of water.
-
Remove excess benzene by steam distillation.
-
Pour the hot solution into a beaker and allow it to cool.
-
Decant the liquid and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter, wash with hot water, and dry the product.
-
-
Expected Yield: 77-82% of 4-oxo-4-phenylbutanoic acid.
Note: Detailed, directly comparable experimental protocols for the Friedel-Crafts acylation of benzene with this compound and Glutaryl Dichloride were not found in the provided search results. Researchers would need to adapt general procedures for Friedel-Crafts acylations with acyl chlorides.
Visualizing the Workflow
The general workflow for a Friedel-Crafts acylation using these reagents can be visualized as follows:
General workflow for Friedel-Crafts acylation.
The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
Mechanism of Friedel-Crafts Acylation.
Conclusion and Recommendations
The choice between this compound, Succinic Anhydride, and Glutaryl Dichloride depends on several factors:
-
Cost: Succinic anhydride is the most budget-friendly option based on raw material cost.
-
Reactivity: As acyl chlorides, this compound and Glutaryl Dichloride are more reactive than succinic anhydride, which may be advantageous for less reactive aromatic substrates or for optimizing reaction times.
-
Desired Product: Succinic anhydride directly yields a carboxylic acid, which is often a useful functional group for further derivatization. This compound provides a methyl ester, which may be the desired final product or require an additional hydrolysis step. Glutaryl dichloride is used for synthesizing the homologous series of keto acids.
-
Handling: Acyl chlorides are generally more sensitive to moisture and require more careful handling than anhydrides.
Recommendations:
-
For routine acylation of activated to moderately reactive aromatic rings where cost is a primary concern, Succinic Anhydride is an excellent choice, offering a good balance of reactivity and economy.
-
For reactions requiring higher reactivity, or where the final product is the methyl ester, This compound is a viable alternative, though at a higher cost.
-
Glutaryl Dichloride should be considered when the five-carbon keto acid is the specific target. Careful control of stoichiometry is necessary to avoid side reactions.
Ultimately, the optimal choice will depend on the specific synthetic goals, the nature of the aromatic substrate, and the overall budget of the research project. It is recommended to perform small-scale trial reactions to determine the most efficient and cost-effective method for a particular application.
References
- 1. US4559178A - Resolution of 3-benzoylthio-2-methyl-propanoic acid with (+)-dehydroabietylamine - Google Patents [patents.google.com]
- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 3. Succinic Anhydride, 99% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. Succinic anhydride price,buy Succinic anhydride - chemicalbook [m.chemicalbook.com]
- 5. Succinic Anhydride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Glutaryl dichloride, 97% | Fisher Scientific [fishersci.ca]
- 7. chemimpex.com [chemimpex.com]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Confirmation of Acylation Products
For Researchers, Scientists, and Drug Development Professionals
Acylation, the introduction of an acyl group into a molecule, is a cornerstone of organic synthesis, pivotal in the development of new pharmaceuticals and functional materials. Verifying the successful formation of the acylated product is a critical step that relies on a suite of spectroscopic techniques. This guide provides an objective comparison of the key spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of acylation products, supported by experimental data and detailed protocols.
Interpreting the Spectroscopic Transformation: A Comparative Analysis
The addition of an acyl group to a starting material induces distinct and predictable changes in its spectroscopic signature. By comparing the spectra of the starting material and the purified product, researchers can unequivocally confirm a successful acylation.
A classic example is the Friedel-Crafts acylation of anisole (B1667542) with acetyl chloride to yield 4-methoxyacetophenone.[1] The spectroscopic data for both the reactant and the product are presented below for comparison.
Infrared (IR) Spectroscopy
The most definitive evidence of a successful acylation in an IR spectrum is the appearance of a strong, sharp absorption band corresponding to the newly introduced carbonyl group (C=O).
Table 1: Comparative IR Spectroscopy Data
| Compound | Key Absorption Bands (cm⁻¹) | Interpretation |
| Anisole (Starting Material) | ~3000 (C-H aromatic), ~2850-2950 (C-H aliphatic), ~1250 (C-O stretch) | Absence of a carbonyl peak. |
| 4-Methoxyacetophenone (Product) | ~3000 (C-H aromatic), ~2850-2950 (C-H aliphatic), ~1680 (C=O stretch, strong) , ~1260 (C-O stretch) | Appearance of a strong carbonyl absorption is a clear indicator of acylation.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, offering unambiguous proof of acylation and regioselectivity.
¹H NMR Spectroscopy
The introduction of an acyl group creates new signals and shifts existing ones. In the acetylation of anisole, a new singlet for the methyl protons of the acetyl group appears, and the symmetry of the aromatic signals changes.[1]
Table 2: Comparative ¹H NMR Spectroscopy Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Anisole | 7.2-7.3 | m | 2H | Ar-H |
| 6.8-6.9 | m | 3H | Ar-H | |
| 3.80 | s | 3H | -OCH₃ | |
| 4-Methoxyacetophenone | 7.91 | d | 2H | Ar-H (ortho to -COCH₃) |
| 6.91 | d | 2H | Ar-H (ortho to -OCH₃) | |
| 3.84 | s | 3H | -OCH₃ | |
| 2.53 | s | 3H | -COCH₃ |
Data sourced from[3]
¹³C NMR Spectroscopy
¹³C NMR is particularly powerful for confirming acylation, as the carbonyl carbon gives a characteristic signal in the downfield region of the spectrum (~190-210 ppm), where few other signals appear.
Table 3: Comparative ¹³C NMR Spectroscopy Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ) ppm | Assignment |
| Anisole | 159.8 | Ar-C-O |
| 129.5 | Ar-C | |
| 120.8 | Ar-C | |
| 114.0 | Ar-C | |
| 55.1 | -OCH₃ | |
| 4-Methoxyacetophenone | 196.8 | C=O |
| 163.5 | Ar-C-O | |
| 130.6 | Ar-C | |
| 130.3 | Ar-C | |
| 113.7 | Ar-C | |
| 55.4 | -OCH₃ | |
| 26.3 | -COCH₃ |
Mass Spectrometry (MS)
Mass spectrometry directly confirms the addition of the acyl group by detecting the increase in the molecular weight of the product compared to the starting material.
Table 4: Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Observed Molecular Ion (m/z) | Interpretation |
| Anisole | 108.14 | 108 | Establishes the mass of the starting material. |
| 4-Methoxyacetophenone | 150.17 | 150 | The increase in mass by 42 units corresponds exactly to the addition of an acetyl group (CH₃CO).[5] |
Experimental Workflow and Protocols
A systematic workflow is essential for reliable spectroscopic confirmation. This involves synthesis, purification, and subsequent analysis of the product, with careful comparison to the starting material.
Caption: Workflow for acylation, purification, and spectroscopic analysis.
Detailed Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Anisole
This protocol is adapted from established methods for the electrophilic acylation of an activated aromatic ring.[6][7]
Materials:
-
Anisole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath.
-
Catalyst Suspension: Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Reagent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension. Following this, add anisole (1.0 equivalent) dropwise to the reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15-30 minutes.[6]
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 4-methoxyacetophenone.
Protocol for NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified product (and starting material for comparison) into a clean, dry vial.[8]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[9]
-
Dissolution: Vortex the sample until it is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
Analysis: Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid and solid samples with minimal preparation.[10]
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan.
-
Sample Application:
-
Liquids: Place a single drop of the liquid sample directly onto the center of the ATR crystal.
-
Solids: Place a small amount of the solid powder onto the crystal and apply pressure using the built-in clamp to ensure good contact.
-
-
Spectrum Acquisition: Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.[3]
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Protocol for Direct Infusion ESI-Mass Spectrometry
Direct infusion is a rapid method for determining the molecular weight of a purified sample.[11]
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.[11]
-
Infusion: Load the sample solution into a syringe and place it on a syringe pump connected to the electrospray ionization (ESI) source of the mass spectrometer.
-
Analysis: Infuse the sample at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak.
-
Data Interpretation: Compare the m/z value of the molecular ion of the product to that of the starting material to confirm the mass increase corresponding to the added acyl group.
References
- 1. condor.depaul.edu [condor.depaul.edu]
- 2. ijrat.org [ijrat.org]
- 3. rsc.org [rsc.org]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. mzCloud – 4 Methoxyacetophenone [mzcloud.org]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. organomation.com [organomation.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 11. Electrospray Direct Injection – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
A Comparative Guide to the Kinetics of Acylation: Propionyl Chloride and Succinic Anhydride as Alternatives to Methyl 3-(carbomethoxy)propionyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the acylation kinetics of two common acylating agents, propionyl chloride and succinic anhydride (B1165640). These compounds serve as valuable alternatives for kinetic studies in the absence of readily available data for more complex acylating agents such as Methyl 3-(carbomethoxy)propionyl chloride. The data presented here, sourced from various studies, offers insights into the reactivity of a simple acyl chloride versus a cyclic anhydride in reactions with nucleophiles like amines and alcohols.
Comparative Kinetic Data
The following tables summarize the available quantitative data on the kinetics of acylation reactions involving propionyl chloride and succinic anhydride with representative amine and alcohol nucleophiles.
Table 1: Kinetic Data for the Acylation of Amines
| Acylating Agent | Nucleophile | Solvent | Rate Law | Rate Constant | Activation Parameters | Reference |
| Propionyl Chloride | 1-(2-phenylethyl)-4-phenylaminopiperidine | Nonaqueous | Second Order | Not specified | Determined | [1] |
| Succinic Anhydride | Benzocaine, Procaine, Sulfanilamide | CHCl₃, CH₃CN | Autocatalytic, then Second Order | Varies with amine and solvent | Not specified | [2] |
Table 2: Kinetic Data for the Acylation of Alcohols
| Acylating Agent | Nucleophile | Solvent | Rate Constant (s⁻¹) at 25°C | Notes | Reference |
| Propionyl Chloride | i-propanol | Acetone | Smaller than for butyryl chloride | Unexpected reactivity trend observed | |
| Propionyl Chloride | n-propanol, ethanol | Acetone | Almost equal to butyryl chloride | - | |
| Succinic Anhydride | Methanol (B129727) (H₂SO₄ catalyzed) | Not specified | Rate equation derived | Reaction proceeds to dimethyl succinate | [3] |
Experimental Protocols
Detailed methodologies for conducting kinetic studies of acylation are crucial for obtaining reliable and reproducible data. Below are representative protocols for monitoring these reactions.
Protocol 1: Kinetic Analysis of Amine Acylation by HPLC
This method is suitable for monitoring the progress of an acylation reaction by quantifying the consumption of reactants and the formation of products over time.
Materials:
-
Acylating agent (e.g., Propionyl Chloride)
-
Amine nucleophile
-
Anhydrous non-aqueous solvent (e.g., acetonitrile, dichloromethane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Thermostatted reaction vessel
-
Syringes for sampling
-
Quenching solution (e.g., a dilute solution of a primary amine or acid)
-
Internal standard
Procedure:
-
Prepare stock solutions of the acylating agent, amine, and internal standard in the chosen anhydrous solvent.
-
Equilibrate the reaction vessel to the desired temperature.
-
Initiate the reaction by mixing the acylating agent and amine solutions in the reaction vessel.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to the quenching solution to prevent further reaction.
-
Dilute the quenched sample to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
Monitor the concentrations of the reactants and product by integrating the peak areas relative to the internal standard.
-
Plot the concentration of the reactant or product as a function of time to determine the reaction order and rate constant.[1]
Protocol 2: Kinetic Analysis of Alcohol Acylation by Calorimetry
Reaction calorimetry can be used to monitor the heat evolved during the acylation reaction, which is proportional to the reaction rate.
Materials:
-
Acylating agent (e.g., Propionyl Chloride)
-
Alcohol nucleophile
-
Anhydrous solvent (e.g., acetone, toluene)
-
Reaction calorimeter
-
Stirring mechanism
Procedure:
-
Calibrate the reaction calorimeter according to the manufacturer's instructions.
-
Charge the calorimeter with a solution of the alcohol in the chosen solvent.
-
Allow the system to reach thermal equilibrium at the desired reaction temperature.
-
Initiate the reaction by injecting a known amount of the acylating agent into the alcohol solution.
-
Record the heat flow as a function of time.
-
The rate of reaction is proportional to the heat flow. This data can be used to determine the kinetic parameters of the reaction.
Protocol 3: General Kinetic Analysis by FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy can be used to monitor the disappearance of the acylating agent's characteristic carbonyl band or the appearance of the product's carbonyl band.
Materials:
-
Acylating agent (e.g., Succinic Anhydride)
-
Nucleophile (amine or alcohol)
-
Anhydrous solvent transparent in the IR region of interest
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) probe or a flow cell
-
Thermostatted reaction vessel with a stirrer
Procedure:
-
Dissolve the nucleophile in the solvent within the thermostatted reaction vessel.
-
If using an ATR probe, immerse it into the solution.
-
Acquire a background spectrum of the nucleophile solution at the reaction temperature.
-
Initiate the reaction by adding a known concentration of the acylating agent.
-
Record FT-IR spectra at regular time intervals.
-
Monitor the change in absorbance of a characteristic peak for the reactant or product.
-
Create a calibration curve to relate the absorbance to concentration.
-
Analyze the kinetic data to determine the rate constant of the reaction.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of nucleophilic acyl substitution and a typical experimental workflow for a kinetic study.
Caption: General mechanism of nucleophilic acyl substitution.
Caption: Experimental workflow for a kinetic study of acylation.
References
Performance of Methyl 4-chloro-4-oxobutanoate in Flow Chemistry: A Data-Driven Comparison
For researchers, scientists, and professionals in drug development, the adoption of flow chemistry offers significant advantages in terms of reaction control, safety, and scalability. A key aspect of optimizing continuous flow processes is the selection of appropriate reagents. This guide provides a comparative analysis of Methyl 4-chloro-4-oxobutanoate, a versatile bifunctional molecule, within flow chemistry systems. Due to a lack of direct, publicly available experimental data on the performance of this compound in flow chemistry, this guide will focus on its chemical properties relevant to such applications and draw comparisons with commonly used alternatives based on established principles of continuous flow synthesis.
Introduction to this compound
This compound, also known as methyl succinyl chloride, is a chemical compound with the formula C₅H₇ClO₃.[1] It possesses two reactive sites: an ester group and an acyl chloride. This dual functionality makes it a valuable building block in organic synthesis, allowing for sequential or orthogonal reactions. In the context of flow chemistry, its properties as a liquid at room temperature (boiling point of 58-65 °C at 3 mmHg) and its solubility in common organic solvents are advantageous for pumping and mixing in microreactors.[2][3]
Hypothetical Performance in Flow Chemistry and Comparison with Alternatives
Table 1: Hypothetical Performance Comparison of Acylating Agents in Flow Chemistry
| Feature | This compound | Oxalyl Chloride | Thionyl Chloride |
| Reactivity | Moderate | High | High |
| Byproducts | Methyl succinate (B1194679) derivatives, HCl | CO, CO₂, HCl | SO₂, HCl |
| Handling in Flow | Liquid, easily pumped | Volatile liquid/gas, requires careful handling | Volatile liquid, corrosive |
| Post-reaction Workup | Potentially simpler, non-gaseous byproducts | Gaseous byproducts, easily removed | Gaseous byproducts, easily removed |
| Functional Group Tolerance | Good, ester group allows for further modification | Can react with a wider range of functional groups | Can react with a wider range of functional groups |
| Safety | Corrosive | Toxic, corrosive | Toxic, corrosive |
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols for the use of this compound in a flow chemistry setup for an amidation reaction. These are based on general principles of flow chemistry and the known reactivity of acyl chlorides.
Protocol 1: Continuous Amidation of a Primary Amine
-
System Setup: A continuous flow reactor system consisting of two syringe pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.
-
Reagent Preparation:
-
Solution A: 1.0 M solution of a primary amine in anhydrous THF.
-
Solution B: 1.0 M solution of this compound in anhydrous THF.
-
-
Procedure:
-
Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into the T-mixer.
-
Pass the combined stream through the heated coil reactor (e.g., at 60 °C) with a defined residence time.
-
The product stream is collected after the back-pressure regulator.
-
The reaction progress is monitored by online analysis (e.g., IR spectroscopy) or offline analysis of collected samples (e.g., GC-MS, LC-MS).
-
Visualizing Flow Chemistry Workflows
The logical flow of a typical continuous synthesis process can be represented using a diagram.
Caption: General experimental workflow for a two-component reaction in a continuous flow system.
Conclusion
While direct experimental comparisons are not yet published, the chemical properties of this compound suggest it is a promising candidate for various transformations in flow chemistry. Its bifunctional nature opens possibilities for telescoped reactions, where multiple synthetic steps are performed in a continuous sequence without isolation of intermediates. Further research is needed to quantify its performance in terms of reaction kinetics, yield, and selectivity under continuous flow conditions and to provide a direct comparison with established reagents. The development of such data will be crucial for its adoption in industrial and academic settings for the continuous manufacturing of pharmaceuticals and fine chemicals.
References
A Comparative Guide to Lewis Acid Catalysts in the Friedel-Crafts Acylation with Succinyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries. The choice of a Lewis acid catalyst is critical, profoundly influencing reaction efficiency, selectivity, and environmental impact. This guide provides an objective comparison of common Lewis acid catalysts for the Friedel-Crafts acylation of aromatic compounds with succinyl derivatives, specifically addressing methyl succinyl chloride and its close analog, succinic anhydride (B1165640). The information presented herein is supported by experimental data to facilitate informed catalyst selection for research and development.
Performance Comparison of Lewis Acid Catalysts
The efficacy of a Lewis acid catalyst in the Friedel-Crafts acylation is assessed based on several key metrics, including product yield, reaction time, and temperature. While direct comparative studies on methyl succinyl chloride are limited in publicly available literature, extensive data exists for the closely related succinic anhydride. The following table summarizes the performance of various Lewis acids in the acylation of aromatic substrates with succinic anhydride.
Note: The data presented below is compiled from various sources. Direct comparison should be approached with caution as reaction conditions may vary between experiments.
| Aromatic Substrate | Catalyst | Acylating Agent | Solvent | Temperature (°C) | Time | Yield (%) |
| Benzene (B151609) | AlCl₃ | Succinic Anhydride | Benzene | Reflux | 30 min | 77-82[1] |
| Toluene (B28343) | AlCl₃ | Succinic Anhydride | None (Solvent-free) | Room Temp. | 5 min | 95[1] |
| Anisole | ZnCl₂/[CholineCl] | Propionic Anhydride | [CholineCl][ZnCl₂]₃ | 120 (Microwave) | 5 min | 95 |
| Benzene & Deactivated Aromatics | FeCl₃ | Acetyl Chloride | Not specified | High Temp. | Not specified | Acceptable |
| Anisole | H-Beta Zeolite | Propionic Anhydride | Not specified | 100 | 4 hours | ~75 (selectivity to p-isomer)[2] |
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are protocols for key experiments cited in the performance comparison.
Protocol 1: AlCl₃-Catalyzed Acylation of Benzene with Succinic Anhydride[1]
Materials:
-
Succinic anhydride (0.68 mole)
-
Dry, thiophene-free benzene (4.5 moles)
-
Powdered, anhydrous aluminum chloride (1.5 moles)
-
Water
-
Concentrated hydrochloric acid
Procedure:
-
In a 2-L three-necked flask equipped with a stirrer and reflux condenser, combine succinic anhydride and benzene.
-
With stirring, add anhydrous aluminum chloride all at once. An exothermic reaction will occur.
-
Heat the mixture to reflux in an oil bath and maintain for 30 minutes with continuous stirring.
-
After the reflux period, cool the flask in a cold water bath.
-
Slowly add 300 mL of water through a dropping funnel.
-
Remove excess benzene by steam distillation.
-
Pour the hot solution into a beaker and allow it to cool.
-
Decant the liquid and acidify with concentrated hydrochloric acid to precipitate the product, β-benzoylpropionic acid.
-
Filter the precipitate, wash with hot water, and dry.
Protocol 2: Solvent-Free AlCl₃-Catalyzed Acylation of Toluene with Succinic Anhydride[1]
Materials:
-
Succinic anhydride (0.01 mole)
-
Toluene (0.01 mole)
-
Powdered, anhydrous aluminum chloride (0.02 mole)
-
Crushed ice
-
Hydrochloric acid
Procedure:
-
In a mortar, grind succinic anhydride and anhydrous aluminum chloride with a pestle for 1 minute.
-
Add toluene to the mixture and continue grinding for 5 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding the mixture to crushed ice and hydrochloric acid.
-
Collect the solid product by filtration and wash with water.
Visualizing the Reaction Pathway and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the general mechanism of Friedel-Crafts acylation and a typical experimental workflow.
Caption: General mechanism of Friedel-Crafts acylation.
Caption: A generalized experimental workflow for catalyst comparison.
Concluding Remarks
The selection of an optimal Lewis acid catalyst for the Friedel-Crafts acylation with methyl succinyl chloride or its analogs is a critical decision that balances reactivity, selectivity, cost, and environmental considerations.
-
Aluminum chloride (AlCl₃) remains a highly effective and widely used catalyst, particularly in solvent-free conditions where it can afford high yields in short reaction times.[1] However, it is required in stoichiometric amounts and is sensitive to moisture.
-
Zinc chloride (ZnCl₂) , especially when used in deep eutectic solvents, presents a greener alternative, offering high yields under microwave irradiation and the potential for catalyst recycling.
-
Ferric chloride (FeCl₃) is a less expensive option that can be effective, particularly at higher temperatures, for acylation of both activated and deactivated aromatic rings.
-
Zeolites , such as H-Beta, represent a significant advancement towards environmentally benign catalysis. They offer the advantages of being solid, recoverable, and reusable catalysts, often with high regioselectivity, although they may require higher temperatures and longer reaction times.[2]
For researchers and professionals in drug development, the move towards greener and more sustainable catalytic systems is paramount. While traditional Lewis acids like AlCl₃ offer robust and well-established protocols, the exploration of solid acid catalysts like zeolites and novel reaction media such as deep eutectic solvents is crucial for the development of more economical and environmentally friendly manufacturing processes. Further optimization of reaction conditions for these newer systems with substrates like methyl succinyl chloride will be a key area of future research.
References
A Comparative Analysis of Yield and Selectivity: Methyl 4-chloro-4-oxobutanoate vs. its Ethyl Ester Analog
For researchers, scientists, and professionals in drug development, the choice between structurally similar reagents can significantly impact the efficiency and outcome of a synthetic pathway. This guide provides a detailed comparison of the synthesis, yield, and selectivity of Methyl 4-chloro-4-oxobutanoate and its ethyl ester counterpart, Ethyl 4-chloro-4-oxobutanoate, offering valuable insights for informed reagent selection.
Executive Summary
Both this compound and Ethyl 4-chloro-4-oxobutanoate are versatile bifunctional molecules widely employed as building blocks in organic synthesis. Their utility stems from the presence of both an ester and a reactive acyl chloride group, allowing for a range of chemical transformations. This guide presents a comparative analysis of their synthesis from their respective monoester precursors, revealing key differences in reported yields. While both esters can be synthesized with high purity, the ethyl ester has been reported with slightly higher yields under specific conditions.
Data Presentation: Yield and Purity Comparison
The following table summarizes the reported yields and purities for the synthesis of this compound and Ethyl 4-chloro-4-oxobutanoate from their corresponding monoester precursors.
| Product | Starting Material | Chlorinating Agent | Reported Yield (%) | Purity (%) |
| This compound | Monomethyl succinate (B1194679) | Oxalyl chloride | 91.3[1] | Not specified |
| Ethyl 4-chloro-4-oxobutanoate | Monoethyl succinate | Thionyl chloride | 95.7 - 96.4[2] | 99.2 - 99.6[2] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of both the methyl and ethyl esters.
Synthesis of this compound[1]
Materials:
-
Monomethyl succinate (2.0 g)
-
Oxalyl chloride (3.9 g)
-
Dichloromethane (15 ml)
-
N,N-dimethylformamide (1-2 drops)
Procedure:
-
In a single-necked flask, dissolve 2.0 g of monomethyl succinate in 15 ml of dichloromethane.
-
With stirring, add 3.9 g of oxalyl chloride dropwise to the solution.
-
Add 1-2 drops of N,N-dimethylformamide to the reaction mixture.
-
Allow the reaction to proceed for 2 hours.
-
Concentrate the reaction liquid under reduced pressure to obtain the product.
Synthesis of Ethyl 4-chloro-4-oxobutanoate[2]
Materials:
-
Monoethyl succinate (127.2 g, 0.714 mol)
-
Thionyl chloride (104 mL, 1.428 mol)
Procedure:
-
To a reactor, add 127.2 g of monoethyl succinate.
-
Maintain the reaction temperature at 25-30 °C while dripping in 104 mL of thionyl chloride.
-
Heat the mixture to 90 °C and continue the reaction until gas evolution ceases.
-
Stop heating and perform vacuum distillation, collecting the fraction at 87-90 °C / 11 mmHg to obtain the final product.
Mandatory Visualizations
Logical Relationship of Synthesis
Caption: Comparative synthesis pathways.
Experimental Workflow for Acyl Chloride Formation
Caption: General experimental workflow.
Discussion on Yield and Selectivity
The provided data indicates that the synthesis of Ethyl 4-chloro-4-oxobutanoate using thionyl chloride can achieve a higher yield (95.7-96.4%) compared to the synthesis of its methyl counterpart using oxalyl chloride (91.3%). It is important to note that the reaction conditions and, critically, the chlorinating agents are different in the cited procedures. Thionyl chloride and oxalyl chloride are both effective for converting carboxylic acids to acyl chlorides, but their reactivity profiles and byproduct formation differ, which can influence the overall yield and ease of purification.
The high purity reported for the ethyl ester (99.2-99.6%) suggests a high degree of selectivity in the reaction. The conversion of a carboxylic acid to an acyl chloride is generally a highly selective transformation with minimal side products when performed under appropriate conditions. Common side reactions, such as the formation of the corresponding anhydride (B1165640) or diester, appear to be negligible based on the reported purity. While the purity for the methyl ester synthesis was not explicitly stated in the source, the clean nature of the reaction with oxalyl chloride typically also leads to high selectivity.
Conclusion
For researchers and drug development professionals, both Methyl and Ethyl 4-chloro-4-oxobutanoate are excellent choices as reactive intermediates. The decision between the two may be guided by the specific requirements of the subsequent synthetic steps, such as the desired ester functionality in the final product. However, based on the available data, the synthesis of the ethyl ester via the thionyl chloride method appears to offer a slight advantage in terms of chemical yield. It is recommended that for any specific application, the reaction conditions be optimized to achieve the desired yield and purity.
References
A Comparative Guide to Peptide Coupling Reagents: Benchmarking Methyl 4-chloro-4-oxobutanoate Against Modern Alternatives
For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical decision that profoundly influences the yield, purity, and stereochemical integrity of a synthesized peptide. While established reagents offer reliability, the exploration of novel, potentially more cost-effective options is a constant pursuit. This guide provides an objective comparison of a simple acyl chloride, Methyl 4-chloro-4-oxobutanoate, against three widely used, high-efficiency coupling reagents: HATU, HCTU, and COMU.
This comparison is framed as a theoretical benchmark, as this compound is not a standard coupling reagent in modern peptide synthesis. The analysis is based on the fundamental principles of its reactivity as an acid chloride versus the sophisticated mechanisms of established uronium and iminium salts. The supporting experimental data is derived from studies on HATU, HCTU, and COMU for the synthesis of various peptides, including those with challenging sequences.
Performance Comparison of Coupling Reagents
The efficacy of a coupling strategy is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. The following tables summarize the expected performance of this compound and the observed performance of HATU, HCTU, and COMU.
Quantitative Data Summary: Efficiency and Purity
| Coupling Reagent | Typical Crude Purity (%) | Typical Yield (%) | Key Advantages | Common Side Reactions |
| This compound | Highly Variable (Low to Moderate) | Highly Variable | Low cost of the reagent itself. | High potential for racemization, side reactions with trifunctional amino acids, over-activation. |
| HATU | Very High | High | Considered one of the most efficient reagents, excellent for sterically hindered couplings and suppressing racemization.[1][2] | Can cause guanidinylation of the N-terminal amine if used in large excess.[3][4] More expensive than other options.[2] |
| HCTU | High | High | More reactive than HBTU, effective for difficult sequences, and more cost-effective than HATU.[2] | Potential for side reactions at the 6-chloro position of the benzotriazole (B28993) moiety. |
| COMU | High | High | Reactivity is comparable to HATU.[5] Based on the non-explosive OxymaPure, making it safer to handle.[6][7] | Can be less stable in solution (e.g., DMF) compared to other uronium reagents.[8] |
Note: Purity and yield are highly dependent on the specific peptide sequence, synthesis conditions, and purification methods.
Qualitative Comparison: Racemization Control
Racemization, the loss of chiral integrity at the α-carbon of an amino acid, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities with altered biological activity.
| Coupling Reagent | Racemization Potential | Mechanism for Racemization Suppression |
| This compound | Very High | None. The high reactivity of the acid chloride can lead to the formation of a planar 5(4H)-oxazolone intermediate, which is prone to racemization.[9][10] |
| HATU | Very Low | The presence of the 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) moiety accelerates the coupling reaction, which outcompetes the rate of oxazolone (B7731731) formation.[11] |
| HCTU | Low | The 6-Cl-HOBt leaving group forms a highly reactive ester that promotes rapid aminolysis, thus minimizing the lifetime of the activated intermediate and reducing the window for racemization. |
| COMU | Very Low | Incorporates the OxymaPure leaving group, which is highly effective at forming reactive esters and suppressing racemization, often outperforming older reagents.[12] |
Experimental Protocols
To ensure an objective comparison, standardized experimental protocols are essential. The following provides a general methodology for a single coupling cycle in manual Fmoc-based solid-phase peptide synthesis (SPPS).
Protocol 1: Hypothetical Coupling with this compound
Objective: To illustrate the theoretical application of a simple acid chloride in peptide synthesis.
Materials:
-
Fmoc-protected amino acid
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Tertiary base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Amino Acid Activation (Hypothetical): In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3 eq.) in DMF. Note: This step is a deviation from standard acid chloride usage, which typically involves direct reaction with the amine. This hypothetical pre-activation is included for illustrative purposes but is not a standard, recommended procedure.
-
Resin Preparation: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.
-
Coupling: Add the solution of this compound (3 eq.) and DIPEA (6 eq.) to the deprotected resin-bound peptide.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Expected Challenges:
-
High Racemization: The direct use of an acid chloride without a racemization-suppressing additive is expected to lead to significant loss of stereochemical integrity.
-
Side Reactions: The highly reactive acid chloride can react with nucleophilic side chains of amino acids (e.g., Lys, Tyr, Ser).
-
Poor Solubility: The byproducts of the reaction may not be readily soluble, leading to purification challenges.
Protocol 2: Coupling with HATU
Objective: To perform an efficient coupling with minimal racemization.
Materials:
-
Fmoc-protected amino acid (3-5 eq.)
-
HATU (3-5 eq.)
-
DIPEA or collidine (6-10 eq.)
-
Resin-bound peptide with a free N-terminal amine
-
DMF
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.[3]
-
Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid, HATU, and DIPEA in DMF. Allow the mixture to stand for a few minutes to pre-activate the amino acid.[3]
-
Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide.[3]
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes. For difficult couplings, a second coupling step may be performed.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF.
Protocol 3: Coupling with HCTU
Objective: To perform a cost-effective and efficient coupling.
Materials:
-
Fmoc-protected amino acid (3-5 eq.)
-
HCTU (3-5 eq.)
-
DIPEA (6-10 eq.)
-
Resin-bound peptide with a free N-terminal amine
-
DMF
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Coupling: In a reaction vessel, add the Fmoc-protected amino acid, HCTU, and DIPEA to the deprotected resin-bound peptide in DMF.
-
Reaction: Agitate the reaction mixture at room temperature. Coupling times can be as short as 5 minutes.[13]
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF.
Protocol 4: Coupling with COMU
Objective: To perform a safe and highly efficient coupling.
Materials:
-
Fmoc-protected amino acid (3-5 eq.)
-
COMU (3-5 eq.)
-
DIPEA (6-10 eq.)
-
Resin-bound peptide with a free N-terminal amine
-
DMF
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Coupling: In a reaction vessel, add the Fmoc-protected amino acid, COMU, and DIPEA to the deprotected resin-bound peptide in DMF. COMU can be highly effective with only 1 equivalent of base.[7]
-
Reaction: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF. The byproducts of COMU are water-soluble, facilitating easier workup.[7]
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams illustrate the general workflow of a coupling cycle in SPPS and the activation mechanisms of the different classes of reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methyl 4-chloro-4-oxobutanoate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of reactive chemical intermediates like Methyl 4-chloro-4-oxobutanoate is paramount for laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, emphasizing safety protocols and operational integrity.
1. Hazard and Safety Information
This compound (CAS No. 1490-25-1) is a combustible and corrosive liquid that can cause severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Corrosive to Metals | - | Warning | H290: May be corrosive to metals.[2] |
| Flammable Liquids | - | Warning | H227: Combustible liquid.[2] |
2. Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a respirator with an appropriate filter for organic vapors and acid gases.
3. Spill Management
In the event of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite.[2] Collect the absorbed material into a suitable container for disposal. Do not use combustible materials like paper towels to clean up spills.
4. Disposal Procedure for Small Laboratory Quantities
Disposal of this compound should be conducted by trained personnel in a controlled laboratory setting. The primary method for rendering this acyl chloride less hazardous is through slow and controlled hydrolysis or reaction with a suitable nucleophile.
Experimental Protocol: Neutralization via Hydrolysis
This procedure is intended for small quantities (a few grams) of this compound.
Materials:
-
This compound
-
Ice-cold water
-
Sodium bicarbonate (NaHCO₃) solution (5-10%)
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
-
Dropping funnel or pipette
Procedure:
-
Preparation: In a fume hood, place a beaker of ice-cold water on a stir plate. The amount of water should be in large excess relative to the acyl chloride.
-
Slow Addition: While vigorously stirring the cold water, slowly add the this compound dropwise using a pipette or a dropping funnel.[3] This slow addition is crucial to control the exothermic reaction and prevent the release of hydrogen chloride (HCl) gas.[3]
-
Reaction: Allow the mixture to stir for at least one hour to ensure complete hydrolysis of the acyl chloride to succinic acid monomethyl ester and hydrochloric acid.
-
Neutralization: Slowly add a 5-10% solution of sodium bicarbonate to the mixture to neutralize the hydrochloric acid formed during hydrolysis. Monitor the pH of the solution using pH paper or a pH meter. Continue adding the bicarbonate solution until the pH is between 6 and 8. Be cautious as this will generate carbon dioxide gas.
-
Final Disposal: The resulting neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific guidelines for aqueous waste disposal.[4]
5. Disposal of Large Quantities and Contaminated Materials
For larger quantities of this compound or for the disposal of contaminated materials (e.g., absorbent from a spill), it is mandatory to use a licensed professional waste disposal service.[2][4][5] The waste should be placed in a clearly labeled, sealed, and corrosion-resistant container.[2]
Below is a diagram illustrating the logical workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 甲基琥珀酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Methyl 4-Chloro-4-oxobutyrate | 1490-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Methyl 4-chloro-4-oxobutanoate
Essential Safety and Handling Guide for Methyl 4-chloro-4-oxobutanoate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Summary & Safety Data
This compound is a corrosive and combustible liquid that can cause severe skin burns and eye damage, as well as respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage[2][3] |
| Respiratory Irritation | May cause respiratory irritation[1] | ||
| Flammability | Combustible liquid[1][4] | ||
| Corrosive to Metals | H290: May be corrosive to metals[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®) and a lab coat or chemical-resistant apron. | Prevents direct contact that leads to severe skin burns. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK (EN14387) respirator filter) or a dust mask type N95 (US) should be used.[3] | Protects against inhalation of vapors that can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
This workflow ensures the safe handling of this compound from preparation to disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. Butanoic acid, 4-chloro-4-oxo-, methyl ester | C5H7ClO3 | CID 73888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-chloro-4-oxobutyrate 97 1490-25-1 [sigmaaldrich.com]
- 4. Methyl 4-Chloro-4-oxobutyrate | 1490-25-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
